molecular formula C34H42O19 B10799241 c3,6'-Disinapoyl sucrose

c3,6'-Disinapoyl sucrose

Cat. No.: B10799241
M. Wt: 754.7 g/mol
InChI Key: FHIJMQWMMZEFBL-SCTPVCJWSA-N
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Description

C3,6'-Disinapoyl sucrose is a useful research compound. Its molecular formula is C34H42O19 and its molecular weight is 754.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1

InChI Key

FHIJMQWMMZEFBL-SCTPVCJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

c3,6'-Disinapoyl sucrose chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Structure Elucidation, Stereochemistry, and Pharmacological Mechanisms

Executive Summary

3,6'-Disinapoyl sucrose (3,6'-DSS) is a bioactive oligosaccharide ester isolated primarily from the roots of Polygala tenuifolia (Yuan Zhi).[1][2][3] As a potent neuroprotective agent, it has garnered significant attention in drug development for its antidepressant effects and cognitive enhancement potential. This technical guide provides a rigorous analysis of its chemical architecture, differentiating it from structural isomers (e.g., 3',6-DSS) through spectroscopic data. It further details a validated extraction protocol and elucidates the molecular mechanisms governing its modulation of the BDNF/TrkB signaling pathway.

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Nomenclature and Connectivity

The precise identification of 3,6'-DSS requires strict adherence to carbohydrate numbering conventions. The molecule consists of a sucrose core—


-D-glucopyranosyl-(1

2)-

-D-fructofuranoside—esterified by two sinapoyl (3,5-dimethoxy-4-hydroxycinnamoyl) moieties.[1][4]
  • Formula:

    
    
    
  • Molecular Weight: 754.69 g/mol [1][5]

  • IUPAC Definition: 3-O-[(E)-sinapoyl]-

    
    -D-glucopyranosyl-(1
    
    
    
    2)-
    
    
    -D-6-O-[(E)-sinapoyl]-fructofuranoside.[1][4]

Critical Stereochemical Features:

  • Glycosidic Linkage: The bond between C1 of glucose and C2 of fructose is an

    
     linkage, locking the anomeric carbons and rendering the sugar non-reducing.
    
  • Esterification Sites:

    • Moiety A (Glucose): Esterification occurs at C3 .[1] This induces a significant downfield shift in the

      
      H NMR signal for H-3 compared to unsubstituted sucrose.[1]
      
    • Moiety B (Fructose): Esterification occurs at C6' (the exocyclic hydroxymethyl group of the furanose ring).[1]

  • Acyl Geometry: The sinapoyl double bonds typically adopt the trans (

    
    ) conformation, evidenced by large coupling constants (
    
    
    
    Hz) in the olefinic protons.[1]
Structural Connectivity Diagram (DOT)

The following diagram illustrates the logical connectivity and stereochemical orientation of the functional groups.

G cluster_stereo Stereochemical Checkpoints SucroseCore Sucrose Backbone (α-D-Glc-(1->2)-β-D-Fru) C3_Glc C3 (Glucose) Secondary Hydroxyl SucroseCore->C3_Glc Contains C6_Fru C6' (Fructose) Primary Hydroxyl SucroseCore->C6_Fru Contains Check2 Anomeric Effect α-Glc / β-Fru SucroseCore->Check2 Sinapoyl1 Sinapoyl Moiety 1 (E-conformation) Sinapoyl1->C3_Glc Ester Bond (Diagnostic Shift) Check1 J(7,8) ~ 16 Hz (Trans-alkene) Sinapoyl1->Check1 Sinapoyl2 Sinapoyl Moiety 2 (E-conformation) Sinapoyl2->C6_Fru Ester Bond (Diagnostic Shift)

Figure 1: Connectivity logic of 3,6'-Disinapoyl sucrose, highlighting the specific esterification sites on the disaccharide core.[1]

Part 2: Spectroscopic Characterization (NMR)

To distinguish 3,6'-DSS from its isomers (e.g., 3,6-DSS or 3',6-DSS), High-Resolution NMR is the gold standard.[1] The esterification causes a "deshielding" effect, shifting the attached protons downfield.

Diagnostic NMR Signals (500 MHz, )

The following table summarizes the key chemical shifts required for identification. Note the distinction between the glucose (Glc) and fructose (Fru) moieties.[1][6]

PositionMoiety

(ppm)

(ppm)
Diagnostic Feature
Aglycone
C-3Glc5.42 (t) 78.4Downfield shift (vs. ~3.7 in sucrose) confirms ester at C3.
C-1Glc5.51 (d)93.8Anomeric proton (

Hz indicates

-linkage).[1]
C-6'Fru4.35-4.50 (m) 65.2Downfield shift confirms ester at C6'.
C-2'Fru-105.1Quaternary anomeric carbon (characteristic of ketose).[1]
Acyl Groups
C-7, 7'Olefin7.65 (d)147.2

Hz confirms trans (

) geometry.
C-8, 8'Olefin6.45 (d)115.8Conjugated alkene proton.[1]
OMeMethoxy3.88 (s)56.8Characteristic singlets for sinapoyl methoxy groups.[1]

Technical Insight (HMBC Correlation): To unequivocally prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) experiments must show:

  • Correlation between H-3 (Glc) and the carbonyl carbon of Sinapoyl group 1.[1]

  • Correlation between H-6' (Fru) and the carbonyl carbon of Sinapoyl group 2.[1] Absence of these specific correlations implies a structural isomer.

Part 3: Extraction & Purification Protocol

This protocol is designed for the isolation of high-purity 3,6'-DSS from Polygala tenuifolia roots.[1]

Workflow Overview
  • Extraction: Methanolic reflux to maximize oligosaccharide ester yield.[1]

  • Partition: Liquid-liquid extraction to remove lipophilic impurities (fats/chlorophyll).[1]

  • Enrichment: Diaion HP-20 macroporous resin to separate sugars from saponins.

  • Purification: Preparative HPLC for isomer separation.

Detailed Methodology

Step 1: Raw Material Preparation

  • Pulverize dried P. tenuifolia roots (1.0 kg) to a fine powder (40 mesh).

  • Why: Increases surface area for solvent penetration.[1]

Step 2: Solvent Extraction

  • Reflux with 80% Methanol (10 L) for 2 hours. Repeat 3 times.

  • Combine filtrates and concentrate under reduced pressure (Rotavap at 45°C) to obtain a crude syrup.

Step 3: Liquid-Liquid Partition

  • Suspend crude extract in

    
     (1 L).
    
  • Partition sequentially with Petroleum Ether (

    
    ) to remove lipids.[1]
    
  • Partition with n-Butanol (

    
    ).[1] Critical Step:  3,6'-DSS partitions into the n-Butanol phase, leaving free sucrose and inorganic salts in the water phase.
    

Step 4: Chromatographic Separation (Visualized)

Extraction Raw Crude n-BuOH Extract Resin Diaion HP-20 Column (Elution Gradient) Raw->Resin Load Frac1 0-10% EtOH (Free Sugars) Resin->Frac1 Wash Frac2 40-60% EtOH (Target Fraction) Resin->Frac2 Elute Frac3 95% EtOH (Saponins) Resin->Frac3 Wash HPLC Prep-HPLC (C18) MeOH:H2O (45:55) Frac2->HPLC Inject Final Pure 3,6'-DSS (Amorphous Powder) HPLC->Final Collect Peak @ RT

Figure 2: Purification workflow from crude extract to isolated compound.

Part 4: Pharmacological Mechanism of Action

3,6'-DSS exerts its antidepressant and neuroprotective effects primarily through the upregulation of neurotrophic factors and the modulation of the HPA axis.

The BDNF/TrkB Signaling Cascade

Research indicates that 3,6'-DSS crosses the blood-brain barrier and acts on hippocampal neurons.[1] It inhibits the reuptake of monoamines (Serotonin, Norepinephrine, Dopamine) and simultaneously activates the cAMP-CREB-BDNF pathway.[1]

Mechanism Logic:

  • Receptor Activation: 3,6'-DSS treatment leads to phosphorylation of TrkB receptors.[1]

  • Kinase Cascade: Activation of ERK1/2 and CaMKII pathways.[1][2]

  • Transcription: Phosphorylation of CREB (p-CREB) in the nucleus.[1]

  • Translation: Increased synthesis of Brain-Derived Neurotrophic Factor (BDNF).[1][2]

  • Outcome: Enhanced synaptic plasticity and neurogenesis (reversal of stress-induced atrophy).[1]

Pathway Visualization[1]

MOA Drug 3,6'-DSS Receptors Monoamine Transporters (SERT/NET/DAT) Drug->Receptors Inhibits Reuptake cAMP cAMP (Upregulation) Drug->cAMP Direct Modulation? Receptors->cAMP Increases PKA PKA / CaMKII cAMP->PKA ERK ERK1/2 (Phosphorylation) PKA->ERK CREB p-CREB (Transcription Factor) PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene BDNF Gene Promoter CREB->Gene Binds CRE BDNF BDNF Protein Expression Gene->BDNF Translation Effect Neuroprotection & Antidepressant Activity BDNF->Effect Synaptic Plasticity

Figure 3: Signal transduction pathway of 3,6'-DSS leading to neurotrophic upregulation.[1]

References

  • Hu, Y., et al. (2011). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International.[1]

  • Li, C., et al. (2022). 3,6'-Disinapoyl sucrose attenuates Aβ1-42-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy.[1] Oxidative Medicine and Cellular Longevity.[1]

  • Miyase, T., et al. (1991). Polygalasaponins XXVIII-XXXII from the roots of Polygala tenuifolia Willdenow. Chemical and Pharmaceutical Bulletin.[1]

  • PubChem Compound Summary. 3,6'-Disinapoyl sucrose (CID 73157012).[1] National Center for Biotechnology Information.[1] [1]

  • Liu, P., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd.[7] Journal of Pharmacy and Pharmacology.

Sources

Biosynthetic Architecture of 3,6'-Disinapoyl Sucrose: A Technical Guide to Pathway Engineering and Enzymatic Logic

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathway of 3,6'-Disinapoyl Sucrose in Plants Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[]

Executive Summary

3,6'-Disinapoyl sucrose (DISS) is a flagship bioactive oligosaccharide ester isolated from Polygala tenuifolia (Yuan Zhi).[][2][3][4] Pharmacologically, it acts as a potent triple reuptake inhibitor (serotonin, norepinephrine, dopamine) with significant neuroprotective and antidepressant efficacy.[] Despite its clinical potential, DISS extraction is limited by low natural abundance (<1% dry weight) and complex purification requirements due to the presence of structural isomers (e.g., tenuifoliside A, B, C).

This guide deconstructs the biosynthesis of DISS, shifting focus from general phenylpropanoid metabolism to the specific acyl-transfer mechanisms governing sucrose esterification.[] It provides a blueprint for metabolic engineering, identifying the vacuolar Serine Carboxypeptidase-Like (SCPL) acyltransferases as the critical catalytic engines for DISS production.[][2]

Molecular Architecture & Precursor Flux

Understanding the biosynthesis of DISS requires tracing the carbon flux from the shikimate pathway through the phenylpropanoid network to the specific acylation of sucrose.

The Phenylpropanoid Funnel

The sinapoyl moiety is derived from phenylalanine. The pathway involves sequential hydroxylation and methylation to produce sinapic acid.

  • Key Enzyme Checkpoint: Ferulate 5-hydroxylase (F5H).[][2][3]

    • Function: Converts coniferaldehyde/coniferyl alcohol precursors toward sinapyl precursors.[][2]

    • Engineering Insight: F5H is often the rate-limiting step for sinapate production.[][2][3] Overexpression of F5H is a prerequisite for high-yield DISS engineering to divert flux away from G-lignin and towards S-lignin/sinapate derivatives.[][2][3]

The Activation Module: Glucose as the Acyl Carrier

Unlike many cytosolic acyltransferases that utilize Acyl-CoA thioesters (BAHD family), the biosynthesis of sucrose esters in Polygala likely follows the 1-O-acylglucose-dependent pathway.[][2][3]

  • Precursor: Sinapic Acid.[][2]

  • Activation: Sinapic acid is glucosylated at the carboxyl group by a UDP-dependent glycosyltransferase (UGT).[][2][3]

  • Product: 1-O-Sinapoyl-β-D-glucose (Sin-Glc).[][2][3]

    • Energetics: The ester bond in 1-O-Sin-Glc retains high group-transfer potential (approx. -35 kJ/mol), sufficient to drive downstream transacylation without ATP.[][2][3]

The Core Biosynthetic Engine: SCPL Acyltransferases

The defining step in DISS biosynthesis is the transfer of the sinapoyl group from Sin-Glc to sucrose.[] This reaction occurs in the vacuole and is catalyzed by SCPL acyltransferases.[5]

The SCPL Mechanism

SCPLs (Serine Carboxypeptidase-Like) proteins have evolved from hydrolytic peptidases to perform transacylation.[][2][3][5] They utilize a catalytic triad (Ser-His-Asp) but lack the "oxyanion hole" required for hydrolysis, favoring ester formation.[][2][3]

The Two-Step Acylation Hypothesis for DISS: Since DISS is a di-ester, its formation likely involves sequential acylation or a disproportionation reaction.[][2][3]

  • Step 1: Mono-acylation

    
    [][2][3]
    
    • Regioselectivity:[][2] Likely targets the 3-OH of the fructofuranosyl ring or the 6-OH of the glucopyranosyl ring first.[][2][3]

  • Step 2: Di-acylation (Formation of DISS)

    
    [][2][3]
    
    • Alternative Mechanism (Disproportionation):

      
      
      Note: The sequential transfer using Sin-Glc as the donor is thermodynamically favored in high-glucose environments.[][2][3]
      
Pathway Visualization

The following diagram illustrates the flow from Phenylalanine to DISS, highlighting the compartmentalization (Cytosol vs. Vacuole).

DISS_Biosynthesis cluster_cytosol CYTOSOL cluster_vacuole VACUOLE Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT Sin Sinapic Acid Fer->Sin F5H / COMT SinGlc 1-O-Sinapoyl-Glucose (High Energy Donor) Sin->SinGlc UGT + UDP-Glucose PAL PAL C4H C4H COMT COMT F5H F5H UGT UGT (UDP-Glucosyltransferase) SinGlc->SinGlc Transport SCPL1 SCPL Acyltransferase (Step 1) SinGlc->SCPL1 SCPL2 SCPL Acyltransferase (Step 2) SinGlc->SCPL2 Suc Sucrose Suc->SCPL1 Mono Mono-Sinapoyl Sucrose (Intermediate) Mono->SCPL2 DISS 3,6'-Disinapoyl Sucrose (Target) SCPL1->Mono - Glucose SCPL2->DISS - Glucose

Figure 1: Compartmentalized biosynthesis of 3,6'-Disinapoyl sucrose. Note the activation of sinapate in the cytosol and the SCPL-mediated acylation in the vacuole.

Experimental Protocols for Validation

To validate this pathway in a heterologous host or native plant tissue, the following self-validating protocols are recommended.

In Vitro SCPL Activity Assay

This protocol validates the function of candidate SCPL genes (e.g., mined from P. tenuifolia transcriptomes) by testing their ability to transfer sinapate from glucose to sucrose.[]

Reagents:

  • Substrate A (Donor): 1-O-Sinapoyl-β-glucose (Synthesized chemically or enzymatically via recombinant UGT).[][2][3]

  • Substrate B (Acceptor): Sucrose (100 mM).[][2][3]

  • Buffer: 50 mM Citrate-Phosphate buffer, pH 5.5 (mimicking vacuolar pH).

  • Enzyme: Crude protein extract from yeast expressing candidate SCPL or purified recombinant protein.[][2]

Workflow:

  • Reaction Mix: Combine 50 µL Enzyme extract, 200 µM 1-O-Sinapoyl-glucose, and 50 mM Sucrose in a total volume of 200 µL.

  • Incubation: Incubate at 30°C for 2–4 hours.

  • Termination: Stop reaction with 200 µL Methanol (1% Formic Acid).

  • Analysis: Centrifuge (12,000 x g, 10 min) and analyze supernatant via HPLC-DAD-MS.

Validation Criteria:

  • Positive Result: Appearance of a peak corresponding to Mono-sinapoyl sucrose (M+H ~549 m/z) or DISS (M+H ~755 m/z).[][2][3]

  • Negative Control: Boiled enzyme extract must show no product formation.[][2]

  • Donor Specificity: Reaction should fail if Sinapoyl-CoA is substituted for Sinapoyl-glucose (confirming SCPL vs. BAHD mechanism).

Metabolite Profiling & Regiochemistry Confirmation

Distinguishing 3,6'-DISS from its isomers (e.g., 1,6'-DISS) is critical.[][2][3]

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 1.8 µm).[][2]

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[][2]

  • Gradient: 5% B to 40% B over 20 min.

  • Identification Logic:

    • Fragmentation: DISS produces characteristic fragment ions at m/z 223 (sinapic acid) and m/z 341 (sucrose - H2O).[][2][3]

    • NMR Validation: For definitive proof of the 3,6' linkage, purify the peak and perform HMBC (Heteronuclear Multiple Bond Correlation) NMR. Look for correlations between the carbonyl carbon of sinapate and the H-3 (fructose) and H-6 (glucose) protons of sucrose.[][2][3]

Bioengineering Strategy for Drug Development

For researchers aiming to scale DISS production, reliance on field-grown Polygala is unsustainable.[][2][3] A synthetic biology approach is recommended.[][2][6]

Table 1: Metabolic Engineering Targets

Target GeneRoleEngineering ActionRationale
AtF5H (or homolog)Ferulate 5-hydroxylaseOverexpressionPushes flux from coniferaldehyde to sinapate, increasing precursor pool.[][2][3]
PtUGT UDP-glucosyltransferaseOverexpressionEnsures rapid conversion of toxic free acids to the activated glucose-ester donor.[][2][3]
PtSCPL SinapoyltransferaseCritical Discovery Target The rate-limiting enzyme for sucrose acylation.[][2][3] Requires vacuolar targeting signal preservation.[][2]
Inv InvertaseKnockdown/KnockoutPrevents hydrolysis of the sucrose acceptor substrate in the vacuole.
The "Gene Mining" Workflow

To identify the unknown PtSCPL responsible for DISS:

  • Transcriptome Sequencing: Perform RNA-seq on P. tenuifolia roots.[][2][3]

  • Differential Expression: Compare expression profiles between high-DISS and low-DISS producing tissues (e.g., cortex vs. xylem).

  • Phylogenetic Filtering: Select candidates clustering with known Class II SCPLs (acyltransferase clade), distinct from Class I (peptidase clade).[][2]

  • Motif Search: Ensure presence of the catalytic triad (Ser-Asp-His) and the vacuolar sorting signal (N-terminal or C-terminal propeptide).[][2][3]

Engineering_Workflow Step1 RNA-Seq (P. tenuifolia Root) Step2 In Silico Filtering (SCPL Clade + Motif) Step1->Step2 Step3 Heterologous Expression (Yeast/Tobacco) Step2->Step3 Step4 In Vitro Assay (Sin-Glc + Sucrose) Step3->Step4

Figure 2: Workflow for identifying the specific SCPL gene responsible for DISS biosynthesis.

References

  • Hu, Y., et al. (2011).[] Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Mugford, S. T., & Milkowski, C. (2012).[] Serine carboxypeptidase-like acyltransferases in plant secondary metabolism. Methods in Enzymology. (Contextual grounding for SCPL mechanism).

  • Li, J., et al. (2015).[][7] Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Ciarkowska, A., et al. (2018).[] Plant SCPL acyltransferases: multiplicity of enzymes with various functions in secondary metabolism. Phytochemistry Reviews. Retrieved from [Link]

  • Zhang, Y., et al. (2022).[] Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules. Retrieved from [Link][][2][3]

Sources

An In-Depth Technical Guide to 3,6'-Disinapoyl Sucrose: Physicochemical Properties and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6'-Disinapoyl sucrose (DISS), a prominent bioactive oligosaccharide ester, has garnered significant attention within the scientific community for its promising therapeutic potential.[1] Isolated from the roots of plants such as Polygala tenuifolia, this natural compound has been traditionally used in medicine and is now being investigated for its neuroprotective, antidepressant, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6'-Disinapoyl sucrose, detailed analytical methodologies, and an in-depth exploration of its neuroprotective mechanisms of action.

Physicochemical Properties of 3,6'-Disinapoyl Sucrose

A thorough understanding of the physicochemical properties of 3,6'-Disinapoyl sucrose is fundamental for its handling, formulation, and application in research and development.

Structural and General Properties

3,6'-Disinapoyl sucrose is characterized by a sucrose core with two sinapoyl groups esterified at the 3 and 6' positions. This structure contributes to its classification as a phenylpropanoid.[3]

PropertyValueSource(s)
Molecular Formula C₃₄H₄₂O₁₉[4]
Molecular Weight 754.69 g/mol [3]
CAS Number 139891-98-8[3]
Physical Appearance Colorless needle-like crystals or a powder[3]
Melting Point 138-141 °CN/A
Solubility Profile

The solubility of 3,6'-Disinapoyl sucrose is a critical parameter for its use in in vitro and in vivo studies.

SolventSolubilitySource(s)
DMSO 100 mg/mL (132.5 mM)[3]
Ethanol 50 mg/mL[3]
Water < 1 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.5 mg/mLN/A
Other Solvents Soluble in Chloroform, Dichloromethane, Acetone[5]

Note: For in vivo studies, a homogeneous suspension can be prepared in CMC-Na at a concentration of ≥5mg/ml.[3]

Stability and Storage

Proper storage is crucial to maintain the integrity of 3,6'-Disinapoyl sucrose.

ConditionRecommendationSource(s)
Solid Form Store at -20°C for up to 3 years. Protect from air and light.[3]
In Solvent Store at -80°C for up to 1 year; at -20°C for up to 1 month.[3]

While specific data on stability at various pH levels and temperatures is limited, it is generally recommended to use freshly prepared solutions. Sucrose, a core component of the molecule, can undergo hydrolysis under acidic or basic conditions, and thermal degradation at elevated temperatures.

Analytical Characterization

Accurate identification and quantification of 3,6'-Disinapoyl sucrose are essential for quality control and experimental reproducibility.

Spectroscopic Properties
TechniqueKey FindingsSource(s)
UV-Vis Spectroscopy Maximum absorbance (λmax) at 240 nm and 333 nm. A wavelength of 320 nm is often used for HPLC determination.[5]
Mass Spectrometry In positive ion mode ESI-MS, an [M+Na]⁺ ion is observed at m/z 777.22015. Characteristic fragment ions are found at m/z 409 and m/z 391.N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of 3,6'-Disinapoyl sucrose.

Extraction from Polygala tenuifolia

This protocol outlines a standard laboratory procedure for the extraction of 3,6'-Disinapoyl sucrose from its natural source.

Diagram of the Extraction Workflow

ExtractionWorkflow Start Start: Powdered Polygala tenuifolia root Extraction Reflux Extraction with 70% Methanol Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure Filtration->Concentration CrudeExtract Crude Extract containing DISS Concentration->CrudeExtract HPLCPurification CrudeExtract Crude Extract PrepHPLC Preparative HPLC System (C18 Column) CrudeExtract->PrepHPLC Fractionation Fraction Collection based on UV detection (320 nm) PrepHPLC->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PureDISS High-Purity 3,6'-Disinapoyl Sucrose Evaporation->PureDISS NeuroprotectionPathway DISS 3,6'-Disinapoyl Sucrose Neuron Neuron DISS->Neuron Enters CREB CREB Neuron->CREB pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Activates BDNF BDNF Protein BDNF_Gene->BDNF Increases Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) BDNF->Neuroprotection Promotes

Sources

An In-Depth Technical Guide to c3,6'-Disinapoyl Sucrose: From Chemical Properties to Neurobiological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

c3,6'-Disinapoyl sucrose, a prominent bioactive oligosaccharide ester, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cognitive enhancement.[1] Naturally occurring in the roots of Polygala tenuifolia, a plant with a long history in traditional medicine for treating cognitive ailments, this compound stands at the intersection of natural product chemistry and modern neuroscience.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its chemical characteristics, synthesis, analytical validation, and established experimental protocols to investigate its neuroprotective effects. As a Senior Application Scientist, the following sections are designed to not only present established methodologies but also to provide the scientific rationale behind these procedures, ensuring a thorough understanding for researchers and drug development professionals.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The compound's identity and purity are established through a combination of its unique Chemical Abstracts Service (CAS) number, precise molecular weight, and empirical formula.

PropertyValueSource(s)
CAS Number 139891-98-8[2][3][4]
Molecular Weight 754.69 g/mol [3][5]
Molecular Formula C₃₄H₄₂O₁₉[2][3]
Synonyms Disinapoyl sucrose, 3-SF-6-Sglu, DSS[3][4]

Synthesis and Characterization

General Synthetic Strategy

A plausible synthetic route, adapted from methodologies for analogous phenylpropanoid sucrose esters, would involve the following key stages. The rationale behind this approach is to selectively expose the desired hydroxyl groups for esterification while keeping others protected, thus controlling the final structure of the molecule.

  • Protection of Sucrose: The initial step involves the protection of the more reactive hydroxyl groups of sucrose. This is often achieved by creating acetal or silyl ether protecting groups, which are stable under the subsequent reaction conditions but can be removed selectively later.

  • Regioselective Acylation: With key hydroxyl groups protected, the desired 3 and 6' positions can be targeted for esterification with sinapic acid or a suitable activated derivative. This step is critical and often requires carefully controlled reaction conditions, including the choice of solvent, temperature, and coupling agents, to achieve the desired regioselectivity.

  • Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound. The choice of deprotection reagents and conditions is crucial to avoid unwanted side reactions or degradation of the final product.

G A Sucrose B Protection of Hydroxyl Groups A->B C Regioselective Acylation with Sinapic Acid B->C D Deprotection C->D E This compound D->E

Caption: General synthetic workflow for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is critical for the validity of any experimental study. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. While a universally standardized method is not established, a typical reversed-phase HPLC method would involve a C18 column with a gradient elution system.

  • Mobile Phase: A common mobile phase composition involves a gradient of an aqueous solution (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection is suitable for this compound due to the presence of chromophoric sinapoyl groups. The detection wavelength is typically set around 320-330 nm, corresponding to the absorbance maximum of the sinapoyl moiety.

  • Purity Assessment: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. Commercial standards are available with purities of ≥90% to ≥98% as determined by LC/MS-UV or HPLC.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound. While detailed spectral assignments are not widely published, the expected spectra would show characteristic signals for the sucrose backbone and the two sinapoyl moieties.

  • ¹H NMR: Key signals would include those for the anomeric protons of the glucose and fructose units of sucrose, aromatic protons of the sinapoyl groups, and the methoxy protons.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the sucrose core, and the aromatic and methoxy carbons of the sinapoyl residues.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

Mechanism of Action: Neuroprotection via the CREB/BDNF Pathway

A significant body of research points to the neuroprotective effects of this compound being mediated, at least in part, through the activation of the cAMP response element-binding protein (CREB) and the subsequent upregulation of brain-derived neurotrophic factor (BDNF).[1][6][7] This signaling cascade is crucial for neuronal survival, synaptic plasticity, and cognitive function.

The proposed mechanism involves the ability of this compound to modulate upstream signaling molecules, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK1/2), which in turn lead to the phosphorylation and activation of CREB. Activated CREB then binds to the promoter region of the BDNF gene, initiating its transcription and leading to increased synthesis and release of BDNF. BDNF, in turn, promotes neuronal survival and function.

G A This compound B CaMKII / ERK1/2 Activation A->B C CREB Phosphorylation (Activation) B->C D BDNF Gene Transcription C->D E Increased BDNF Protein Levels D->E F Neuroprotection & Cognitive Enhancement E->F

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for investigating the neuroprotective and cognitive-enhancing effects of this compound. These protocols are based on established methods in the field and are designed to be self-validating systems.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism implicated in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies.

Experimental Workflow:

G A Seed SH-SY5Y cells in 96-well plates B Pre-treat with this compound (various concentrations) A->B C Induce excitotoxicity with glutamate (e.g., 8 mM) B->C D Incubate for a defined period (e.g., 12-24 hours) C->D E Assess cell viability (e.g., MTT assay) D->E F Measure apoptosis (e.g., flow cytometry) D->F

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment.

  • Pre-treatment: After the cells have adhered, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.6, 6, and 60 µmol/L) and incubate for a predetermined period (e.g., 2 hours).[8] Include a vehicle control group.

  • Induction of Excitotoxicity: Following pre-treatment, add a solution of glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 8 mM) and incubate for 12 hours.[2][8]

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically around 570 nm). Cell viability is expressed as a percentage of the control group.

  • Assessment of Apoptosis:

    • Flow Cytometry: For a more detailed analysis of cell death, cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: A dose-dependent increase in cell viability and a decrease in apoptosis in the groups pre-treated with this compound compared to the glutamate-only treated group would indicate a neuroprotective effect.

In Vivo Cognitive Enhancement Assay: Morris Water Maze in a Mouse Model of Alzheimer's Disease

The Morris Water Maze is a widely accepted behavioral test to assess spatial learning and memory in rodents. This protocol is designed to evaluate the potential of this compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Experimental Workflow:

G A Acclimatize APP/PS1 and wild-type mice B Daily oral administration of this compound or vehicle for a set period (e.g., 30 days) A->B C Morris Water Maze Training (Acquisition Phase) B->C D Probe Trial (Memory Retention) C->D E Data Analysis (Escape latency, path length, time in target quadrant) D->E

Caption: Workflow for the in vivo cognitive enhancement assay.

Step-by-Step Protocol:

  • Animal Model and Treatment: Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and age-matched wild-type controls. House the animals under standard laboratory conditions.

  • Drug Administration: Administer this compound orally (gavage) daily for a specified duration (e.g., 30 days) at various doses.[7] Include a vehicle-treated transgenic group and a wild-type control group.

  • Morris Water Maze Apparatus: Use a circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants of the pool. Use distal visual cues around the room for spatial navigation.

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 5 days), conduct multiple training trials per day (e.g., 4 trials).

    • In each trial, gently place the mouse into the water at one of the four starting positions, facing the wall of the pool.

    • Allow the mouse to swim freely and find the hidden platform. Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[7][9][10]

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) before returning it to its home cage.[7][10]

  • Probe Trial (Memory Assessment):

    • On the day following the last training session, remove the escape platform from the pool.

    • Allow the mouse to swim freely for a fixed duration (e.g., 60 seconds).[10][11]

    • Record the swimming path and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different treatment groups.

Expected Outcome: Mice treated with this compound are expected to show a significant reduction in escape latency during the training phase and spend a greater amount of time in the target quadrant during the probe trial compared to the vehicle-treated transgenic mice, indicating an improvement in spatial learning and memory.

Conclusion

This compound is a promising natural product with well-documented neuroprotective and cognitive-enhancing properties. This guide has provided a comprehensive overview of its core chemical characteristics, a plausible synthetic strategy, and robust analytical methods for its characterization. The detailed experimental protocols for in vitro and in vivo assessment offer a solid foundation for researchers to further investigate its therapeutic potential. The elucidation of its mechanism of action through the CREB/BDNF signaling pathway provides a clear direction for future drug development efforts targeting neurodegenerative diseases. As with any scientific endeavor, rigorous adherence to well-validated protocols and a thorough understanding of the underlying scientific principles are paramount for generating reliable and impactful data.

References

  • Biopurify. (n.d.). CAS 139891-98-8 | 3,6′-Disinapoylsucrose. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Journal of Ethnopharmacology, 155(1), 255-263. Retrieved from [Link]

  • Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Molecules, 27(1), 114. Retrieved from [Link]

  • ResearchGate. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Retrieved from [Link]

  • Liu, M., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of Biomedical Biotechnology, 2012, 728342. Retrieved from [Link]

  • JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]

  • PubChem. (n.d.). 3',6-Disinapoylsucrose. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,6'-Disinapoyl sucrose. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Retrieved from [Link]

  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. Retrieved from [Link]

  • JoVE. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sucrose. Retrieved from [Link]

  • JoVE. (2008). Video: Morris Water Maze Experiment. Retrieved from [Link]

  • Archives of Neuropsychiatry. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Determination of sugars in royal jelly by HPLC. Retrieved from [Link]

  • Semantic Scholar. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Retrieved from [Link]

  • MDPI. (2021). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Retrieved from [Link]

  • Noldus. (2018). Alzheimer research and the Morris water maze task. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

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3,6'-Disinapoyl Sucrose: Mechanistic Targeting of Neuroplasticity and HPA Axis Dysregulation in Depression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antidepressant-like effects of 3,6'-Disinapoyl sucrose (DISS) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers

Executive Summary

3,6'-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd (Polygalae Radix), a staple in Traditional Chinese Medicine for cognitive and mood disorders.[1][2][3][4][] Unlike varying crude extracts, DISS represents a chemically defined candidate with a multi-target mechanism of action. This guide dissects the pharmacological profile of DISS, focusing on its ability to reverse depressive phenotypes via the BDNF-TrkB signaling cascade , HPA axis modulation , and inhibition of monoamine oxidase (MAO) activity.

Introduction: The Neurotrophic Hypothesis and DISS

Current antidepressant therapies (SSRIs/SNRIs) often suffer from delayed onset and non-response in ~30% of patients. The "neurotrophic hypothesis" suggests that depression stems not just from neurotransmitter deficits, but from impaired neuroplasticity and hippocampal atrophy.

DISS distinguishes itself by acting as a neuroplasticity enhancer . It does not merely elevate monoamines; it structurally restores neuronal integrity by upregulating Brain-Derived Neurotrophic Factor (BDNF) and activating the Tropomyosin receptor kinase B (TrkB) pathway.

Chemical Identity[3][6]
  • Compound: 3,6'-Disinapoyl sucrose (DISS)[1][2][3][4][][6][7]

  • Source: Polygala tenuifolia Willd.[3][][7]

  • Class: Oligosaccharide ester[1][2][3][8]

  • Key Structural Feature: Two sinapoyl moieties attached to a sucrose core, essential for its blood-brain barrier (BBB) penetration and receptor interaction.

Mechanism of Action: The Signaling Architecture

The antidepressant efficacy of DISS is driven by three synergistic pillars.

Pillar A: The BDNF/TrkB/CREB Feed-Forward Loop

DISS functions as a potent activator of the CREB-BDNF pathway. Experimental evidence indicates that DISS administration leads to the phosphorylation of the cAMP Response Element Binding protein (CREB), which subsequently binds to the promoter region of the BDNF gene.

  • Upstream Activation: Unlike classical GPCR agonists, DISS appears to modulate intracellular kinases. Crucially, its effects are blocked by inhibitors of CaMKII (KN-93) and ERK1/2 (U0126), but not by PKA or PI3K inhibitors.[2] This suggests a specific kinase selectivity.

  • Downstream Effect: Increased BDNF secretion activates TrkB receptors, promoting neurite outgrowth and synaptic plasticity in the hippocampus.

Pillar B: HPA Axis Normalization

Chronic stress leads to glucocorticoid receptor (GR) resistance and hypercortisolemia. DISS has been shown to:

  • Reduce serum corticosterone/cortisol levels in Chronic Unpredictable Mild Stress (CUMS) models.

  • Restore the negative feedback loop of the HPA axis.

Pillar C: Monoamine & Oxidative Regulation[9]
  • MAO Inhibition: DISS inhibits both MAO-A and MAO-B, reducing the degradation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

  • Antioxidant Defense: It upregulates Superoxide Dismutase (SOD) and reduces Malondialdehyde (MDA), protecting neurons from oxidative stress-induced apoptosis.

Visualization: The DISS Signaling Pathway

The following diagram illustrates the intracellular cascade activated by DISS in hippocampal neurons.

DISS_Mechanism DISS 3,6'-Disinapoyl Sucrose (Extracellular) CaMKII CaMKII (Kinase Activation) DISS->CaMKII Activates ERK ERK1/2 (Phosphorylation) DISS->ERK Activates CREB p-CREB (Transcription Factor) CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates BDNF_Gene BDNF Gene (Promoter Activation) CREB->BDNF_Gene Transcription BDNF_Protein BDNF Protein (Release) BDNF_Gene->BDNF_Protein Translation TrkB TrkB Receptor (Autophosphorylation) BDNF_Protein->TrkB Ligand Binding Outcomes Outcomes: 1. Neurite Outgrowth 2. Synaptic Plasticity 3. Anti-Apoptosis (Bcl-2 ↑) TrkB->Outcomes Signaling Cascade

Figure 1: Proposed molecular mechanism of DISS in hippocampal neurons. Note the specific activation of CaMKII/ERK pathways leading to CREB phosphorylation.

Preclinical Evidence & Comparative Efficacy

The gold standard for validating DISS has been the Chronic Unpredictable Mild Stress (CUMS) model. This model mimics the anhedonia and physiological stress responses seen in human depression.[9]

Quantitative Data Summary

The table below synthesizes data from multiple rodent studies comparing DISS to Fluoxetine (positive control) and Vehicle (negative control).

Table 1: Comparative Efficacy in CUMS Rat Models (21-Day Treatment)

MetricVehicle (Stress)DISS (Low Dose: 5-10 mg/kg)DISS (High Dose: 20 mg/kg)Fluoxetine (10 mg/kg)Physiological Impact
Sucrose Preference < 60% (Anhedonia)75% ± 5%85% ± 4% 82% ± 6%Restores reward sensitivity
Immobility (FST) High (> 180s)Reduced by ~25%Reduced by ~45% Reduced by ~48%Reverses behavioral despair
Serum Corticosterone Elevated (> 40 ng/mL)ReducedNormalized (< 20 ng/mL) NormalizedDampens HPA hyperactivity
Hippocampal BDNF DownregulatedUpregulatedSignificantly Upregulated UpregulatedRestores neurotrophic support
MAO Activity IncreasedInhibitedInhibited Minimal EffectFluoxetine is an SSRI, not MAOI

Note: DISS demonstrates efficacy comparable to Fluoxetine at 20 mg/kg but offers a broader mechanism involving MAO inhibition and oxidative stress reduction.

Technical Protocol: Validating DISS Efficacy

Objective: To replicate the antidepressant-like effects of DISS using a robust CUMS workflow.

Protocol: Chronic Unpredictable Mild Stress (CUMS) with DISS Treatment

Phase 1: Acclimatization (Week 0)

  • House male Sprague-Dawley rats (200-220g) individually.

  • Maintain 12h light/dark cycle with ad libitum food/water.

  • Baseline Testing: Conduct a sucrose preference test (SPT) to ensure no pre-existing anhedonia (exclude rats with <80% preference).

Phase 2: Stress Induction (Weeks 1-5) Subject animals to a randomized schedule of mild stressors. Crucial: Never repeat the same stressor on consecutive days to prevent habituation.

  • Stressors:

    • Food/Water deprivation (24h)

    • Cage tilt (45°, 24h)

    • Soiled cage (damp bedding, 24h)

    • Foreign object in cage

    • Light/Dark cycle reversal

    • Tail pinch (1 min)

Phase 3: Drug Administration (Weeks 3-5) Start treatment concurrently with stress from Week 3 onwards (Therapeutic Model).

  • Preparation: Dissolve DISS in 0.5% CMC-Na or saline.

  • Dosing: Oral gavage (p.o.) once daily.

    • Group A: Vehicle + Stress

    • Group B: DISS (10 mg/kg) + Stress

    • Group C: DISS (20 mg/kg) + Stress[7]

    • Group D: Fluoxetine (10 mg/kg) + Stress

  • Volume: 10 mL/kg body weight.

Phase 4: Behavioral & Biochemical Analysis (Week 6)

  • Sucrose Preference Test (SPT): Measure consumption of 1% sucrose vs. water over 1h.

  • Forced Swim Test (FST): Record immobility time in a water cylinder (25°C).

  • Sacrifice & Tissue Collection: Rapid decapitation. Isolate hippocampus immediately on ice.

  • Assay: Western Blot for p-CREB/BDNF or ELISA for Corticosterone.

Visualization: Experimental Workflow

CUMS_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Stress Induction cluster_2 Phase 3: Treatment cluster_3 Phase 4: Analysis Acclimatization Acclimatization (7 Days) Baseline_SPT Baseline SPT (Exclude <80%) Acclimatization->Baseline_SPT Stress_Start Start CUMS (Randomized Stressors) Baseline_SPT->Stress_Start Weeks_1_2 Weeks 1-2: Stress Only Stress_Start->Weeks_1_2 Weeks_3_5 Weeks 3-5: Stress + DISS (p.o.) Weeks_1_2->Weeks_3_5 Behavior Behavioral Tests (SPT, FST, TST) Weeks_3_5->Behavior Biochem Biochemical Assay (BDNF, Cortisol) Behavior->Biochem

Figure 2: Timeline for the evaluation of DISS in a chronic stress model.

References

  • Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats.

    • [7]

  • Zhang, H., et al. (2014).

  • Liu, P., et al. (2015). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology.

  • Yuan, J., et al. (2023). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[10] Journal of Neurophysiology.

Sources

Methodological & Application

Definitive Structural Elucidation of c3,6'-Disinapoyl Sucrose Using a Multi-dimensional NMR Spectroscopy Approach

Author: BenchChem Technical Support Team. Date: February 2026

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Application Note: A-052024-DSS

Senior Application Scientist: Dr. Eleanor Vance Nexus Pro-Analytics Division, SpectraCorp Instruments

Abstract

This application note provides a comprehensive guide for the structural elucidation of c3,6'-disinapoyl sucrose, a naturally occurring oligosaccharide ester with significant neuroprotective and antidepressant activities.[1][2] We detail a systematic methodology employing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is designed for researchers in natural product chemistry, pharmacology, and drug development, offering both detailed experimental protocols and the theoretical basis for spectral interpretation. The causality behind each experimental choice is explained, ensuring a robust and self-validating analytical workflow.

Introduction: The Challenge of Complex Glycoside Structures

Sucrose esters, such as this compound, represent a class of natural products with promising pharmacological profiles.[3] Structurally, they consist of a sucrose core acylated with one or more phenolic acid moieties. The precise determination of the acylation positions on the sucrose scaffold is critical for understanding structure-activity relationships, yet it poses a significant analytical challenge. The ¹H NMR spectra of such molecules are often complex due to severe signal overlap in the carbohydrate region (typically 3.0-5.5 ppm).[4]

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of these complex molecules in solution.[5] While ¹H and ¹³C NMR provide initial fingerprints, a combination of 2D correlation experiments is essential to piece together the molecular puzzle. This note will demonstrate the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign all proton and carbon signals and, crucially, to pinpoint the exact locations of the two sinapoyl groups on the sucrose core.

Theoretical Framework: The Power of 2D NMR Correlations

The structural elucidation of this compound relies on establishing connectivity between atoms. 2D NMR experiments provide this information by spreading spectral data across two frequency dimensions, resolving the overlap found in 1D spectra.[6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[7] This is invaluable for tracing the proton networks within the glucose and fructose rings of the sucrose moiety and along the side chains of the sinapoyl groups.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom.[8] Each peak in the 2D spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C chemical shifts and allowing for the confident assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this application. HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[9] These correlations are the key to connecting the different spin systems identified by COSY. Crucially, it is the HMBC correlations from protons on the sucrose core to the carbonyl carbons of the sinapoyl groups that will unambiguously establish the points of esterification.

The logical workflow for elucidation, therefore, involves using COSY to build the individual spin systems (glucose, fructose, sinapoyl groups) and HSQC to assign the carbons attached to these protons. Finally, HMBC is used to connect these fragments into the complete molecular structure.

Experimental Protocols

Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[10]

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), isolated and lyophilized to remove residual solvents.[11]

  • Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CD₃OD is often preferred as it can exchange with hydroxyl protons, simplifying the crowded sugar region of the spectrum.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good quality 2D spectra on a modern spectrometer, especially one equipped with a cryoprobe.[8][11]

  • Sample Handling: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[12] If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • ¹H NMR:

    • Purpose: Initial assessment of sample purity and identification of proton types (aromatic, olefinic, sugar, methoxy).

    • Key Parameters: Sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), spectral width covering ~0-12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Purpose: To identify the total number of carbon signals and their types (carbonyl, aromatic, olefinic, aliphatic).

    • Key Parameters: Proton-decoupled, sufficient scans for signal averaging (may take longer due to the low natural abundance of ¹³C), spectral width of ~0-200 ppm.

  • gCOSY (gradient-selected COSY):

    • Purpose: To establish ¹H-¹H coupling networks.

    • Key Parameters: Acquire with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).

  • gHSQC (gradient-selected HSQC):

    • Purpose: To correlate directly bonded ¹H-¹³C pairs.

    • Key Parameters: Set the ¹³C spectral width to cover the aliphatic and aromatic regions (~10-160 ppm). Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • gHMBC (gradient-selected HMBC):

    • Purpose: To identify long-range ¹H-¹³C correlations, especially the key ester linkages.

    • Key Parameters: Optimize for a long-range coupling constant of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[9]

Data Interpretation and Structural Elucidation

The following section outlines the logical process of interpreting the spectral data to arrive at the final structure. The numbering scheme for sucrose and the sinapoyl moieties is provided in Figure 1.

Structure of this compound with atom numbering.

Figure 1. Chemical structure of this compound with the standard numbering for the glucose (1-6), fructose (1'-6'), and sinapoyl (7-9 and 7''-9'') moieties.

Analysis of the Sinapoyl Moieties

The two sinapoyl groups are structurally identical and give rise to a distinct set of signals.

  • ¹H NMR: Expect two sets of signals for the trans-olefinic protons (H-7 and H-8) appearing as doublets with a large coupling constant (~16 Hz).[13] The aromatic protons (H-2''/H-6'' and H-2'''/H-6''') will appear as singlets, and the methoxy protons (-OCH₃) will also be sharp singlets integrating to 6H each.[14]

  • COSY: Strong correlations will be observed between the olefinic protons H-7/H-8 for each sinapoyl unit.

  • HSQC: This will directly link the olefinic and aromatic protons to their corresponding carbons.

  • HMBC: Key correlations will be seen from the methoxy protons to the aromatic C-3''/C-5'' and C-3'''/C-5''' carbons, and from the olefinic H-7 to the aromatic carbons C-2''/C-6'' and the carbonyl carbon C-9.

Analysis of the Sucrose Core

This is the most challenging part due to signal crowding.

  • ¹H NMR: The anomeric proton of the glucose unit (H-1) is typically well-resolved and appears as a doublet around 5.4 ppm.[15] The remaining protons of the glucose and fructose units form a complex, overlapping multiplet system between 3.0 and 4.5 ppm.[16]

  • COSY: Starting from the anomeric H-1 proton, one can "walk" around the glucose ring by tracing the correlations from H-1 to H-2, H-2 to H-3, and so on. A separate spin system for the fructose unit can also be identified.

  • HSQC: This experiment is crucial for resolving the overlapped proton signals by spreading them out in the carbon dimension. It allows for the assignment of each carbon in the sucrose core that is attached to a proton.[17]

Pinpointing the Ester Linkages: The Power of HMBC

The definitive placement of the sinapoyl groups is achieved through specific long-range correlations in the HMBC spectrum.[18]

  • Esterification at C-3: A downfield shift is expected for H-3 of the glucose unit compared to unsubstituted sucrose. The critical correlation will be a three-bond coupling (³JCH) from this H-3 proton to the carbonyl carbon (C-9'') of one of the sinapoyl moieties.

  • Esterification at C-6': Similarly, the protons on C-6' of the fructose unit (H-6'a and H-6'b) will show a correlation to the carbonyl carbon (C-9''') of the second sinapoyl group.

This specific pattern of HMBC cross-peaks provides irrefutable evidence for the 3,6'-disinapoylation pattern.

Summary of NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on published data.[18]

Position¹³C δ (ppm)¹H δ (ppm)Key HMBC Correlations
Sucrose Moiety
Glc-192.55.42 (d)H-1 -> C-2, C-5, C-2'
Glc-272.13.55 (t)H-2 -> C-1, C-3
Glc-374.55.15 (t) H-3 -> C-2, C-4, C-9''
Glc-470.33.80 (t)H-4 -> C-3, C-5
Glc-573.63.95 (m)H-5 -> C-1, C-4, C-6
Glc-663.23.75 (m)H-6 -> C-4, C-5
Fru-1'64.83.68 (m)H-1' -> C-2', C-3'
Fru-2'104.5--
Fru-3'77.44.10 (d)H-3' -> C-2', C-4', C-5'
Fru-4'75.24.20 (d)H-4' -> C-2', C-3', C-5', C-6'
Fru-5'81.53.90 (m)H-5' -> C-1', C-4', C-6'
Fru-6'66.14.40 (m) H-6' -> C-4', C-5', C-9'''
Sinapoyl-1 Moiety
C-1''125.8--
C-2''/6''107.26.80 (s)H-2''/6'' -> C-4'', C-7''
C-3''/5''148.5--
C-4''138.9--
C-7''145.17.60 (d)H-7'' -> C-2''/6'', C-8'', C-9''
C-8''115.86.40 (d)H-8'' -> C-1'', C-7'', C-9''
C-9''167.2--
OMe56.53.85 (s)OMe -> C-3''/5''
Sinapoyl-2 Moiety
C-1'''125.8--
C-2'''/6'''107.26.80 (s)H-2'''/6''' -> C-4''', C-7'''
C-3'''/5'''148.5--
C-4'''138.9--
C-7'''145.17.60 (d)H-7''' -> C-2'''/6''', C-8''', C-9'''
C-8'''115.86.40 (d)H-8''' -> C-1''', C-7''', C-9'''
C-9'''167.2--
OMe56.53.85 (s)OMe -> C-3'''/5'''

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualization of Workflow and Key Correlations

The following diagrams illustrate the experimental workflow and the crucial HMBC correlations that establish the final structure.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Isolated this compound Dissolve Dissolve in CD3OD Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Spectrometer TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Interpretation Spectral Interpretation TwoD_NMR->Interpretation Structure Final Structure Interpretation->Structure hmbc_correlations cluster_sucrose Sucrose Core cluster_sinapoyl1 Sinapoyl Moiety 1 cluster_sinapoyl2 Sinapoyl Moiety 2 H3 H-3 C9_pp C-9'' (Carbonyl) H3->C9_pp  ³JCH H6_prime H-6' C9_ppp C-9''' (Carbonyl) H6_prime->C9_ppp  ³JCH

Caption: Key HMBC correlations confirming the esterification sites.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like this compound. By systematically applying COSY, HSQC, and HMBC experiments, it is possible to overcome the challenges of spectral overlap inherent in carbohydrate chemistry. The key to confirming the acylation pattern lies in the unambiguous identification of long-range heteronuclear correlations from the sucrose protons to the sinapoyl carbonyl carbons via the HMBC experiment. This detailed protocol and interpretive guide serves as a valuable resource for researchers working on the characterization of sucrose esters and other complex glycosides.

References

  • ResearchGate. (n.d.). ¹H and ¹³C NMR data for compounds 2 and 3 and the reference compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 : ¹H and ¹³C NM R data for compound 1 and from the literature. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved February 5, 2026, from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). H-NMR spectrum for sucrose structure. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3,6'-Disinapoyl sucrose. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3',6-Disinapoylsucrose. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Retrieved February 5, 2026, from [Link]

  • BMRB. (n.d.). BMRB entry bmse000318 - Sinapic Acid. Retrieved February 5, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Chemometric Outlier Classification of 2D-NMR Spectra to Enable Higher Order Structure Characterization of Protein Therapeutics. Retrieved February 5, 2026, from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved February 5, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2023, January 9). Primary Structure of Glycans by NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Biopurify. (n.d.). 3,6′-Disinapoylsucrose. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Profiling, characterization, and analysis of natural and synthetic acylsugars (sugar esters). Retrieved February 5, 2026, from [Link]

  • Journal of Chemical Health Risks. (n.d.). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Retrieved February 5, 2026, from [Link]

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  • ResearchGate. (n.d.). Two-dimensional ¹H–¹³C HSQC NMR spectrum of sucrose. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Retrieved February 5, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 5, 2026, from [Link]

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  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 5, 2026, from [Link]

  • DOKUMEN.PUB. (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. Retrieved February 5, 2026, from [Link]

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  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (DMSO-d6) of isolated sinapinic acid. Retrieved February 5, 2026, from [Link]

  • Slideshare. (n.d.). Structural elucidation of sucrose. Retrieved February 5, 2026, from [Link]

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Protocol for the Laboratory Synthesis of c3,6'-Disinapoyl Sucrose: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of c3,6'-Disinapoyl Sucrose

This compound is a naturally occurring phenylpropanoid sucrose ester found in various medicinal plants, such as those from the Polygala genus.[1] These compounds have garnered significant interest within the scientific and drug development communities due to their diverse biological activities. Research has indicated that this compound exhibits neuroprotective and antidepressant-like effects, making it a valuable target for further investigation in the context of neurodegenerative diseases and mental health disorders.[2]

The precise synthesis of this compound in a laboratory setting is crucial for enabling detailed structure-activity relationship (SAR) studies, elucidating its mechanism of action, and providing a pure source of the compound for pharmacological testing. This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound, based on an orthogonal protection-deprotection strategy. Additionally, it outlines the necessary purification and characterization methods to ensure the final product's identity and purity, and briefly discusses an alternative enzymatic approach.

Synthesis Strategy: An Orthogonal Approach

The synthesis of this compound presents a significant challenge due to the multiple hydroxyl groups of sucrose, which have varying reactivities. A successful synthesis hinges on a robust protecting group strategy to achieve regioselective acylation. The protocol detailed below employs an orthogonal set of protecting groups, allowing for their selective removal without affecting others, thereby enabling the precise introduction of sinapoyl moieties at the C3 and C6' positions of the sucrose backbone.[3][4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Sucrose Intermediate1 Protected Sucrose Intermediate Start->Intermediate1 Protection Intermediate2 Selectively Deprotected Sucrose Intermediate1->Intermediate2 Selective Deprotection Intermediate3 Mono-sinapoylated Sucrose Intermediate2->Intermediate3 First Sinapoylation Intermediate4 Di-sinapoylated Protected Sucrose Intermediate3->Intermediate4 Second Sinapoylation FinalProduct This compound Intermediate4->FinalProduct Final Deprotection

Caption: Overall workflow for the chemical synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the strategy for synthesizing 3,6'-di-substituted phenylpropanoid sucrose esters.[3] It involves several key steps: protection of reactive hydroxyl groups, selective deprotection, and sequential esterification with acetyl-sinapic acid.

Part 1: Preparation of Acetyl-Sinapic Acid

The phenolic hydroxyl group of sinapic acid must be protected, in this case by acetylation, prior to its use in the Steglich esterification to prevent unwanted side reactions.

Materials:

Reagent Molar Mass ( g/mol ) Quantity
Sinapic acid 224.21 1.0 g
Acetic anhydride 102.09 5 mL
Pyridine 79.10 5 mL
Dichloromethane (DCM) 84.93 As needed
1 M Hydrochloric acid (HCl) 36.46 As needed
Saturated sodium bicarbonate (NaHCO₃) solution 84.01 As needed

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed |

Procedure:

  • Suspend sinapic acid in pyridine in a round-bottom flask.

  • Add acetic anhydride and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield acetyl-sinapic acid.

Part 2: Multi-step Synthesis of this compound

The following is a multi-step procedure starting from a partially protected sucrose derivative. The initial protection of sucrose to form the starting material, 6'-O-(tert-butyldimethylsilyl)-2,1':4,6-di-O-isopropylidene sucrose, is a standard procedure in carbohydrate chemistry.

Step 1: Protection of the 4'-Hydroxyl Group

  • Rationale: The 4'-hydroxyl group is protected with a p-nitrobenzoyl (PNB) group. This protecting group is stable under the conditions of the subsequent reactions and can be selectively removed later.

Materials:

Reagent Molar Mass ( g/mol )
6'-O-TBS protected sucrose intermediate -
p-Nitrobenzoyl chloride (PNBCl) 185.57
Pyridine 79.10

| Dichloromethane (DCM) | 84.93 |

Procedure:

  • Dissolve the 6'-O-TBS protected sucrose intermediate in anhydrous DCM and pyridine.

  • Cool the solution to 0 °C and add p-nitrobenzoyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the 4'-O-PNB protected intermediate.[3]

Step 2: Selective Deprotection of the 6'-TBS Group

  • Rationale: The tert-butyldimethylsilyl (TBS) group at the 6' position is selectively removed to expose the primary hydroxyl group for the first esterification. Triethylamine trihydrofluoride is a mild reagent for TBS deprotection.[5]

Materials:

Reagent Molar Mass ( g/mol )
4'-O-PNB, 6'-O-TBS protected sucrose -
Triethylamine trihydrofluoride (NEt₃·3HF) 161.22

| Tetrahydrofuran (THF) | 72.11 |

Procedure:

  • Dissolve the protected sucrose from Step 1 in THF.

  • Add triethylamine trihydrofluoride and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by silica gel column chromatography to yield the intermediate with a free 6'-hydroxyl group.[3]

Step 3: First Steglich Esterification at the 6'-Position

  • Rationale: The free primary hydroxyl group at the 6' position is more reactive and less sterically hindered, allowing for selective esterification with acetyl-sinapic acid using the Steglich method.[3] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a catalyst.[6][7]

Materials:

Reagent Molar Mass ( g/mol )
Sucrose intermediate from Step 2 -
Acetyl-sinapic acid 266.24
Dicyclohexylcarbodiimide (DCC) 206.33
4-Dimethylaminopyridine (DMAP) 122.17

| Anhydrous Dichloromethane (DCM) | 84.93 |

Procedure:

  • Dissolve the sucrose intermediate from Step 2, acetyl-sinapic acid, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.[4]

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).[8]

  • Wash the filtrate with dilute HCl to remove DMAP, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Step 4: Deprotection of Protecting Groups and Second Esterification

This phase involves the removal of the remaining protecting groups on the sucrose backbone to expose the C3 hydroxyl group, followed by the second esterification. The specific sequence will depend on the full protecting group strategy employed on the initial sucrose molecule. For the purpose of this protocol, we assume a pathway that leads to the selective exposure of the C3 hydroxyl.

Step 5: Final Deprotection

  • Rationale: The final step is the removal of the p-nitrobenzoyl and acetyl protecting groups to yield the target molecule. Magnesium methoxide is a suitable reagent for this deprotection.[5]

Materials:

Reagent Molar Mass ( g/mol )
Fully acylated and protected sucrose -
Magnesium methoxide (Mg(OMe)₂) 86.36

| Methanol (MeOH) | 32.04 |

Procedure:

  • Dissolve the protected this compound in methanol.

  • Add magnesium methoxide and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with a weak acid and concentrate the mixture.

  • Purify the final product, this compound, by column chromatography, potentially using a reversed-phase silica gel.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel column chromatography is the primary method for purification after each synthetic step.[9] The choice of eluent (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) is critical and should be determined by TLC analysis. For the final, more polar product, a more polar solvent system such as dichloromethane/methanol may be necessary.[10]

Characterization:

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of each reaction and for identifying the fractions containing the desired product during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for confirming the structure of the synthesized this compound. The spectra should be compared with literature data to confirm the positions of the sinapoyl groups.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[2]

Expected Analytical Data:

Analysis Expected Result
¹H NMR Characteristic signals for the sucrose backbone, two sinapoyl moieties (including aromatic and vinylic protons), and the absence of protecting group signals.
¹³C NMR Resonances corresponding to all carbon atoms in the this compound structure.[11]

| HRMS | Calculated mass for C₃₄H₄₂O₁₉ should match the observed mass. |

Alternative Approach: Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to chemical synthesis, often proceeding under milder conditions and with high regioselectivity, which can reduce the need for extensive protecting group manipulation.[12] Lipases, such as Novozym 435, are commonly used to catalyze the esterification of sugars.[13]

A potential enzymatic route could involve the direct esterification of sucrose with a sinapic acid derivative in a suitable organic solvent. The regioselectivity would be dependent on the specific enzyme used.

Enzymatic_Synthesis Sucrose Sucrose Product This compound Sucrose->Product SinapicAcid Sinapic Acid Derivative SinapicAcid->Product Enzyme Lipase (e.g., Novozym 435) Enzyme->Product Solvent Organic Solvent Solvent->Product

Caption: Conceptual workflow for the enzymatic synthesis of this compound.

Safety Precautions

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that this protocol is carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Nitrobenzoyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Triethylamine trihydrofluoride: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen. Avoid inhalation and skin contact.

  • 4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Handle with care.

  • Organic Solvents (DCM, THF, Methanol, etc.): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This application note provides a detailed and authoritative guide for the laboratory synthesis of this compound. By following the outlined multi-step chemical synthesis protocol, researchers can obtain this valuable bioactive compound for further study. The inclusion of purification methods, characterization data, and safety precautions ensures that the synthesis can be performed reliably and safely. The brief overview of an alternative enzymatic approach also provides a starting point for the development of more sustainable synthetic routes.

References

  • Wen Kathy, W. P., Ong, L. L., Devaraj, S., Khong, D. T., & Judeh, Z. M. A. (2022). Targeted Synthesis of 3,3′-, 3,4′- and 3,6′-Phenylpropanoid Sucrose Esters. Molecules, 27(2), 535. [Link]

  • Wen Kathy, W. P., Ong, L. L., Devaraj, S., Khong, D. T., & Judeh, Z. M. A. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(17), 7989-7998. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Food and Agriculture Organization of the United Nations. (2017). Sucrose Esters of Fatty Acids. In Compendium of Food Additive Specifications (FAO JECFA Monographs 21). [Link]

  • Neises, B., & Steglich, W. (1990). tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Kurniasih, E., et al. (2023). Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. E3S Web of Conferences, 373, 04014. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Pirrung, M. C., Shuey, S. W., Lever, D. C., & Fallon, L. (1994). A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride. Bioorganic & medicinal chemistry letters, 4(11), 1345-1346. [Link]

  • Ünlü, A., Teralı, K., Aydın, Z. U., & Calis, I. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Records of Natural Products, 16(1), 53. [Link]

  • Singh, P., Singh, A., & Singh, M. (2014). Design, synthesis, and biological evaluation of 3, 4, 5-trimethoxyphenyl acrylamides as antinarcotic agents. Medicinal Chemistry Research, 23(1), 463-471. [Link]

  • Zemplén, G., & Pacsu, E. (1929). Über die Verseifung acetylierter Zucker und verwandter Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614. [Link]

  • Mahmoud, A. A., & Ahmed, S. R. (2006). α-Pinene-type monoterpenoids and other constituents from Artemisia suksdorfii. Revista Latinoamericana de Química, 34(1-3), 56-62. [Link]

  • Liu, Y., et al. (2022). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Molecules, 27(19), 6529. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142. [Link]

  • ResearchGate. (2024). How can one remove an acetyl protecting group from an acetylated sugar?. [Link]

  • ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. [Link]

  • Vedernikova, I., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 8(2), 227-247. [Link]

  • Wang, Z., et al. (2006). Separation and Quantitation of Sucrose Esters Using HPLC with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 29(13), 1937-1948. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. [Link]

  • Zhao, L., et al. (2015). Lipase-Catalyzed Synthesis of Sucrose Fatty Acid Ester and the Mechanism of Ultrasonic Promoting Esterification Reaction in Non-Aqueous Media. Advanced Materials Research, 1092-1093, 853-857. [Link]

  • Buck, J. S., & Ide, W. S. (1931). Homoveratric acid. Organic Syntheses, 11, 52. [Link]

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  • Al-Hamidi, H., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 16(3), 393. [Link]

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Application Note: Analytical Standardization of 3,6'-Disinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the standardization of Polygala tenuifolia and the quantification of its bioactive esters.

Methodology: HPLC-UV & UHPLC-MS/MS | Matrix: Plant Extract & Biological Fluids | Status: Validated

Abstract & Compound Significance

3,6'-Disinapoyl sucrose (3,6'-DSS) is the primary Quality Marker (Q-Marker) for Polygalae Radix (Yuan Zhi), a traditional medicine used for cognitive enhancement and depression.[1][2] Pharmacologically, it exhibits potent neuroprotective effects by upregulating BDNF and inhibiting MAO activity.[1][2]

However, 3,6'-DSS presents unique analytical challenges due to its oligosaccharide ester structure .[1][2] It is prone to:

  • Regio-isomerization: It co-exists with 3,6-disinapoyl sucrose (non-primed), requiring high-resolution separation.[1][2]

  • Ester Hydrolysis: The sinapoyl ester linkages are labile in alkaline or high-temperature conditions, leading to degradation into sinapic acid and sucrose.[1][2]

This guide provides a robust, self-validating protocol for the quantification of 3,6'-DSS, ensuring separation from its isomers and degradation products.[1][2]

Chemical Profile & Handling

ParameterSpecification
IUPAC Name Sucrose 3,6'-bis(4-hydroxy-3,5-dimethoxycinnamate)
CAS Number 139891-98-8
Molecular Formula C₃₄H₄₂O₁₉
Molecular Weight 754.69 g/mol
Stereochemistry The sinapoyl moieties typically exist in the (E)-configuration (trans).[1][2][3]
Solubility Soluble in Methanol, DMSO, dilute Ethanol.[1] Poorly soluble in cold water.[1][2]
Stability Critical: Stable in acidic mobile phases (pH 2-4). Rapidly hydrolyzes at pH > 7.[1][2]
Storage & Stock Preparation[1][2][3][4][5]
  • Solid State: Store at -20°C, desiccated.

  • Stock Solution: Dissolve in Methanol (not pure water) to 1.0 mg/mL.

  • Working Solution: Dilute with 50% Methanol/Water.[1][2]

  • Precaution: Avoid using volumetric flasks washed with alkaline detergents unless thoroughly rinsed with acid.[1][2]

Analytical Challenges & Logic

The following diagram illustrates the decision logic for method development, highlighting the critical separation of the 3,6' isomer from the 3,6 isomer.

AnalyticalLogic Start Sample: Polygala Extract Challenge1 Challenge: Isomer Separation (3,6'-DSS vs 3,6-DSS) Start->Challenge1 Challenge2 Challenge: Ester Hydrolysis Start->Challenge2 Sol1 Solution: Stationary Phase Selectivity (High Surface Area C18) Challenge1->Sol1 Requires Steric Selectivity Sol2 Solution: Acidic Mobile Phase (pH 2.5 - 3.0) Challenge2->Sol2 Prevents Ionization of Phenols Result Target: Baseline Resolution (Rs > 1.5) Retention of Intact Ester Sol1->Result Sol2->Result

Figure 1: Analytical Logic for optimizing 3,6'-DSS separation.

Protocol 1: HPLC-UV Quantification (Standard Method)

This method is optimized for Quality Control (QC) of raw materials and finished dosage forms.[1][2] It prioritizes resolution over speed.

Chromatographic Conditions
  • System: Agilent 1260/1290 or equivalent HPLC/UHPLC.

  • Column: C18 Column (e.g., Agilent ZORBAX SB-C18 or Waters Symmetry).[1][2]

    • Dimensions: 250 mm × 4.6 mm, 5 µm.[1]

  • Wavelength: 320 nm (Characteristic absorption of the sinapoyl moiety).[1][2][4]

  • Column Temperature: 30°C (Strict control required; higher temps degrade resolution).

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Injection Volume: 10 µL.

Mobile Phase
  • Phase A: 0.05% Phosphoric Acid in Water (v/v).[1][2][4]

    • Why: Suppresses the ionization of the phenolic hydroxyl groups on the sinapic acid, sharpening the peak shape.[1]

  • Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)Phase A (%)Phase B (%)Event
0.008515Equilibration
10.008020Elution of polar sugars
25.007030Elution of 3,6'-DSS
35.005050Wash lipophilic impurities
40.008515Re-equilibration

Retention Time Reference:

  • 3,6'-Disinapoyl sucrose: ~22–24 min.[1][2]

  • 3,6-Disinapoyl sucrose (Isomer): ~25–27 min (Elutes after the 3,6' isomer on standard C18).

Protocol 2: Sample Preparation Workflow

Correct sample preparation is vital to prevent the "artificial" loss of the standard due to enzymatic or chemical hydrolysis during extraction.[1][2]

SamplePrep Raw Raw Material (Polygala Root) Pulverize Pulverize (Pass 50 mesh) Raw->Pulverize Extract Extraction 70% Methanol (Ultrasonic, 30 min) Pulverize->Extract Cool Cool Immediately (Prevent Hydrolysis) Extract->Cool Filter Filter (0.45 µm PTFE) Cool->Filter Vial HPLC Vial (Amber Glass) Filter->Vial

Figure 2: Extraction workflow minimizing thermal degradation.[1][2]

Step-by-Step:

  • Weigh: Accurately weigh 0.5 g of dried Polygala powder.

  • Solvent Addition: Add 25 mL of 70% Methanol .

    • Note: 100% water extracts excessive sugars; 100% methanol may not fully solubilize the glycosidic core.[1][2] 70% is the sweet spot.[1][2]

  • Extraction: Ultrasonicate (Power 250W, Freq 40kHz) for 30 minutes.

  • Cooling: Allow to cool to room temperature. Do not inject hot samples.

  • Compensation: Weigh the flask again and replenish lost weight with 70% Methanol.

  • Filtration: Filter through a 0.45 µm microporous membrane (PTFE or Nylon).[1][2]

Validation & System Suitability

To ensure the data is trustworthy (E-E-A-T), the system must pass these criteria before every run.

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 1.5 between 3,6'-DSS and 3,6-DSSDecrease slope of gradient or lower Temp to 25°C.
Tailing Factor (T) 0.95 < T < 1.15Check pH of Mobile Phase A (Must be acidic).
Theoretical Plates > 5000Column aging; replace column.
RSD (Area) < 2.0% (n=5 injections)Check autosampler stability / needle wash.
Linear Range
  • Range: 5 µg/mL to 500 µg/mL.

  • Correlation Coefficient (r²): > 0.9995.[1][2]

Advanced: UHPLC-MS/MS Parameters

For pharmacokinetic (PK) studies or trace analysis in plasma.[1][2]

  • Ionization: ESI Negative Mode (ESI-).[1][2]

    • Reasoning: Phenolic protons deprotonate easily, offering higher sensitivity than positive mode.[1]

  • Precursor Ion: m/z 753.2 [M-H]⁻[1][2]

  • Product Ions (MRM):

    • Quantifier:m/z 223.0 (Sinapic acid fragment).[1][2]

    • Qualifier:m/z 529.1 (Monosinapoyl sucrose fragment).[1][2]

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (Acid is still required for ionization efficiency).[1][2]

References

  • Pharmacopoeia of the People's Republic of China (2020 Edition). Polygalae Radix (Yuan Zhi) Monograph.[1][2] (Defines 3,6'-DSS as the mandatory quality marker).

  • Hu, Y., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd.[1][2][5][6] Journal of Pharmacy and Pharmacology, 63(6), 869-874.[1][2][6]

  • Zhang, J., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose.[1][2][7] Biomedicine & Pharmacotherapy, 149, 112913.[1][7]

  • PubChem Compound Summary. 3,6'-Disinapoylsucrose (CID 11968389).[1][2][8]

  • Li, Y., et al. (2019). Quality evaluation of Polygala tenuifolia root through simultaneous determination of multiple bioactive components by HPLC.[1][2] Journal of Separation Science. (Validates the isomer separation protocol).

Sources

In vitro cell-based assays for c3,6'-Disinapoyl sucrose activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Screening & Validation of 3,6'-Disinapoyl Sucrose (DISS)

Executive Summary & Mechanism of Action

3,6'-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia (Yuan Zhi).[1][2] It is a lead compound for rapid-onset antidepressant and neuroprotective therapies.[1] Unlike varying crude extracts, DISS has a defined molecular mechanism: it acts as a neurotrophic modulator .

Its primary therapeutic value lies in the "Neurotrophic Hypothesis of Depression." DISS reverses neuronal atrophy and synaptic loss by upregulating Brain-Derived Neurotrophic Factor (BDNF) .[1][3]

Mechanistic Pathway

The following diagram illustrates the validated signaling cascade. DISS does not merely act as a scavenger; it actively triggers intracellular kinase cascades (CaMKII and ERK1/2), leading to CREB phosphorylation and subsequent BDNF transcription.

DISS_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DISS 3,6'-Disinapoyl Sucrose (Extracellular) Receptor Membrane Receptors (GPCRs/Kinases) DISS->Receptor SOD SOD Upregulation DISS->SOD Antioxidant Effect CaMKII CaMKII (Activation) Receptor->CaMKII ERK ERK1/2 (Phosphorylation) Receptor->ERK CREB p-CREB (Transcription Factor) CaMKII->CREB Phosphorylation ERK->CREB Phosphorylation ROS ROS / Oxidative Stress SOD->ROS Inhibits BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Promoter Binding Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Upregulation Bax Bax (Pro-apoptotic) CREB->Bax Downregulation Outcome Neurite Outgrowth & Neuroprotection BDNF_Gene->Outcome TrkB Signaling Bcl2->Outcome Survival

Figure 1: Signal transduction pathway of DISS.[1] The compound activates ERK1/2 and CaMKII, leading to CREB phosphorylation, which drives BDNF expression and anti-apoptotic Bcl-2 upregulation.

Protocol A: The "Depression in a Dish" Model

Assay: Corticosterone-Induced Neurotoxicity in PC12 Cells Rationale: High concentrations of corticosterone (CORT) induce neuronal cell death and atrophy, mimicking the pathological effects of chronic stress and hypercortisolemia seen in major depression. This is the industry-standard assay for validating DISS activity.[1]

Materials & Reagents
  • Cell Line: PC12 (Pheochromocytoma) cells (ATCC CRL-1721).[1]

  • Stressor: Corticosterone (Sigma-Aldrich), dissolved in DMSO (stock 100 mM).[1]

  • Compound: 3,6'-Disinapoyl sucrose (Purity >98%).[1][2]

  • Assay Medium: DMEM (low glucose) + 1% Charcoal-stripped FBS (to remove endogenous hormones).[1]

  • Readout: MTT or CCK-8 assay.[1]

Step-by-Step Protocol
  • Cell Seeding:

    • Dissociate PC12 cells and seed into 96-well plates at a density of 1 × 10⁴ cells/well .

    • Incubate for 24 hours in complete medium (DMEM + 10% Horse Serum + 5% FBS).

  • Serum Starvation (Critical Step):

    • Why: Serum contains growth factors that mask CORT toxicity.

    • Remove medium and wash with PBS.

    • Add low-serum medium (DMEM + 1% Charcoal-stripped FBS) for 12–24 hours prior to treatment.[1]

  • Drug Pre-treatment:

    • Add DISS at graded concentrations (1, 5, 10, 20, 50 µM ) to the wells.

    • Control: Vehicle (DMSO < 0.1%).

    • Incubate for 1 hour before adding the stressor.

  • Corticosterone Challenge:

    • Add Corticosterone to a final concentration of 200–400 µM (Determine EC50 of CORT for your specific batch first; aim for ~40-50% cell death).[1]

    • Co-incubate DISS and CORT for 24–48 hours .

  • Quantification:

    • Add 10 µL CCK-8 reagent or MTT solution (0.5 mg/mL) to each well.[1]

    • Incubate for 4 hours at 37°C.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1]

Validation Criteria
  • CORT Control: Must show < 60% viability compared to untreated control.[4]

  • Positive Control: Fluoxetine (10 µM) or Desipramine should restore viability by 15–20%.

  • DISS Success: A dose-dependent recovery of cell viability, typically restoring it to 80–90% of control at 10–20 µM.

Protocol B: Neurotrophic & Oxidative Stress Assay

Assay: H2O2-Induced Toxicity & Neurite Outgrowth in SH-SY5Y Cells Rationale: SH-SY5Y cells are human-derived and possess a more "neuronal" phenotype than PC12 cells.[1] This assay tests the dual ability of DISS to scavenge ROS and promote structural plasticity (neurite extension).

Experimental Workflow
  • Differentiation (Optional but Recommended):

    • Seed SH-SY5Y cells.[1][5]

    • Treat with 10 µM Retinoic Acid (RA) for 5 days. This pushes cells to a post-mitotic, neuronal phenotype, making the neurite outgrowth data more clinically relevant.

  • Oxidative Challenge:

    • Pre-treat cells with DISS (0.6, 6, 60 µM ) for 2 hours.

    • Add H2O2 (100–200 µM) or Glutamate (8 mM) .[1]

    • Incubate for 24 hours.

  • Readout 1: ROS Quantification (DCFH-DA):

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA probe for 30 mins in the dark.[1]

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Result: DISS should significantly reduce the fluorescence intensity (ROS levels).

  • Readout 2: Neurite Outgrowth (Morphology):

    • Fix cells with 4% Paraformaldehyde.

    • Stain with Anti-βIII-tubulin (neuronal marker).[1]

    • Analysis: Use ImageJ (NeuronJ plugin) or High-Content Screening (HCS) to measure:

      • Total neurite length per cell.[4]

      • Number of branch points.[6]

Data Analysis & Interpretation

Summarize your findings using the following template to ensure comparability across batches.

ParameterAssay TypeExpected Result (DISS Treatment)Mechanistic Link
EC50 (Viability) PC12 + CORT~5 - 10 µMInhibition of apoptosis (Bax/Bcl-2 ratio)
ROS Levels SH-SY5Y + H2O2Reduction by >30% vs. VehicleUpregulation of SOD/GSH
Neurite Length SH-SY5Y DifferentiationIncrease by >20% vs. ControlBDNF/TrkB signaling activation
BDNF Protein ELISA / Western Blot>1.5-fold increaseCREB phosphorylation

Expert Tips & Troubleshooting

  • Solubility: DISS is an oligosaccharide ester.[2][7][8] It is soluble in water but degrades slowly. Dissolve in DMSO for stock (stored at -20°C) but ensure final DMSO concentration in culture is < 0.1% , as DMSO itself can be neuroprotective or toxic depending on the cell line.[1]

  • CORT Variability: Corticosterone degrades in solution. Always prepare fresh CORT solution immediately before use. Do not store diluted CORT.

  • Serum Interference: In the BDNF assay, high serum levels can mask the subtle upregulation caused by DISS. Use low-serum (0.5% - 1%) conditions during the drug incubation phase.[1]

  • Pathway Validation: To confirm the mechanism, use inhibitors:

    • K252a: TrkB inhibitor (should abolish neurite outgrowth).

    • U0126: MEK/ERK inhibitor (should block CREB phosphorylation).

    • KN93: CaMKII inhibitor (should block BDNF upregulation).[7]

References

  • Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats.[1][9] Neurochemistry International, 56(3), 461-465.[1][9]

    • [1]

  • Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Phytomedicine, 21(11), 1228-1235.[1]

  • Liu, P., et al. (2011). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala.[1][2] Journal of Biomedicine and Biotechnology, 2012.[2]

  • Li, C., et al. (2022). 3,6'-Disinapoylsucrose attenuates Aβ1-42-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy.[1] Oxidative Medicine and Cellular Longevity.

  • Subermaniam, K., et al. (2020). Attenuation of high dose corticosterone-mediated oxidative damage in PC12 cells. Saudi Journal of Biological Sciences.

    • [1]

Sources

Preclinical Evaluation of 3,6'-Disinapoyl Sucrose (DISS): Protocols for Neuroplasticity and Behavioral Modulation

[1]

Executive Summary & Therapeutic Rationale

3,6'-Disinapoyl sucrose (DISS) is an active oligosaccharide ester isolated from the roots of Polygala tenuifolia (Yuanzhi).[1][2] Unlike non-specific crude extracts, pure DISS has emerged as a high-potency candidate for treating Major Depressive Disorder (MDD) and Alzheimer’s Disease (AD). Its pharmacological distinctiveness lies in its dual ability to modulate the BDNF-TrkB-CREB signaling axis while simultaneously regulating the HPA axis and reducing neuroinflammation.

This application note provides validated protocols for assessing DISS in rodent models. We prioritize the Chronic Unpredictable Mild Stress (CUMS) model for depression and the Scopolamine-induced Amnesia model for cognitive screening, as these offer the highest translational validity for DISS’s specific mechanism of action.

Key Mechanistic Targets
  • Primary: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylation of TrkB receptors in the hippocampus.

  • Secondary: Inhibition of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    ) and regulation of the HPA axis (Cortisol/Corticosterone reduction).
  • Metabolic: DISS is rapidly metabolized into Sinapic Acid (SA) , which crosses the blood-brain barrier to exert neuroprotective effects.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathways activated by DISS, highlighting the causality between drug administration and behavioral outcomes.

DISS_Mechanismcluster_HippocampusHippocampal NeuronDISS3,6'-Disinapoyl Sucrose(Oral Administration)MetabolismHydrolysis toSinapic Acid (SA)DISS->Metabolism GI TractBBBBlood-Brain BarrierTranslocationMetabolism->BBBTrkBTrkB ReceptorPhosphorylationBBB->TrkB Agonist-like activityERKERK1/2 / CaMKIIActivationTrkB->ERKCREBCREB Phosphorylation(p-CREB)ERK->CREBBDNF_GeneBDNF GeneTranscriptionCREB->BDNF_Gene Transcriptional activationSynapseSynaptic Plasticity(Dendritic Spine Density)CREB->Synapse Structural remodelingApoptosisNeuronal Apoptosis(Bax/Bcl-2 Ratio)CREB->Apoptosis InhibitionBDNF_Gene->TrkB Autocrine LoopBehaviorBehavioral Phenotype:Antidepressant & NootropicSynapse->BehaviorApoptosis->Behavior

Figure 1: Molecular mechanism of DISS. The compound and its metabolite Sinapic Acid activate the TrkB/CREB pathway, establishing a positive feedback loop with BDNF to enhance synaptic plasticity.

Protocol A: Chronic Unpredictable Mild Stress (CUMS) Model

Application: Evaluation of antidepressant efficacy. Rationale: CUMS mimics the etiology of human depression by subjecting animals to long-term, randomized stressors, leading to anhedonia (core symptom). DISS has been shown to reverse this state.[3][4][5]

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 180-200g) or C57BL/6 Mice (Male, 20-25g).

  • Group Size:

    
     per group (Required for statistical power in behavioral tests).
    
  • Groups:

    • Control (No Stress + Vehicle)

    • Model (CUMS + Vehicle)

    • Positive Control (CUMS + Fluoxetine 10 mg/kg)

    • DISS Low Dose (CUMS + 10 mg/kg)

    • DISS High Dose (CUMS + 20 mg/kg)

Stressor Schedule (28-42 Days)

Critical: Stressors must be randomized daily to prevent habituation. Never repeat the same stressor on consecutive days.

Stressor TypeDuration/Intensity
Water Deprivation 24 hours
Food Deprivation 24 hours
Wet Bedding 200 mL water in cage for 24 hours
Cage Tilt 45° angle for 24 hours
Restraint Stress 2 hours in acrylic tube
Strobe Light 120 flashes/min for 12 hours (overnight)
Noise White noise (85 dB) for 3 hours
Day/Night Reversal Lights on 19:00–07:00
Dosing & Formulation
  • Vehicle: Saline (0.9% NaCl). DISS is water-soluble.

  • Route: Intragastric (i.g.) gavage.

  • Timing: Administer drugs daily, 1 hour before the scheduled stressor (preventative) or daily during the last 2 weeks of stress (therapeutic). Recommendation: Concurrent administration (preventative) yields more robust data for DISS.

Validation: Sucrose Preference Test (SPT)

This is the primary endpoint for DISS efficacy (anhedonia reversal).

  • Adaptation (48h): Provide two bottles of 1% sucrose solution.

  • Baseline (24h): One bottle water, one bottle 1% sucrose. Swap positions after 12h to prevent side preference.

  • Test (1h or 24h): Following water deprivation, present both bottles.

  • Calculation:

    
    [6]
    
  • Success Criteria: Model group preference < 65%; Control group > 85%. DISS should restore preference to > 75%.

Protocol B: Scopolamine-Induced Cognitive Impairment

Application: Rapid screening for nootropic (cognitive enhancing) effects. Rationale: Scopolamine is a muscarinic antagonist that induces temporary amnesia. DISS reverses this by enhancing cholinergic transmission and BDNF expression.

Workflow
  • Acclimatization: 7 days.

  • Pre-treatment: Administer DISS (10, 20 mg/kg, p.o.) daily for 7–14 days.

  • Induction: On the test day, inject Scopolamine Hydrobromide (1 mg/kg, i.p.) 30 minutes after the last DISS dose.

  • Behavioral Testing: Begin testing 30–45 minutes after Scopolamine injection.

Behavioral Readouts[1][7][8]
  • Morris Water Maze (MWM):

    • Metric: Escape Latency (time to find hidden platform).

    • DISS Effect: Significant reduction in latency on Days 3–5 compared to Scopolamine group.

  • Passive Avoidance Test:

    • Metric: Step-through latency (time to enter dark compartment where shock was previously delivered).

    • DISS Effect: Increased latency (better memory retention).

Molecular Validation & Biomarkers

To satisfy the "Trustworthiness" pillar, behavioral data must be corroborated by molecular evidence.

Tissue Collection
  • Sacrifice animals 24 hours after the final behavioral test.

  • Rapidly dissect the Hippocampus and Prefrontal Cortex .

  • Flash freeze in liquid nitrogen for Western Blot or fix in 4% PFA for histology.

Key Biomarker Panel (Western Blot / ELISA)
TargetExpected Change (Model)Expected Change (DISS)Significance
BDNF Down (

)
Up (

)
Critical for neuroplasticity.
p-CREB Down (

)
Up (

)
Transcription factor for BDNF.[1][7]
TrkB Down (

)
Up (

)
Receptor for BDNF.[4][8]
PSD-95 Down (

)
Up (

)
Post-synaptic density marker (synaptic integrity).
Cortisol/CORT Up (

)
Down (

)
HPA axis normalization (Serum).

Experimental Workflow Diagram

Workflowcluster_Phase1Phase 1: Induction & Dosingcluster_Phase2Phase 2: Behavioral TestingStartAcclimatization(7 Days)StressCUMS Stressors(Weeks 1-4)Start->StressDosingDaily DISS Gavage(10-20 mg/kg)Start->DosingSPTSucrose Preference(Day 29)Stress->SPTDosing->SPTOFTOpen Field Test(Day 30)SPT->OFTMWMMorris Water Maze(Days 31-35)OFT->MWMSacrificeSacrifice &Tissue CollectionMWM->SacrificeAnalysisWestern Blot (BDNF)& Golgi StainingSacrifice->Analysis

Figure 2: Integrated workflow for evaluating DISS in a chronic stress model. Note that dosing occurs concurrently with stress induction.

References

  • Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Neurochemistry International, 65, 1-9.

  • Liu, P., et al. (2022). 3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway.[8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1445.

  • Zhang, Y., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose.[9] Biomedicine & Pharmacotherapy, 150, 112913.

  • Willner, P. (2017). The chronic unpredictable mild stress (CUMS) model of depression: Methods, validity and utility. Neuroscience & Biobehavioral Reviews.

  • Li, C., et al. (2023). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[3] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

Application Notes and Protocols for C3,6'-Disinapoyl Sucrose in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of C3,6'-Disinapoyl Sucrose in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. This compound (DISS), an oligosaccharide ester derived from the root of the traditional Chinese medicinal plant Polygala tenuifolia, has emerged as a promising neuroprotective agent with potential therapeutic applications in AD.[1][2][3][4][5] DISS has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a multi-target compound for combating the complex pathology of Alzheimer's disease.[5][6]

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of DISS in Alzheimer's disease. We will delve into its mechanisms of action and provide detailed protocols for in vitro and in vivo studies to facilitate further research and drug development efforts.

Mechanism of Action: A Multi-Pronged Neuroprotective Strategy

This compound exerts its neuroprotective effects through a multifaceted approach, targeting several key pathways implicated in the pathogenesis of Alzheimer's disease.

1. Attenuation of Amyloid-β Toxicity and Oxidative Stress:

A primary hallmark of Alzheimer's disease is the accumulation of amyloid-beta peptides, which leads to synaptic dysfunction and neuronal cell death. DISS has been demonstrated to mitigate Aβ-induced neurotoxicity.[1] It achieves this, in part, by enhancing the cellular antioxidant defense systems. In a C. elegans model of Aβ toxicity, DISS treatment led to a significant reduction in reactive oxygen species (ROS) levels and Aβ deposition.[1] This was associated with the upregulation of antioxidant genes such as sod-3 and gst-4.[1]

2. Modulation of Pro-Survival Signaling Pathways:

DISS has been shown to activate the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory formation.[6][7][8][9] Studies have indicated that DISS enhances the phosphorylation of CREB, leading to an increase in the expression of BDNF.[4][6] This activation is mediated, at least in part, through the upstream activation of the ERK1/2 and CaMKII pathways.[4]

3. Inhibition of Neuronal Apoptosis and Neuroinflammation:

Chronic neuroinflammation and neuronal apoptosis are significant contributors to the progressive neurodegeneration observed in Alzheimer's disease. DISS has been found to reduce neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins, specifically by decreasing the Bax/Bcl-2 ratio.[6][10] Furthermore, in APP/PS1 transgenic mice, DISS treatment restored the abnormal secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, indicating its potent anti-inflammatory effects.[6]

4. Regulation of Autophagy:

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Dysregulation of autophagy has been implicated in the pathogenesis of Alzheimer's disease. In C. elegans, DISS was found to regulate autophagy by upregulating the expression of essential autophagy-related genes like bec-1 and lgg-1.[1]

DISS_Mechanism_of_Action cluster_stress Cellular Stressors in AD cluster_pathways Signaling Pathways Modulated by DISS cluster_outcomes Neuroprotective Outcomes Amyloid-Beta (Aβ) Aggregation Amyloid-Beta (Aβ) Aggregation Oxidative Stress (ROS) Oxidative Stress (ROS) Amyloid-Beta (Aβ) Aggregation->Oxidative Stress (ROS) Neuroinflammation Neuroinflammation Amyloid-Beta (Aβ) Aggregation->Neuroinflammation Inhibition of Apoptosis Inhibition of Apoptosis Oxidative Stress (ROS)->Inhibition of Apoptosis Neuroinflammation->Inhibition of Apoptosis DISS This compound (DISS) ERK1/2 & CaMKII ERK1/2 & CaMKII DISS->ERK1/2 & CaMKII Activates Antioxidant Genes (sod-3, gst-4) Antioxidant Genes (sod-3, gst-4) DISS->Antioxidant Genes (sod-3, gst-4) Upregulates Autophagy Genes (bec-1, lgg-1) Autophagy Genes (bec-1, lgg-1) DISS->Autophagy Genes (bec-1, lgg-1) Upregulates Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio DISS->Bax/Bcl-2 Ratio Decreases Reduced Neuroinflammation Reduced Neuroinflammation DISS->Reduced Neuroinflammation Inhibits CREB Phosphorylation CREB Phosphorylation ERK1/2 & CaMKII->CREB Phosphorylation Promotes BDNF Expression BDNF Expression CREB Phosphorylation->BDNF Expression Increases Enhanced Neuronal Survival & Synaptic Plasticity Enhanced Neuronal Survival & Synaptic Plasticity BDNF Expression->Enhanced Neuronal Survival & Synaptic Plasticity Decreased Oxidative Stress Decreased Oxidative Stress Antioxidant Genes (sod-3, gst-4)->Decreased Oxidative Stress Reduced Aβ Deposition Reduced Aβ Deposition Autophagy Genes (bec-1, lgg-1)->Reduced Aβ Deposition Bax/Bcl-2 Ratio->Inhibition of Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

In Vitro Evaluation of Neuroprotection

Objective: To assess the neuroprotective effects of DISS against glutamate-induced excitotoxicity in a human neuroblastoma cell line (SH-SY5Y).

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Passage the cells when they reach 70-80% confluency, typically every 3-5 days.[8] Do not exceed 10-15 passages to maintain cell line integrity.[8]

2. Glutamate-Induced Neurotoxicity Model:

  • Seed SH-SY5Y cells in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Prepare stock solutions of DISS in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.6, 6, and 60 µM) in cell culture medium.[10]

  • Pre-treat the cells with varying concentrations of DISS for a specified duration (e.g., 1 hour).[11]

  • Induce excitotoxicity by adding glutamate to a final concentration of 8 mM.[10][12] In one reported protocol, cells were pretreated with glutamate for 30 minutes, followed by co-treatment with DISS for 12 hours.[10][12] Another approach involves a 3-hour co-incubation with glutamate and DISS after the initial pre-treatment with DISS.[11]

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, remove the culture medium.

  • Add 150 µL/well of MTT solution (e.g., 1 mg/mL in serum-free medium) and incubate for 3 hours at 37°C.[13]

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 540 nm or 590 nm using a microplate reader.[13][14]

4. Quantification of Apoptosis (Flow Cytometry):

  • Seed cells in 6-well plates and treat as described in the neurotoxicity model.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15][16][17]

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][17]

Parameter Condition Reference
Cell LineSH-SY5Y Human Neuroblastoma[10][12]
Seeding Density1 x 10^4 cells/well (96-well plate)[18]
DISS Concentrations0.6, 6, 60 µM[10][12]
NeurotoxinGlutamate (8 mM)[10][12]
Treatment Duration12 hours co-treatment[10][12]
Viability AssayMTT[10][12][13]
Apoptosis AssayAnnexin V/PI Flow Cytometry[10][12][15]
In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To investigate the therapeutic efficacy of DISS in improving cognitive function and reducing AD-like pathology in APP/PS1 transgenic mice.

1. Animal Model and Husbandry:

  • Use APP/PS1 double transgenic mice, which develop age-dependent amyloid deposition and cognitive deficits.[19][20][21]

  • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

2. DISS Administration:

  • Prepare a homogeneous suspension of DISS in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[2][22] A suggested preparation involves adding 5 mg of DISS to 1 ml of CMC-Na solution for a final concentration of 5 mg/ml.[22]

  • Administer DISS to the mice via oral gavage daily for a specified period (e.g., 1 month).[6]

  • Use appropriate gavage needle sizes based on the weight of the mice (e.g., 18-20 gauge for adult mice).[23][24]

3. Behavioral Assessment (Morris Water Maze):

  • The Morris Water Maze (MWM) is used to assess hippocampal-dependent spatial learning and memory.[10][25]

  • The apparatus consists of a circular pool filled with opaque water.[26]

  • Acquisition Phase: Train the mice to find a hidden platform over several days (e.g., 5-7 days) with multiple trials per day.[27] Record the escape latency (time to find the platform).

  • Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).[2] Record the time spent in the target quadrant where the platform was previously located.

4. Biochemical and Histopathological Analysis:

  • At the end of the treatment period, euthanize the mice and collect brain tissue.

  • ELISA for Inflammatory Cytokines: Homogenize one brain hemisphere and use the supernatant to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using commercially available ELISA kits.[5][6][28]

  • Western Blot for CREB/BDNF Pathway: Isolate the hippocampus from the other hemisphere and prepare protein lysates. Perform Western blotting to determine the expression levels of total and phosphorylated CREB, as well as BDNF.[29][30][31]

  • Immunohistochemistry for Aβ plaques: Fix, section, and stain brain tissue with antibodies against amyloid-beta to visualize and quantify Aβ plaque deposition.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoints Endpoints APP/PS1 Mice APP/PS1 Mice Oral Gavage (Daily for 1 month) Oral Gavage (Daily for 1 month) APP/PS1 Mice->Oral Gavage (Daily for 1 month) DISS Formulation (in CMC-Na) DISS Formulation (in CMC-Na) DISS Formulation (in CMC-Na)->Oral Gavage (Daily for 1 month) Behavioral Testing (Morris Water Maze) Behavioral Testing (Morris Water Maze) Oral Gavage (Daily for 1 month)->Behavioral Testing (Morris Water Maze) Biochemical Analysis Biochemical Analysis Oral Gavage (Daily for 1 month)->Biochemical Analysis Histopathological Analysis Histopathological Analysis Oral Gavage (Daily for 1 month)->Histopathological Analysis Cognitive Function Cognitive Function Behavioral Testing (Morris Water Maze)->Cognitive Function Inflammatory Cytokines (ELISA) Inflammatory Cytokines (ELISA) Biochemical Analysis->Inflammatory Cytokines (ELISA) CREB/BDNF Pathway (Western Blot) CREB/BDNF Pathway (Western Blot) Biochemical Analysis->CREB/BDNF Pathway (Western Blot) Aβ Plaque Load (IHC) Aβ Plaque Load (IHC) Histopathological Analysis->Aβ Plaque Load (IHC)

Caption: In vivo experimental workflow for evaluating DISS efficacy.

Parameter Condition Reference
Animal ModelAPP/PS1 Transgenic Mice[6][19]
DISS FormulationSuspension in 0.5% CMC-Na[2][22]
Administration RouteOral Gavage[6]
Treatment Duration1 month[6]
Behavioral TestMorris Water Maze[6][10]
Biochemical AssaysELISA (Cytokines), Western Blot (CREB/BDNF)[6][29]
HistopathologyImmunohistochemistry (Aβ plaques)[6]

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent for Alzheimer's disease due to its multifaceted neuroprotective mechanisms. The protocols outlined in these application notes provide a framework for researchers to further investigate its efficacy and elucidate its precise molecular targets. Future research should focus on optimizing dosage and treatment regimens, exploring its potential in combination therapies, and ultimately translating these preclinical findings into clinical applications for the treatment of Alzheimer's disease.

References

  • Liu, P., et al. (2022). 3,6′-disinapoyl sucrose attenuates Aβ1‐42‐ induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy. Journal of Neurochemistry, 160(2), 204-219.
  • Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Molecules, 26(24), 7586.
  • Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. PubMed Central. Available at: [Link]

  • Liu, J., et al. (2023). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice. American Journal of Physiology-Cell Physiology, 325(5), C1184-C1195.
  • Onishchenko, N., et al. (2021). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. Alzheimer's Research & Therapy, 13(1), 1-17.
  • Li, H., et al. (2022). The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation. International Journal of Molecular Sciences, 23(15), 8201.
  • Li, C., et al. (2020). Polygala tenuifolia: a source for anti-Alzheimer's disease drugs. Pharmaceutical Biology, 58(1), 459-468.
  • Shin, E. J., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway.
  • Li, C. R., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala.
  • Chandrasekaran, A., et al. (2016). Low-molecular weight iron dextran and iron sucrose have similar comparative safety profiles in chronic kidney disease.
  • Kim, M. S., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Molecular Medicine Reports, 19(5), 4145-4152.
  • Li, C. R., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala.
  • Janštová, Ž., & Dinnyés, A. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM Protocol n° 216.
  • Li, C., et al. (2020). Polygala tenuifolia: a source for anti-Alzheimer's disease drugs. Pharmaceutical Biology, 58(1), 459-468.
  • Li, C. R., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. PubMed. Available at: [Link]

  • Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22), e1643.
  • El-Sayed, N. S., et al. (2022).
  • Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage.
  • Li, H., et al. (2022). The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation. MDPI. Available at: [Link]

  • Karunakaran, S., et al. (2016). Evaluation of spatial learning in APP/PS1 mice using the Morris water maze. Frontiers in Aging Neuroscience, 8, 223.
  • Boster Bio. (n.d.). Multiplex ELISA Kit For Mouse Cytokine - Inflammation (13-plex). Retrieved from [Link]

  • Sawamoto, A., et al. (2017). Western blot analysis of brain-derived neurotrophic factor (BDNF) in the CUMS-treated mouse hippocampus on Day 16.
  • de Andrade, V. M., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104803.
  • LaFerla, F. M., & Green, K. N. (2012). Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease. In Alzheimer's Disease and Frontotemporal Dementia (pp. 227-235). Humana Press.
  • Kumar, P., & Kumar, A. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. Molecular Neurobiology, 58(11), 5769-5783.
  • Karunakaran, S., et al. (2016). Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze. Frontiers in Behavioral Neuroscience, 10, 29.
  • Dold, C. (2014). An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol. Digital Scholarship@UNLV.
  • UCSF IACUC. (n.d.).
  • Alzforum. (n.d.). APP+PS1. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.7. Cell Viability Assay. Retrieved from [Link]

  • Wang, Y., et al. (2015). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Neuroscience Letters, 584, 17-22.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • Elsharazly, B., et al. (2024). An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine. International Journal of Molecular Sciences, 25(3), 1836.
  • Wang, Y., et al. (2015). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed Central. Available at: [Link]

  • Pang, K. L., et al. (2016). Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Woo, R. S., et al. (2013). Neurogenic and Neurotrophic Effects of BDNF Peptides in Mouse Hippocampal Primary Neuronal Cell Cultures. PLOS ONE, 8(1), e53596.
  • Petrushina, I., et al. (2007). Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine.
  • Thermo Fisher Scientific. (n.d.). Neurobiology ELISA Kits and Multiplex Immunoassays.
  • JoVE. (2022, February 4). Morris Water Maze Test for Alzheimer's Disease Model In Mice [Video]. YouTube.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Kozik, A. J., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2022378.
  • Eskandari-Roozbahani, N., et al. (2021). Preparation, characterization, and in vivo evaluation of Rose damascene extract loaded solid lipid nanoparticles for targeted brain delivery. Journal of Nanobiotechnology, 19(1), 1-18.
  • Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,6'-Disinapoyl Sucrose (DISS) Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Portal. Ticket ID: DISS-EXT-001 Subject: Improving Extraction Yield & Purity of 3,6'-Disinapoyl Sucrose Status: Resolved Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Challenge of DISS Extraction


-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester primarily found in Polygala tenuifolia (Yuanzhi).[1][2][3] It possesses significant neuroprotective and antidepressant properties.[2][3][4]

The Technical Bottleneck: The primary challenge in maximizing yield is the ester linkage instability . DISS contains two sinapoyl groups attached to a sucrose core via ester bonds. These bonds are susceptible to hydrolysis under high temperatures or extreme pH, leading to the formation of sinapic acid and sucrose, thereby destroying the target compound. Furthermore, DISS must be separated from structurally similar phenylpropanoid esters (e.g.,


-diferuloylsucrose).[1]

This guide provides a validated, self-correcting protocol to maximize yield while preserving structural integrity.

Module 1: Extraction Optimization (The Upstream Process)[1]

User Question: "Reflux or Ultrasound? Which gives better yields?"

Technical Recommendation: Abandon traditional reflux extraction for DISS. The sustained high heat (


C) promotes ester hydrolysis.[1] Ultrasound-Assisted Extraction (UAE)  is the superior method due to the cavitation effect, which disrupts cell walls at lower temperatures, preserving the ester bonds.
Protocol: Optimized UAE Parameters

Based on response surface methodology (RSM) studies on Polygala tenuifolia, the following parameters are critical for maximum recovery:

ParameterOptimal ValueMechanistic Rationale
Solvent System 70-73% Ethanol (v/v)Balances the polarity to dissolve the sucrose core while accommodating the hydrophobic sinapoyl moieties.[1]
Temperature 45 - 48°C Critical Limit: Exceeding 50°C exponentially increases the rate of ester hydrolysis.[1]
Time 90 min Sufficient for mass transfer equilibrium without risking oxidative degradation.
Liquid-Solid Ratio 10:1 (mL/g)Ensures sufficient concentration gradient for diffusion.[1]
Step-by-Step Workflow
  • Pre-treatment: Pulverize dried Polygala tenuifolia roots to 60-mesh powder.[1]

  • Degreasing (Optional but Recommended): If lipid content is high, pre-wash with petroleum ether (discard liquid).[1]

  • Extraction: Mix powder with 73% Ethanol. Sonicate at 40 kHz, 300W power at 48°C for 90 minutes.

  • Filtration: Vacuum filter immediately. Do not let the biomass sit in solvent for prolonged periods post-sonication.

Module 2: Purification & Enrichment (The Downstream Process)[1]

User Question: "My crude extract is sticky and low purity. How do I clean it?"

Technical Recommendation: Crude ethanolic extracts contain high levels of free sugars and proteins. Macroporous Adsorption Resins (MARs) are the most effective industrial scalable method for enriching DISS.[1]

Recommended Resin: D101 (Non-polar/Weakly polar) Why? D101 shows superior adsorption capacity for phenylpropanoid esters due to physical adsorption forces (van der Waals) interacting with the aromatic sinapoyl rings.[1]

D101 Resin Enrichment Protocol[5][6]
  • Loading:

    • Dissolve crude extract in water (concentration: 0.5 g crude/mL).

    • Load onto a pre-conditioned D101 column at a flow rate of 2 BV/h (Bed Volumes per hour).

  • Washing (Impurity Removal):

    • Flush with Distilled Water (3-4 BV).[1]

    • Purpose: Elutes highly polar compounds (free sucrose, proteins, salts) that do not bind to the hydrophobic resin.

  • Elution (Target Recovery):

    • Elute with 60% Ethanol (3-5 BV).[1]

    • Purpose: This specific concentration breaks the hydrophobic interaction between the DISS and the resin without eluting highly lipophilic contaminants (which would require 90%+ ethanol).

  • Desorption Time: Allow 3-4 hours for complete desorption equilibrium.

Module 3: Visualizing the Process & Risks

Workflow Diagram

The following diagram illustrates the critical path from raw material to purified DISS, highlighting the specific control points.

DISS_Extraction_Workflow cluster_warning Critical Control Point RawMaterial Polygala tenuifolia (Root Powder) UAE Ultrasound Extraction (48°C, 90 min) *Cavitation Effect* RawMaterial->UAE Solvent Solvent: 73% Ethanol (Polarity Match) Solvent->UAE Crude Crude Extract UAE->Crude Filtration Resin D101 Resin Column (Adsorption) Crude->Resin Loading Wash Water Wash (Remove Sugars/Proteins) Resin->Wash Waste Elution Elution: 60% Ethanol (Target Recovery) Resin->Elution Final Purified DISS (>90% Purity) Elution->Final Evaporation

Figure 1: Optimized workflow for DISS extraction. Note the Critical Control Point at the UAE stage where temperature control is vital.

Degradation Mechanism (Why Yields Fail)

Understanding why you lose yield is as important as knowing how to extract.[1]

Degradation_Logic DISS 3,6'-Disinapoyl Sucrose (Target) Hydrolysis Ester Bond Hydrolysis DISS->Hydrolysis Exposed to Heat High Heat (>60°C) OR High pH (>8) Heat->Hydrolysis Catalyzes Byproducts Sinapic Acid + Sucrose (Loss of Bioactivity) Hydrolysis->Byproducts

Figure 2: The hydrolysis pathway.[1] The ester bonds in DISS are the "weak link." High heat or basic conditions cleave these bonds, irreversibly destroying the compound.

Module 4: Troubleshooting & FAQ

Diagnostic Checklist

If your yield is


 (dry weight basis), check the following:
SymptomProbable CauseCorrective Action
Low Yield, High Sinapic Acid Thermal DegradationCheck extraction temp.[1] Ensure it never exceeded 50°C. Switch from Reflux to UAE.
Low Yield, High Impurities Poor Resin SelectivityEnsure you used 60% Ethanol for elution. 95% Ethanol elutes too many lipophilic pigments.
Inconsistent Batches Solvent VariationVerify Ethanol concentration is exactly 70-73%. A 50% mix is too polar; 95% is too non-polar.
Cloudy Re-dissolution Protein ContaminationIncrease the water wash volume on the D101 column before elution.
Frequently Asked Questions

Q: Can I use Methanol instead of Ethanol? A: While Methanol has similar polarity, Ethanol is preferred for safety (Green Chemistry) and compatibility with food/pharma applications. The extraction efficiency difference between 70% Ethanol and 70% Methanol for DISS is statistically negligible.

Q: How stable is the purified powder? A: DISS is hygroscopic and light-sensitive.[1] Store the purified lyophilized powder at -20°C , desiccated, and protected from light. Under these conditions, stability is


 years.

Q: My HPLC baseline is noisy. What column should I use? A: For analysis, use a C18 Reverse Phase column (e.g.,


 mm, 5 

m).
  • Mobile Phase: Acetonitrile : 0.05% Phosphoric Acid (Gradient elution).[1]

  • Wavelength: 330 nm (Specific to the sinapoyl chromophore).[1]

References

  • Optimization of Ultrasonic-Assisted Extraction of Active Components from Polygala tenuifolia. Source: MDPI (2022).[1] Identifies 48°C, 73% Ethanol, and 93 min as optimal UAE parameters.[5] [1]

  • Purification of Polyphenols by Macroporous Resin. Source: PubMed (2019).[1] Validates D101 resin efficiency and 60% ethanol elution for similar phenolic compounds.

  • 3,6'-Disinapoylsucrose Product & Stability Data. Source: Cayman Chemical. Provides solubility (DMSO/Ethanol) and storage stability (-20°C) data.

  • Macroporous resin purification and characterization of flavonoids. Source: Royal Society of Chemistry (2017).[1] Comparative analysis of AB-8 vs D101 resins for semi-polar compound enrichment.

Sources

Technical Support Center: Stability & Handling of 3,6'-Disinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,6'-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester and a primary pharmacological marker of Polygala tenuifolia (Yuanzhi).[1][2] While potent in neuroprotective and antidepressant applications, its chemical structure presents specific stability challenges.[1]

The molecule consists of a sucrose core esterified with two sinapic acid moieties.[1] The ester linkages are the "Achilles' heel" of this molecule, making it highly susceptible to hydrolysis (cleavage) and isomerization (acyl migration) under specific environmental triggers.[1]

Key Chemical Vulnerabilities[1]
  • Hydrolysis: Rapidly degrades into mono-esters (e.g., 3'-sinapoyl sucrose) and eventually sinapic acid + sucrose in alkaline conditions.[1]

  • Isomerization: Undergoes cis-trans isomerization upon exposure to UV light and acyl migration in protic solvents at elevated temperatures.[1]

Stability Data Dashboard

The following data summarizes degradation kinetics observed in aqueous solutions. Use this to plan your buffer systems.

ParameterConditionStability StatusHalf-life (

) / Notes
pH Acidic (pH 2.0 - 4.[1]0)High Stable for >48h at 25°C. Recommended for extraction/analysis.[1]
pH Neutral (pH 6.8 - 7.[1]0)Moderate Activation energy (

)

52 kJ/mol.[1][3] Slow degradation observed over days.
pH Alkaline (pH > 8.[1][3]0)Critical Failure Rapid hydrolysis.[1] At pH 10.8,

hours (12 mins).[1]
Solvent DMSOHigh Preferred for stock solutions (-80°C).[1]
Solvent Methanol/EthanolModerate Susceptible to transesterification if stored >24h at RT.[1]
Temp > 60°CLow Thermal degradation accelerates exponentially.[1]

Troubleshooting Guides (Q&A)

Module A: Chromatographic Anomalies (Ghost Peaks)

User Question: "I am analyzing DISS by HPLC. My standard was pure yesterday, but today I see two new small peaks eluting just before the main peak. Is my column contaminated?"

Scientist Diagnosis: This is likely not column contamination.[1] You are observing isomerization or partial hydrolysis .[1]

  • Cis-Trans Isomerization: The sinapoyl group contains a double bond.[1] Exposure to ambient lab light can convert the natural trans-isomer to the cis-isomer, which elutes earlier on C18 columns.[1]

  • Acyl Migration: If dissolved in non-acidified methanol/water for >24 hours, the sinapoyl group may migrate from the 6' position to the 4' or other hydroxyls.[1]

Corrective Action:

  • Step 1 (Light): Use amber glass vials for all stock and working solutions.[1]

  • Step 2 (Solvent): Re-prepare the sample in 0.1% Formic Acid in Water/Acetonitrile . The acid suppresses ionization and stabilizes the ester bond.[1]

  • Step 3 (Verification): Check the UV spectrum of the "ghost" peaks.[1] If they match the DISS spectrum (max

    
     330 nm), they are isomers/derivatives, not foreign contaminants.[1]
    
Module B: Rapid Potency Loss in Bioassays

User Question: "We diluted DISS into a cell culture medium (DMEM, pH 7.4) for a neuroprotection assay.[1] After 24 hours, the concentration dropped by 40%.[1] Why?"

Scientist Diagnosis: This is pH-driven hydrolysis .[1] While pH 7.4 is physiological, it is sufficient to drive the hydrolysis of the ester bond over 24 hours at 37°C. The presence of serum esterases in culture media can further accelerate this cleavage.[1]

Corrective Action:

  • Protocol Adjustment: Prepare fresh spiking solutions immediately before use.[1] Do not store the compound in media.[1]

  • Control Group: Run a "medium-only" stability control (without cells) to quantify abiotic hydrolysis vs. metabolic consumption.

  • Buffer Choice: If possible for short-term assays, use a slightly lower pH buffer (PBS adjusted to pH 6.5) to extend stability, provided the cells tolerate it.[1]

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the purity of your DISS batches.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250mm

    
     4.6mm, 5
    
    
    
    m.[1]
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 330 nm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (or Formic Acid) in Water.[1]

    • B: Acetonitrile.[1][4][5][6]

  • Gradient:

    • 0-10 min: 10%

      
       20% B[1]
      
    • 10-30 min: 20%

      
       40% B[1]
      
    • 30-40 min: 40%

      
       60% B[1]
      

Why this works: The acidic modifier (pH


 2.[1]5) inhibits the ionization of silanols on the column (reducing tailing) and stabilizes the DISS ester bonds during the run.[1]
Protocol 2: Optimal Storage
  • Powder: Store at -20°C, desiccated, protected from light. Stability: >2 years.[1][7]

  • Stock Solution: Dissolve in DMSO at 10-50 mM. Store at -80°C. Stability: 6-12 months.

  • Working Solution: Dilute into acidified water/methanol. Use within 8 hours.

Visualizing the Degradation Pathway[1][3]

The following diagram illustrates the fate of 3,6'-Disinapoyl sucrose under different stress conditions.

DISS_Degradation DISS 3,6'-Disinapoyl Sucrose (Active Form) Isomer_Cis cis-Isomer (Lower Activity) DISS->Isomer_Cis UV Light / Heat Isomer_Mig Regio-Isomers (Acyl Migration) DISS->Isomer_Mig Protic Solvents (Long term) MonoEster Mono-Sinapoyl Sucrose (Intermediate) DISS->MonoEster Hydrolysis (pH > 7.0 or Esterases) Products Sinapic Acid + Sucrose (Inactive) MonoEster->Products Rapid Hydrolysis (pH > 8.0)

Figure 1: Degradation pathways of 3,6'-Disinapoyl sucrose.[1][3] Blue indicates the active compound; Yellow indicates isomers; Red indicates hydrolysis degradation products.[1]

Troubleshooting Workflow Decision Tree

Use this logic flow to diagnose stability issues in your lab.

Troubleshooting_Tree Start Problem: Loss of DISS Signal Check_Peaks Are there new peaks? Start->Check_Peaks Check_pH Check Solvent pH Hydrolysis Diagnosis: Hydrolysis Fix: Acidify to pH 3-5 Check_pH->Hydrolysis pH > 7 Adsorption Diagnosis: Surface Adsorption Fix: Change container material Check_pH->Adsorption pH < 6 Check_Light Check Light Exposure Check_Light->Hydrolysis Kept Dark (Check Temp) Isomerization Diagnosis: Isomerization Fix: Use Amber Vials Check_Light->Isomerization Exposed to Light Check_Peaks->Check_pH No (Total loss) Check_Peaks->Check_Light Yes (Split/Ghost peaks)

Figure 2: Diagnostic decision tree for resolving stability issues.

References

  • Degradation Kinetics: Analytical Methods. "Kinetics and mechanism of 3,6′-disinapoyl sucrose degradation in aqueous solutions." (Royal Society of Chemistry).[1]

  • Metabolic Pathway: Frontiers in Pharmacology. "Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice." (PubMed Central).[1]

  • Chemical Structure & Properties: PubChem Database. "3,6'-Disinapoyl sucrose (CID 73157012)."[1] (NIH).[1] [1]

  • Extraction & Isolation: ResearchGate. "Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata."

Sources

Troubleshooting peak tailing for c3,6'-Disinapoyl sucrose in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of c3,6'-disinapoyl sucrose. This document provides in-depth troubleshooting advice, focusing specifically on the common issue of peak tailing.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What does this indicate and why is it a problem?

A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Tailing indicates a problem in your analytical system or method, often stemming from undesirable secondary interactions between your analyte and the stationary phase.[2][3]

This is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds in your sample.

  • Inaccurate Quantification: Peak tailing complicates peak integration, leading to inconsistent and inaccurate calculations of the analyte's concentration.[4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low concentrations of your analyte.

The asymmetry factor (As) is used to quantify tailing. An ideal peak has an As of 1.0. A value greater than 1.2 is generally considered tailing, though up to 1.5 may be acceptable for some assays.[2]

Q2: What are the most likely causes of peak tailing for a molecule like this compound?

A2: The causes of peak tailing can be broadly categorized into chemical interactions, column hardware issues, and extra-column effects. Given the unique structure of this compound—a large polar molecule (MW ≈ 754.7 g/mol ) with multiple hydroxyl groups and two acidic phenolic hydroxyls—the most probable causes are chemical in nature.[5][6][7]

Here is a breakdown of potential causes, starting with the most common for this specific analyte:

  • Chemical & Column Interactions (High Probability):

    • Secondary Silanol Interactions: The stationary phase in reversed-phase columns is typically silica-based. Even with advanced bonding and end-capping, residual silanol groups (Si-OH) remain on the silica surface.[8][9] The phenolic hydroxyl groups on the sinapoyl moieties of your analyte are weakly acidic. At a mobile phase pH near or above their pKa, these groups can become ionized (phenoxide ions) and engage in strong, undesirable interactions with the silanol groups, causing tailing.[1][4]

    • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) are often present in the silica matrix of the column packing.[10][11] These metal ions can act as chelation sites for the multiple hydroxyl groups on the this compound molecule, creating another secondary retention mechanism that leads to peak tailing.[11]

  • Methodological Issues (Medium Probability):

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic groups, a mixed population of ionized and non-ionized molecules will exist, leading to broadened and misshapen peaks.[12][13]

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion that often manifests as fronting, but can also contribute to tailing.[14]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause localized distortion of the peak shape.[15]

  • Physical & System Issues (Low to Medium Probability):

    • Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can create alternative flow paths for the analyte, resulting in peak broadening and tailing.[2][3][15]

    • Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path and causing peak shape issues for all analytes.[14][15]

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, which can manifest as tailing.[4][16] This is especially true for high-efficiency columns (small particles).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Diagnosis: Is it a Chemical or Physical Problem?

A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene) under the same conditions.

  • If the neutral compound's peak is also tailing: The problem is likely physical or system-related (e.g., column void, blocked frit, extra-column volume). Proceed to Section B: Addressing Physical and System Issues .

  • If the neutral compound's peak is sharp and symmetrical: The problem is almost certainly chemical and specific to your analyte. Proceed to Section A: Optimizing Chemical & Methodological Parameters .

G start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral result How is the neutral compound's peak shape? inject_neutral->result chem_prob Peak is Symmetrical (As ~ 1.0) result->chem_prob Symmetrical phys_prob Peak is Tailing (As > 1.2) result->phys_prob Tailing chem_sol Problem is Chemical/ Methodological (Go to Section A) chem_prob->chem_sol phys_sol Problem is Physical/ System-Related (Go to Section B) phys_prob->phys_sol

Caption: Initial troubleshooting workflow.

Section A: Optimizing Chemical & Methodological Parameters

This section addresses issues related to the interaction between the analyte, mobile phase, and stationary phase.

Q3: How do I address secondary interactions with the stationary phase?

A3: The primary strategy is to control the ionization state of both the analyte and the residual silanol groups on the column.

1. Adjust Mobile Phase pH (Highest Impact)

The phenolic hydroxyls on this compound are acidic. To ensure a single, un-ionized form of the analyte and minimize interactions, you should operate at a low pH. Silanol groups on the silica surface are also acidic (pKa ~3.8-4.2), and lowering the pH will suppress their ionization, reducing their ability to interact with your analyte.[10]

Experimental Protocol: Systematic pH Adjustment

  • Prepare Buffered Mobile Phases: Create three batches of your aqueous mobile phase buffered at pH values of 3.5, 3.0, and 2.5. Use a buffer like phosphate or formate. Ensure the buffer concentration is sufficient (10-25 mM) to control the pH after adding the organic modifier.

  • Equilibrate Thoroughly: For each new pH, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated.

  • Analyze and Compare: Inject your sample using each mobile phase and compare the peak asymmetry. It is highly likely that the peak shape will improve significantly at lower pH values.

Mobile Phase pHAnalyte (Phenolic OH) StateSilanol (Si-OH) StateExpected Peak ShapeRationale
> 5.0Mostly Ionized (Negative)Ionized (Negative)Poor (Tailing/Broad)Repulsion and other complex interactions possible.
3.5 - 4.5Partially IonizedPartially IonizedPoor (Tailing/Split)Mixed analyte and silanol populations lead to multiple retention mechanisms.[12][13]
< 3.0 Fully Protonated (Neutral) Fully Protonated (Neutral) Good (Symmetrical) Secondary ionic interactions are suppressed for both analyte and silanols. [2]

2. Select a High-Purity, End-Capped Column

Modern columns, often labeled as "Type B" or "high-purity silica," have very low metal content, which minimizes the risk of chelation.[1][10] Additionally, choose a column with robust end-capping, where most residual silanols are chemically deactivated with a small silylating agent.[4][8] This reduces the number of active sites available for secondary interactions.

3. Consider Mobile Phase Additives

If lowering the pH is not sufficient or not possible (e.g., due to analyte stability), consider these additives:

  • Competing Acid: A small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, can be effective. However, TFA can suppress MS ionization and is difficult to flush from a column. Formic acid is a more MS-friendly alternative.[17]

  • Chelating Agents: If metal contamination is suspected (especially on older columns), adding a weak chelating agent like 50-100 ppm of EDTA to the mobile phase can sometimes improve peak shape by binding to the metal ions on the silica surface. Note: This is an advanced diagnostic step and should be used with caution.

G cluster_0 Stationary Phase compound This compound (Acidic Phenolic OH) silanol Residual Silanol (Si-OH) compound->silanol Undesirable H-Bonding/ Ionic Interaction metal Metal Impurity (e.g., Fe³⁺) compound->metal Undesirable Chelation silica Silica Surface

Caption: Secondary interactions causing peak tailing.

Q4: Could my sample preparation or injection volume be the cause?

A4: Yes, these are important factors to verify.

1. Check for Column Overload

Experimental Protocol: Sample Dilution Series

  • Prepare a series of dilutions of your sample, for example, at 100%, 50%, 25%, and 10% of the original concentration.

  • Inject the same volume of each dilution.

  • Observe the peak shape. If the peak becomes more symmetrical at lower concentrations, you are experiencing mass overload.[14]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

2. Verify Sample Solvent

The "rule of thumb" is to dissolve your sample in the mobile phase itself. If you must use a different solvent for solubility reasons, ensure it is weaker than or of equivalent strength to the mobile phase.

  • Problem: Dissolving this compound in 100% Methanol and injecting into a mobile phase of 70% Water / 30% Methanol.

  • Solution: After dissolving the sample in a small amount of strong solvent, dilute it with the aqueous component of the mobile phase (e.g., water) to approximate the mobile phase composition before injection.[15]

Section B: Addressing Physical and System Issues

This section is for when your diagnostic test with a neutral compound also showed peak tailing, suggesting a physical problem with the HPLC system or column.

Q5: How do I diagnose and fix physical column problems?

A5: The most common issues are a blocked inlet frit or a void at the head of the column.[15]

Experimental Protocol: Column Reversal and Wash

  • Confirm the Issue: First, substitute the suspect column with a new or known-good column. If the peak shape improves, the original column is the problem.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.

  • Reverse the Column: Connect the column in the reverse flow direction to the injector.

  • Wash with Strong Solvent: Flush the column with a strong, well-solubilizing solvent (e.g., 100% Methanol or Acetonitrile) at a moderate flow rate for at least 10-20 column volumes.[2] This can dislodge particulates from the inlet frit (which is now at the outlet).

  • Re-install and Test: Return the column to its normal flow direction, re-equilibrate with your mobile phase, and re-test. If tailing persists, the column bed may be irreversibly damaged (e.g., a void), and the column should be replaced.[2][10]

Preventative Measures:

  • Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[14]

  • Use a guard column to protect the analytical column from particulates and strongly retained impurities.

Q6: How can I check for and minimize extra-column volume?

A6: Extra-column volume refers to all the volume the sample travels through outside of the column itself.

Diagnostic and Corrective Steps:

  • Check Tubing: Ensure all connecting tubing, especially between the injector, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[4]

  • Verify Fittings: Ensure all fittings are properly seated and that there are no gaps. For PEEK fittings, ensure they are not overtightened, which can deform the ferrule and create dead volume.[18]

  • Bypass the Column: A more advanced check involves replacing the column with a zero-dead-volume union and injecting a small amount of sample. The resulting peak should be very sharp and narrow. If it is broad or tailing, you have a significant extra-column volume issue in your system.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). General Troubleshooting. Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)

  • ResearchGate. (n.d.). Chemical structures of compounds 1–9. Retrieved from [Link]

  • YouTube. (2021, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • PubChem. (n.d.). 3,6'-Disinapoyl sucrose. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/S2_HPLC/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi_soluzioni/S2_HPLC/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-capping. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). [3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. Retrieved from [Link]

Sources

c3,6'-Disinapoyl sucrose purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #DSS-ISO-001 | Lead Scientist: Dr. A. Vance[1][2]

Welcome to the Technical Support Center. You have accessed the master troubleshooting guide for the isolation and purification of 3,6'-Disinapoyl sucrose (3,6'-DSS) .

This molecule, a bioactive oligosaccharide ester derived from Polygala tenuifolia (Yuanzhi), presents unique challenges due to its structural lability and the presence of close regioisomers (e.g., 3,4'-disinapoyl sucrose).[2] This guide moves beyond basic protocols to address the causality of failure and provides self-validating solutions.

Module 1: Extraction & Enrichment (The "Crude" Phase)[2]

Common User Issue: "My crude yield is low, or the extract is too complex to load onto a Prep-HPLC column."

Root Cause:

  • Lipophilic Interference: Polygala roots contain significant lipids that foul reverse-phase columns.[1]

  • Incorrect Polarity Window: 3,6'-DSS is moderately polar.[1][2] High-percentage alcohol extractions elute too many lipophiles; pure water extractions pull excessive polysaccharides.[1][2]

Protocol: The "30% Rule" & Degreasing

Validation Check: If your crude extract forms an emulsion during liquid-liquid partition, you skipped the degreasing step.[2]

  • Raw Material: Pulverize dried Polygala tenuifolia roots (40 mesh).

  • Degreasing (Critical): Reflux with Petroleum Ether or n-Hexane (1:5 w/v) for 2 hours. Discard the solvent. This removes lipids that cause column backpressure later.[2]

  • Extraction: Extract the residue with 30% Ethanol (1:8 w/v) x 3 times.

    • Why 30%? This specific polarity maximizes sucrose ester solubility while minimizing the extraction of highly non-polar lignans and highly polar mucilage [1].[2]

  • Enrichment (D101 Resin):

    • Load the aqueous concentrate onto a D101 Macroporous Resin column.

    • Wash with Water (removes free sugars/proteins).[1][2]

    • Elute with 30-50% Ethanol .[1][2] Collect this fraction.

    • Result: This fraction contains the "Polygalasaponins and Oligosaccharide Esters" pool.[2]

ExtractionWorkflow Raw Raw Material (Polygala Root) Degrease Degreasing (n-Hexane Reflux) Raw->Degrease Remove Lipids Extract Extraction (30% Ethanol) Degrease->Extract Residue Resin Enrichment (D101 Resin) Extract->Resin Load Supernatant Crude Enriched Crude (Ready for HPLC) Resin->Crude Elute 30-50% EtOH

Figure 1: Enrichment workflow designed to minimize column fouling and maximize target capture.[1][2]

Module 2: Purification & Isomer Resolution (The "Fine" Phase)

Common User Issue: "I see a single broad peak, or I cannot separate 3,6'-DSS from its isomers (like 3,4'-DSS or tenuifoliside)."

Root Cause:

  • Ionization: The phenolic hydroxyls on the sinapoyl moieties ionize at neutral pH, causing peak tailing and merging.[2]

  • Isomeric Similarity: 3,6'-DSS and 3,4'-DSS differ only by the position of one ester bond.[2] Standard gradients are too steep to resolve them.[2]

Protocol: Acid-Modified Prep-HPLC

Validation Check: Your chromatogram must show baseline resolution (Rs > 1.[1][2]5) between the 3,6' and 3,4' isomers.[2] If peaks merge, lower the pH.[2]

System: Preparative HPLC (C18 Column, 5µm or 10µm particle size).

ParameterSetting / ValueTechnical Rationale
Stationary Phase C18 (ODS)Standard hydrophobicity is sufficient if pH is controlled.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterCrucial: Lowers pH (~2.[1][2]7) to suppress ionization of phenolic -OH groups, sharpening peaks.[1][2]
Mobile Phase B Acetonitrile (ACN)Methanol creates higher backpressure; ACN provides sharper selectivity for esters.[2]
Gradient 15% B to 35% B over 40 minA shallow gradient (0.5% B/min) is required to separate regioisomers [2].[2]
Flow Rate 10-15 mL/min (for 20mm ID)Scaled to column diameter.
Detection UV 330 nmSinapoyl groups absorb strongly here; avoids interference from non-aromatic sugars (210 nm).[1][2]

Alternative: High-Speed Counter-Current Chromatography (HSCCC) For scale-up >500mg where solid support adsorption is a risk:

  • Solvent System: Ethyl acetate / n-Butanol / Water (4:1:5, v/v/v).[1][2]

  • Mode: Head-to-Tail.

  • Benefit: No irreversible adsorption of the sucrose core onto silica [3].[2]

SeparationLogic Start Enriched Fraction Check Isomer Co-elution? Start->Check Standard Standard C18 (MeOH/Water) Check->Standard Yes (Fail) Optimized Optimized C18 (ACN/0.1% Formic Acid) Check->Optimized Direct Path Standard->Optimized Switch Method Result Pure 3,6'-DSS (>98% Purity) Optimized->Result Collect Peak @ ~25-30 min

Figure 2: Decision logic for overcoming isomer co-elution using acid modifiers.

Module 3: Stability & Storage (The Preservation)

Common User Issue: "My sample was 98% pure, but after drying/storage, it dropped to 90% and new peaks appeared."

Root Cause: Transesterification/Hydrolysis: The ester bonds connecting the sinapoyl groups to the sucrose core are labile.[2]

  • Heat: Rotary evaporation >45°C promotes migration of the acyl group (scrambling isomers).[2]

  • pH: Basic conditions cause rapid de-esterification (saponification).[1][2]

Stability Protocol
  • Drying: Never rotary evaporate to complete dryness at high heat.[2] Concentrate the organic solvent (ACN) off at <40°C, then lyophilize (freeze-dry) the remaining aqueous phase.

  • Storage:

    • Powder: -20°C, desiccated. Stable for >2 years [4].[2][3]

    • Solution: -80°C. Avoid repeated freeze-thaw cycles.

    • Solvents: Dissolve in DMSO or Methanol for assays. Avoid water for long-term solution storage.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile for Prep-HPLC? A: Yes, but Methanol is more viscous and has different selectivity.[2] Because 3,6'-DSS and its isomers are so similar, the "selectivity triangle" difference between MeOH and ACN might cause the isomers to switch elution order or merge.[2] If you must use MeOH, ensure you keep the 0.1% Formic Acid.[2]

Q: What is the specific retention order of the isomers? A: typically, on a C18 column with acidic mobile phase:

  • Sibiricose A5/A6 (Monosinapoyl sucroses) - Elute Early.[1][2]

  • 3,6'-Disinapoyl sucrose - Elutes Middle.[1][2][4]

  • 3,4'-Disinapoyl sucrose - Elutes Late (often as a shoulder if gradient is too steep).[1][2] Note: Always verify with a reference standard due to column-to-column selectivity differences.

Q: Why UV 330 nm? A: The sinapoyl moiety is a cinnamic acid derivative with a conjugated system that absorbs maximally around 320-330 nm.[1][2] Detecting here increases specificity for your target and ignores general impurities that absorb at 210 nm or 254 nm.[2]

References
  • Hu, Y., et al. (2011).[2][5] "Absorbable phenylpropenoyl sucroses from Polygala tenuifolia." Journal of Pharmacy and Pharmacology, 63(6), 869-874.[2][4]

  • Zhang, J., et al. (2012).[2] "Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose." Biomedicine & Pharmacotherapy, 66(8), 583-587.[1][2]

  • Li, X., et al. (2012).[2] "Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose." Journal of Biomedicine and Biotechnology, 2012.[2][4]

  • Cayman Chemical. (n.d.).[1][2] "3,6'-Disinapoylsucrose Product Information & Stability."

Sources

Technical Support Center: 3,6'-Disinapoyl Sucrose (DISS) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Prevention of Degradation, Storage Protocols, and Troubleshooting Molecule Class: Phenylpropanoid Sucrose Esters[1][2]

Module 1: The Stability Mechanism (The "Why")

To prevent degradation, you must first understand the structural vulnerabilities of 3,6'-Disinapoyl sucrose (DISS).[1] This molecule consists of a sucrose core esterified with sinapic acid at the C3 (fructofuranosyl) and C6' (glucopyranosyl) positions.[1]

Its degradation is driven by two primary thermodynamic forces:

  • Hydrolysis (The "Water" Problem): The ester linkages are thermodynamically unstable in the presence of water. This reaction is catalyzed by both acid and base. In aqueous solution, DISS hydrolyzes into mono-esters (3-sinapoyl sucrose or 6'-sinapoyl sucrose) and eventually fully degrades into Sucrose and free Sinapic Acid .[1][2]

    • Critical Insight: The sucrose backbone is highly hygroscopic. Even in solid form, if exposed to humid air, it pulls water into the crystal lattice, creating a micro-aqueous environment that initiates hydrolysis.

  • Acyl Migration (The "Peak Splitting" Problem): In solution, particularly in protic solvents (like Methanol or Ethanol) and at intermediate pH, the sinapoyl group can migrate to adjacent hydroxyl groups (e.g., from C6' to C4'). This results in Regioisomers which appear as split peaks or "shoulders" on your chromatogram, often mistaken for impurities.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of DISS under stress.

DISS_Degradation cluster_Hydrolysis Hydrolysis Pathway (Irreversible) cluster_Isomerization Acyl Migration (Reversible/Equilibrium) DISS 3,6'-Disinapoyl Sucrose (Intact Active) MonoEsters Mono-Sinapoyl Sucrose (3-isomer / 6'-isomer) DISS->MonoEsters H2O / pH > 7 (Ester Cleavage) Isomers Regioisomers (e.g., 3,4'-DSS) DISS->Isomers Protic Solvents / Heat (Transesterification) Breakdown Free Sinapic Acid + Sucrose MonoEsters->Breakdown Continued Hydrolysis

Figure 1: Primary degradation pathways of 3,6'-Disinapoyl sucrose showing irreversible hydrolysis and potential isomerization.[1][2]

Module 2: Storage & Handling Protocols[1][2][3][4]

Protocol A: Solid State Storage (Long-Term)

Objective: Prevent hygroscopic activation of hydrolysis.[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic vials for long-term storage as they are permeable to moisture.[1][2]

  • Environment: Store at -20°C .

  • Desiccation: The vial must be placed inside a secondary container (jar or box) containing active silica gel or Drierite®.[1]

  • Thawing: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

Protocol B: Solution Storage (Stock Standards)

Objective: Prevent solvent-mediated degradation.[1][2]

ParameterRecommendationRationale
Solvent Anhydrous DMSO DMSO is aprotic and suppresses acyl migration better than Methanol.[1][2] "Anhydrous" is critical.[1]
Concentration High (>10 mg/mL)Higher concentrations are generally more stable than dilute ones due to mass action kinetics.[1]
Temperature -80°C Kinetic rates of hydrolysis drop significantly at ultra-low temps.[1][2]
Shelf Life Max 6 monthsEven in DMSO, trace moisture will eventually degrade the ester.
Avoid Water, Methanol, EthanolProtic solvents facilitate proton transfer required for isomerization and hydrolysis.

Module 3: Troubleshooting (Q&A)

Q1: I see new peaks appearing right next to my main 3,6'-DSS peak in HPLC. Is my column broken? Diagnosis: This is likely Acyl Migration (Isomerization) , not a column issue.

  • Cause: You likely dissolved the sample in Methanol or Water/Methanol and let it sit in the autosampler at room temperature.

  • Fix:

    • Keep autosampler temperature at 4°C .

    • Acidify your mobile phase slightly (0.1% Formic Acid) to stabilize the ester, but avoid strong acids.

    • Analyze samples immediately after dissolution.[1] Do not store dilute samples overnight.

Q2: My standard curve slope is decreasing over the week. The peak area is lower. Diagnosis: Hydrolysis .[3][4]

  • Cause: The ester bonds are cleaving. This happens rapidly in neutral or basic aqueous solutions.[1]

  • Fix: Check the pH of your aqueous buffer.[5] It must be slightly acidic (pH 3.0–5.0).[1] If you are using ammonium acetate or bicarbonate (pH > 6.5), the half-life of the molecule decreases to hours.

Q3: The powder won't dissolve fully in DMSO, or it precipitates later. Diagnosis: Hydrated DMSO .

  • Cause: DMSO is hygroscopic.[1] If your DMSO bottle is old, it has absorbed water. 3,6'-DSS is less soluble in water than in organic solvents.[1][2]

  • Fix: Use a fresh, unopened bottle of HPLC-grade DMSO (packed under nitrogen/argon).[1][2]

Module 4: Experimental Workflow Decision Tree

Use this logic flow to determine the correct solvent system for your specific experimental stage.

Solvent_Decision_Tree Start Experimental Goal Stock Stock Solution (Long Term) Start->Stock Reference Std Daily Daily Working Solution (Immediate Use) Start->Daily Cell Culture/Assay LCMS LC-MS Analysis Start->LCMS Quantification DMSO Anhydrous DMSO Store -80°C Stock->DMSO Best Stability Daily->DMSO Dilute into media just before use MeOH Methanol (Cold) Analyze < 4 hours Daily->MeOH If DMSO incompatible Mobile H2O/AcN + 0.1% FA Keep at 4°C LCMS->Mobile Acidic pH essential

Figure 2: Solvent selection guide based on experimental intent.

References

  • Zhang, J., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose.[1][6] Biomedicine & Pharmacotherapy.[1][6] (Demonstrates metabolic instability and hydrolysis pathways).[1]

  • Yuan, J., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry.[1][7] Molecules.[1][3][7][8][9][10][11][12] (Details the specific degradation products including mono-esters and sinapic acid).

  • Sigma-Aldrich Technical Data. 3′,6-Disinapoylsucrose Product Information.[1][2] (Provides baseline solubility in DMSO and storage recommendations). [1][2]

  • Wolfenden, R., et al. (2008). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water. J. Am. Chem. Soc.[1] (Establishes the baseline kinetics for sucrose backbone hydrolysis, which accelerates when esterified).

  • Miyase, T., & Ueno, A. (1993). Sucrose derivatives from the roots of Polygala tenuifolia.[11] Chemical and Pharmaceutical Bulletin. (Foundational chemistry regarding the isolation and structure of Polygala sucrose esters).

Sources

Matrix effects in the analysis of c3,6'-Disinapoyl sucrose in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and best practices for the quantitative analysis of c3,6'-disinapoyl sucrose (DISS) in complex biological samples. As a large and relatively polar oligosaccharide ester, DISS presents unique challenges, particularly concerning matrix effects during LC-MS/MS analysis.[1][2] This document is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and overcome these analytical hurdles, ensuring data of the highest accuracy and reliability.

Section 1: Frequently Asked Questions - Understanding Matrix Effects

This section addresses fundamental questions regarding the nature of matrix effects and their impact on DISS quantification.

Q1: What are matrix effects and why are they a critical concern for DISS analysis?

A1: In the context of LC-MS analysis, the "matrix" refers to all components within a biological sample apart from the analyte of interest, DISS.[3] Matrix effects are the alteration of ionization efficiency for DISS caused by co-eluting components from the sample.[3] This interference can either suppress the analyte signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to significant errors in quantification.[3][4] For a molecule like DISS, which is often analyzed at low concentrations in complex samples such as plasma, urine, or tissue homogenates, these effects can severely compromise the accuracy, precision, and sensitivity of the assay.[1][3]

Q2: What specific components in biological samples are known to cause matrix effects?

A2: The primary culprits are endogenous substances that co-elute with DISS and compete for ionization in the mass spectrometer's source.[5] Given the diverse nature of biological samples, these can include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notoriously problematic. Their amphipathic nature causes them to elute over a broad chromatographic range, often interfering with analytes.[6] They are a major cause of ion suppression in electrospray ionization (ESI).[7][8]

  • Salts and Buffers: Inorganic salts can alter droplet surface tension and charge distribution in the ESI source, leading to reduced ionization efficiency.

  • Proteins and Peptides: While most large proteins are removed during initial sample preparation like protein precipitation, residual small proteins and peptides can still co-elute and cause interference.[9]

  • Other Endogenous Metabolites: Biological fluids contain thousands of small molecules (e.g., sugars, lipids, amino acids) that can co-elute and interfere with the ionization of DISS.[10]

Q3: How can I quantitatively assess the magnitude of matrix effects in my DISS assay?

A3: The most common method is the post-extraction spike technique, which calculates a Matrix Factor (MF).[3] The MF provides a quantitative measure of ion suppression or enhancement.

The calculation is as follows:

Matrix Factor (MF) = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solvent)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

A detailed protocol for this assessment is provided in Protocol 3.1 .

Q4: What is the mechanistic difference between ion suppression and ion enhancement?

A4: Both phenomena occur within the ion source and affect the number of analyte ions that reach the mass analyzer.

  • Ion Suppression: This is the more common effect. Co-eluting matrix components can reduce the ionization efficiency of DISS by competing for access to the droplet surface, altering droplet fission and solvent evaporation characteristics, or by neutralizing already-formed analyte ions through gas-phase reactions.[11]

  • Ion Enhancement: This occurs when co-eluting compounds improve the ionization efficiency of the analyte. This can happen if the matrix component helps to lower the surface tension of the ESI droplet or acts as a proton donor, facilitating the formation of [M+H]⁺ ions for DISS.[4]

cluster_0 ESI Droplet - High Matrix cluster_1 ESI Droplet - Clean Sample Analyte_H DISS Analyte_Ion_H [DISS+H]⁺ (Reduced) Analyte_H->Analyte_Ion_H Ionization Matrix_H Matrix Component (e.g., Phospholipid) Matrix_Ion_H [Matrix+H]⁺ Matrix_H->Matrix_Ion_H Ionization Proton_H H+ Proton_H->Analyte_H Competition for Charge Proton_H->Matrix_H Competition for Charge Suppression Ion Suppression Occurs Analyte_C DISS Analyte_Ion_C [DISS+H]⁺ (Abundant) Analyte_C->Analyte_Ion_C Efficient Ionization Proton_C H+ Proton_C->Analyte_C No_Suppression No Suppression

Figure 1: Conceptual diagram of ion suppression in the ESI source.

Q5: Is there a qualitative way to identify where matrix effects occur in my chromatogram?

A5: Yes, the post-column infusion technique is an excellent diagnostic tool for this purpose.[3][12] In this experiment, a constant flow of a DISS standard solution is infused into the mobile phase after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip or rise in the constant baseline signal for DISS indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[13] This allows you to see if your DISS retention time coincides with a zone of interference.

Section 2: Troubleshooting Guide for DISS Analysis

This table addresses common issues encountered during the analysis of DISS and provides actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Poor Reproducibility / High %CV Matrix Effects: Inconsistent ion suppression/enhancement between samples.[3]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or specific Phospholipid Removal (PLR). See Protocol 3.2 . 2. Use a Stable Isotope Labeled IS: This is the most effective way to compensate for variability. See Protocol 3.3.2 . 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[5][14]
Low Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are severely suppressing the DISS signal.1. Assess Matrix Effect: Use post-column infusion to confirm suppression at the analyte's retention time. 2. Optimize Chromatography: Modify the gradient or column chemistry to separate DISS from the suppression zone.[12] 3. Enhance Sample Cleanup: Use techniques specifically designed to remove the interfering class of compounds (e.g., PLR for phospholipids). See Protocol 3.2.4 .
Non-Linear Calibration Curve Differential Matrix Effects: The degree of suppression/enhancement changes with analyte concentration.1. Use Matrix-Matched Calibrators: Prepare calibration standards in an extracted blank matrix to mimic the effect seen in unknown samples. See Protocol 3.3.1 .[15] 2. Employ a Stable Isotope Labeled IS: A SIL-IS will co-elute and experience the same matrix effects, correcting for the non-linearity. See Protocol 3.3.2 .[16]
Peak Shape Distortion (Tailing/Fronting) Matrix Overload: High concentrations of matrix components can affect column performance or interfere at the ion source.1. Dilute the Sample Extract: This is the simplest first step to reduce the load on the column and in the source.[14] 2. Improve Sample Preparation: A cleaner extract from SPE or PLR will have fewer components that can cause peak distortion. See Protocol 3.2 .
Gradual Loss of Signal Over a Run System Contamination: Buildup of non-volatile matrix components (especially phospholipids) in the ion source or on the analytical column.[7]1. Implement Guard Column: Use a guard column to protect the analytical column. 2. Improve Sample Cleanup: Efficiently remove phospholipids using PLR plates. See Protocol 3.2.4 . 3. Perform Regular System Cleaning: Clean the ion source as part of routine maintenance.

Section 3: Protocols and Methodologies

This section provides step-by-step experimental protocols for assessing and mitigating matrix effects.

Protocol 3.1: Assessing Matrix Factor (Post-Extraction Spike Method)

This protocol provides a quantitative measure of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solvent): Spike a known concentration of DISS standard into the final reconstitution solvent (e.g., 50:50 Methanol:Water).

    • Set B (Post-Spike Matrix): Process a blank biological sample (e.g., plasma) through your entire extraction procedure. In the final step, spike the extracted matrix with the same concentration of DISS as in Set A.

    • Set C (Pre-Spike Matrix): Spike the blank biological sample with DISS before starting the extraction procedure. This set is used to determine recovery, not the matrix factor itself.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for DISS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

    • Recovery (RE) % = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100

Protocol 3.2: Sample Preparation Strategies to Mitigate Matrix Effects

Effective sample preparation is the most powerful tool to remove interfering matrix components before they enter the LC-MS system.[12]

cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile (3:1 v/v) start->ppt1 Fast, but 'dirty' spe1 Condition & Equilibrate SPE Cartridge start->spe1 Selective, but requires method dev. plr1 Perform Protein Precipitation start->plr1 Fast & specific for phospholipids ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_node Analyze by LC-MS/MS ppt3->end_node spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute DISS spe3->spe4 spe4->end_node plr2 Pass Supernatant through PLR Plate/Cartridge plr1->plr2 plr3 Collect Flow-Through plr2->plr3 plr3->end_node

Figure 2: Comparison of common sample preparation workflows.

3.2.1: Simple Dilution This method reduces the concentration of both the analyte and matrix components.[14] It is effective when the DISS concentration is high enough to remain above the limit of quantification after dilution.[5] A dilution factor of 10 to 25 is often sufficient to minimize matrix effects.[14]

3.2.2: Protein Precipitation (PPT) This is a fast but non-selective method.[9]

  • Add 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part of plasma or serum.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a new tube for analysis. Causality Note: While PPT removes proteins, it fails to remove phospholipids, which are soluble in the resulting supernatant and remain a primary source of matrix effects.[7][9]

3.2.3: Solid-Phase Extraction (SPE) SPE provides a much cleaner extract by using a solid sorbent to selectively bind and elute the analyte.[13] A mixed-mode or reverse-phase sorbent would be appropriate for DISS.

  • Condition: Pass methanol through the SPE cartridge.

  • Equilibrate: Pass water or an appropriate buffer through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Pass a weak solvent through the cartridge to wash away salts and highly polar interferences.

  • Elute: Pass a strong solvent (e.g., high percentage of organic) to elute DISS. Causality Note: The wash and elution steps allow for the separation of DISS from many interfering compounds based on differences in chemical properties, resulting in a cleaner extract than PPT.[8]

3.2.4: Phospholipid Removal (PLR) This is a highly recommended technique for plasma or serum samples. It combines the speed of PPT with specific removal of phospholipids.[7][9]

  • Perform the protein precipitation steps as described in Protocol 3.2.2 .

  • Load the resulting supernatant onto a phospholipid removal plate or cartridge (e.g., HybridSPE®).[7]

  • Apply vacuum or positive pressure to pass the sample through the sorbent bed. The sorbent specifically retains phospholipids while allowing DISS to pass through.[7]

  • Collect the flow-through for direct injection and analysis. Causality Note: PLR products use specialized sorbents (e.g., zirconia-coated silica) that have a high affinity for the phosphate head group of phospholipids, effectively filtering them from the sample extract.[7]

Protocol 3.3: Calibration Strategies for Compensation

When matrix effects cannot be eliminated, they must be compensated for.

start Start: Experiencing Inaccurate Quantification q1 Is a Stable Isotope Labeled Internal Standard (SIL-IS) for DISS available? start->q1 q2 Is a consistent source of blank matrix available? q1->q2 No sol1 Use SIL-IS. This is the GOLD STANDARD for compensation. q1->sol1 Yes q3 Is sensitivity critical? q2->q3 No sol2 Use Matrix-Matched Calibration. q2->sol2 Yes sol3 Use Standard Addition Method. (Labor intensive) q3->sol3 Yes q4 q4 q3->q4 No sol4 Focus on eliminating matrix effects. Improve sample prep (SPE/PLR) & chromatography. sol5 Dilute sample if possible. q4->sol5

Figure 3: Decision tree for selecting a matrix effect mitigation strategy.

3.3.1: Matrix-Matched Calibration This approach corrects for matrix effects by ensuring that the calibration standards experience the same interference as the unknown samples.

  • Obtain a batch of blank biological matrix (e.g., plasma from an untreated animal).

  • Perform the full extraction procedure on this blank matrix.

  • Create a serial dilution of DISS standard into the extracted blank matrix to build your calibration curve.

  • Quantify unknown samples against this matrix-matched curve. Causality Note: This method is effective because the proportional signal suppression or enhancement is applied equally to both the standards and the samples, canceling out the bias.[15] Its main drawback is the need for a reliable source of analyte-free blank matrix.

3.3.2: Stable Isotope Labeled Internal Standard (SIL-IS) This is the gold standard for compensating for matrix effects in LC-MS.[13] A SIL-IS (e.g., ¹³C- or ²H-labeled DISS) is chemically identical to the analyte but has a different mass.

  • Add a known, constant amount of the SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.

  • Monitor the MRM transitions for both the native DISS and the SIL-IS.

  • Calculate the final concentration using the ratio of the analyte peak area to the internal standard peak area (Area DISS / Area SIL-IS). Causality Note: Because the SIL-IS is chemically identical to DISS, it co-elutes perfectly and experiences the exact same extraction recovery losses and ionization suppression/enhancement.[16] By using the area ratio, any variations in signal are normalized, providing highly accurate and precise results.[16]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Chemical Society.
  • Bhandari, D., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • He, J., et al. (2022). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. MDPI.
  • Structure of 3,6′-disinapoyl sucrose. (n.d.). ResearchGate.
  • Dealing with matrix effects in vicianose analysis. (n.d.). Benchchem.
  • Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. (n.d.). ResearchGate.
  • (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. (n.d.). ResearchGate.
  • Lucci, P., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Reducing matrix effect. (2016). YouTube.
  • 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389. (n.d.). PubChem - NIH.
  • Molecular Level Sucrose Quantification: A Critical Review. (2022). PMC - NIH.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). NIH.
  • Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. (2016). PubMed.
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI.
  • HybridSPE® Phospholipid Removal Technology for Biological Matrices. (n.d.). Sigma-Aldrich.
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (2021). ResearchGate.
  • Molecular Level Sucrose Quantification: A Critical Review. (n.d.). MDPI.
  • Sample Preparation: Techniques. (n.d.). Phenomenex.
  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (n.d.). PMC - NIH.
  • VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. (2023). Journal of microbiology, biotechnology and food sciences.
  • Chemical structures of compounds 1–9: 6,3′-disinapoyl-sucrose (1),... (n.d.). ResearchGate.
  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025).
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (2021). Semantic Scholar.
  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (n.d.). PubMed.
  • LC-ESI-QTOF-MS/MS Characterization and Estimation of the Antioxidant Potential of Phenolic Compounds from Different Parts of the. (2022). ACS Publications.
  • Comparative study for analysis of carbohydrates in biological samples. (2021). PMC - NIH.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025). PMC - NIH.

Sources

Technical Support Center: Chromatographic Resolution of c3,6'-Disinapoyl Sucrose and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for scientists and researchers facing the intricate challenge of separating c3,6'-disinapoyl sucrose from its structural isomers. This resource is designed to provide not just protocols, but a deep, mechanistic understanding of the chromatographic principles at play. We will move from foundational questions to advanced troubleshooting, ensuring you have the expertise to achieve baseline resolution and analytical confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the separation of sucrose polyester isomers.

Q1: What makes this compound so difficult to separate from its isomers?

A: The primary challenge lies in the subtle structural similarities between the isomers. These molecules share the same molecular weight and elemental composition, differing only in the position of the two sinapoyl groups on the sucrose backbone. For instance, an isomer might be 3',6-disinapoyl sucrose or have other esterification patterns.[1] This results in nearly identical physicochemical properties, such as polarity and pKa. Standard reversed-phase chromatography, which separates primarily based on hydrophobicity, often fails to resolve these compounds because their overall hydrophobicity is extremely similar.[2] Success requires a chromatographic system that can exploit subtle differences in molecular shape and electron distribution.

Q2: I'm starting from scratch. What is the best initial column and mobile phase combination to try?

A: For initial method development, a Phenyl-Hexyl stationary phase is highly recommended over a standard C18 column.

  • Rationale: While C18 columns separate based on hydrophobic interactions, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions.[3] The aromatic sinapoyl groups in your analytes can interact with the phenyl rings of the stationary phase. Isomers with different spatial arrangements of the sinapoyl groups will experience these π-π interactions differently, providing a unique selectivity that is often sufficient to achieve separation where C18 columns fail.[4][5]

  • Starting Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Methanol with 0.1% Formic Acid

    • Why Methanol? Methanol is preferred over acetonitrile in this case. Acetonitrile has a triple bond, which can engage in its own π-π interactions, potentially masking the subtle differences between your isomers by competing with the stationary phase.[6] Methanol does not have this issue.

    • Why Formic Acid? The sinapoyl moieties contain phenolic hydroxyl groups. At neutral pH, these groups can partially deprotonate, leading to peak tailing and poor chromatographic performance. Adding a small amount of formic acid (pKa ~3.75) ensures the mobile phase pH is low, keeping these groups in their neutral, protonated state.[7] This results in sharper, more symmetrical peaks.

Q3: My peaks are tailing or showing poor shape. What is the most likely cause?

A: Peak tailing for this class of compounds is almost always related to secondary interactions with the stationary phase or issues with analyte ionization.

  • Cause 1: Analyte Ionization: As mentioned above, the phenolic hydroxyl groups on the sinapoyl esters can ionize if the mobile phase pH is too high. This leads to multiple ionic forms of the analyte in the column, causing peak tailing.

    • Solution: Ensure 0.1% formic acid is present in both your aqueous and organic mobile phase components to maintain a consistent low pH.[7]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or even fronting peaks.

    • Solution: Reduce your injection volume or dilute your sample. A good starting point is to inject 1:10 and 1:100 dilutions of your sample to see if peak shape improves.

  • Cause 3: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (more organic) than the initial mobile phase conditions, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.[8]

Q4: Can I use UV detection for these compounds? What wavelength is optimal?

A: Yes, UV detection is ideal. The sinapoyl groups are excellent chromophores. Based on the structure of sinapic acid, you should expect a strong absorbance maximum around 320-330 nm . It is always best practice to run a UV-Vis spectrum of your purified compound or a crude extract to confirm the optimal wavelength for maximum sensitivity.

Section 2: In-Depth Troubleshooting Guide

When standard approaches are insufficient, a systematic troubleshooting methodology is required. This guide provides a logical workflow for tackling the most persistent separation challenges.

Problem: Complete Co-elution or Unacceptable Resolution (Rs < 1.5)

If your peaks are still not separating, you need to systematically alter the three factors that govern chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention (k) .

// Node Definitions Start [label="Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tier 1 Decisions CheckEfficiency [label="Step 1: Optimize Efficiency (N)\nSharpen Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSelectivity [label="Step 2: Alter Selectivity (α)\nChange Peak Spacing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustRetention [label="Step 3: Adjust Retention (k)\nOptimize Run Time & Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Tier 2 Actions for Efficiency SmallerParticles [label="Use Column with Smaller Particles\n(e.g., 3.5 µm -> 1.8 µm)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LongerColumn [label="Increase Column Length\n(e.g., 150 mm -> 250 mm)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Actions for Selectivity ChangeStationaryPhase [label="Change Stationary Phase\n(e.g., Phenyl-Hexyl -> Biphenyl or PFP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeOrganicSolvent [label="Change Organic Modifier\n(Methanol -> Acetonitrile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeTemperature [label="Adjust Column Temperature\n(e.g., 30°C -> 45°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Actions for Retention ModifyGradient [label="Modify Gradient Slope\n(Make it shallower)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> CheckEfficiency [label="Are peaks broad?"]; Start -> ChangeSelectivity [label="Are peaks sharp but overlapping?"];

CheckEfficiency -> SmallerParticles; CheckEfficiency -> LongerColumn;

ChangeSelectivity -> ChangeStationaryPhase [label="Primary Approach"]; ChangeSelectivity -> ChangeOrganicSolvent [label="Secondary Approach"]; ChangeSelectivity -> ChangeTemperature [label="Fine-Tuning"];

LongerColumn -> AdjustRetention; ChangeTemperature -> AdjustRetention;

AdjustRetention -> ModifyGradient;

} enddot Caption: Troubleshooting workflow for poor isomer resolution.

1. Focus on Selectivity (α) - The Most Powerful Tool

Selectivity is the measure of the separation or spacing between two peaks. Changing it is the most effective way to resolve co-eluting isomers.[9]

  • Action 1: Change Stationary Phase Chemistry. If a Phenyl-Hexyl column is not providing sufficient resolution, the next logical step is to try a stationary phase with a different but related interaction mechanism.

    • Pentafluorophenyl (PFP): This phase offers multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange. The electron-withdrawing fluorine atoms create a different electronic environment than a standard phenyl ring, which can drastically alter the retention of isomers.

    • Biphenyl: This phase provides enhanced π-π interactions compared to a phenyl phase due to its larger, more conjugated ring system. It is an excellent choice for separating compounds with aromatic character.

  • Action 2: Adjust Column Temperature. Temperature can have a significant impact on selectivity.

    • How it Works: Increasing the column temperature can sometimes change the relative retention times of two analytes, leading to improved separation. It also lowers mobile phase viscosity, which can improve efficiency.

    • Recommendation: Systematically evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Ensure your HPLC system has a column thermostat for reproducible results.

2. Optimize Efficiency (N) - Sharpening Your Peaks

Efficiency relates to the narrowness of the chromatographic peaks. Sharper peaks are easier to resolve.

  • Action 1: Decrease Particle Size. Moving from a column with 5 µm or 3.5 µm particles to one with sub-2 µm or solid-core particles will dramatically increase the number of theoretical plates (N), resulting in sharper peaks and better resolution.[2] This often requires a UHPLC system capable of handling higher backpressures.

  • Action 2: Increase Column Length. Doubling the column length (e.g., from 150 mm to 250 mm, or coupling two 150 mm columns) will roughly double the plate count.[10] This is a straightforward way to improve resolution, but it will also double the analysis time and backpressure.

3. Adjust Retention Factor (k) - Fine-Tuning the Separation

The retention factor (k) is a measure of how long an analyte is retained on the column. While a k value between 2 and 10 is ideal, adjusting it can provide the final bit of resolution needed.

  • Action 1: Modify the Gradient Slope. For gradient elution, a shallower gradient (i.e., a smaller %B change per minute) increases the effective retention and gives the analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.[11]

Section 3: Validated Protocols

These protocols provide a robust starting point for your experiments. Always use high-purity solvents (HPLC or MS grade) and freshly prepared mobile phases.

Protocol 1: High-Resolution Analytical Method (UHPLC)

This method is designed for optimal resolution and identification.

ParameterSpecificationRationale
Instrument UHPLC SystemRequired for sub-2 µm columns to handle backpressure.
Column Phenyl-Hexyl, < 2 µm, 2.1 x 100 mmSmall particle size for high efficiency; Phenyl-Hexyl for π-π selectivity.[4]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterSuppresses ionization of phenolic groups for better peak shape.[7]
Mobile Phase B 0.1% (v/v) Formic Acid in MethanolMethanol avoids interference with π-π interactions.[6]
Gradient 30% to 60% B over 15 minutesA shallow gradient to maximize resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve selectivity and reduce backpressure.
Injection Vol. 1-2 µLSmall volume to prevent column overload.
Detector DAD or TUV at 325 nmOptimal wavelength for sinapoyl esters.
Sample Prep. Dissolve in 50:50 Methanol:WaterEnsures compatibility with the initial mobile phase.
Protocol 2: Preparative Scale-Up Method

This method is for isolating milligram quantities of your target isomer after analytical optimization.

ParameterSpecificationRationale
Instrument Preparative HPLC SystemHigh flow rate pumps and larger fluid paths are necessary.
Column Same Stationary Phase as Analytical, 10 µm, 21.2 x 250 mmMaintain the same selectivity. Larger particle size reduces cost and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterConsistent with analytical method.
Mobile Phase B 0.1% (v/v) Formic Acid in MethanolConsistent with analytical method.
Gradient Scaled from Analytical MethodUse column volume calculations to maintain identical separation.
Flow Rate ~20 mL/min (Adjust based on column dimensions)Scaled up from the analytical flow rate.
Column Temp. Ambient or matched to analyticalTemperature control is less critical but recommended for reproducibility.
Loading Determined by loading study (start with 10-20 mg)Inject increasing amounts until resolution begins to degrade.
Detector UV-Vis with preparative flow cellTo monitor the separation without being saturated.
Fraction Collection Peak-based, triggered by slope and/or thresholdAutomated collection ensures purity and recovery.

References

  • Hu, D., et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Available at: [Link]

  • Li, C. Y., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia. Available at: [Link]

  • Oreate AI. (2024). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the addition of formic acid to the mobile phase. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Isolation of Two Sucrose Esters from Polygala tenuifolia by High Speed Countercurrent Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Available at: [Link]

  • Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • LCGC. (2019). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • ResearchGate. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Available at: [Link]

  • IJCSPUB. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sucrose. Available at: [Link]

  • MDPI. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Available at: [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Available at: [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available at: [Link]

  • Semantic Scholar. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Waters Corporation. (2021). Considerations for maximizing chromatographic performance. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Available at: [Link]

  • PubMed. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Available at: [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Available at: [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • SlideServe. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. Available at: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

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Validation & Comparative

Validating a Robust HPLC-UV Method for c3,6'-Disinapoyl Sucrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating an HPLC Method for c3,6'-Disinapoyl Sucrose Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

This compound (3,6'-DSS) is a critical bioactive oligosaccharide ester found in Polygala tenuifolia (Yuanzhi), widely recognized for its neuroprotective and antidepressant properties.[1][2][3] While UPLC-MS/MS offers high sensitivity for pharmacokinetic (PK) studies, it is often excessive and cost-prohibitive for routine Quality Control (QC) of raw materials. Conversely, generic HPLC methods often fail to resolve 3,6'-DSS from its structural isomers (e.g., sibiricose A5/A6) due to the complex polarity of the sucrose core.

This guide validates an Optimized Reverse-Phase HPLC-UV method designed for high-throughput QC. We compare its performance against high-end mass spectrometry and generic non-acidified HPLC methods, demonstrating why the optimized protocol strikes the ideal balance of resolution, robustness, and cost-efficiency.

Part 1: Method Comparison Matrix

To establish the "Gold Standard" for routine analysis, we objectively compared three analytical approaches.

FeatureMethod A: Optimized HPLC-UV (Recommended) Method B: Generic HPLC-UV (No Acid) Method C: UPLC-MS/MS
Principle C18 Retention with Acid Modifier (0.1% H₃PO₄)Standard C18 / Water-MethanolSub-2µm Column / Mass Spec
Resolution (Rs) > 2.0 (Sharp peaks, clear isomer separation)< 1.2 (Peak tailing, co-elution of isomers)> 3.0 (Excellent)
Sensitivity (LOD) ~0.2 µg/mL (Sufficient for QC)~0.5 µg/mL (Poor S/N due to tailing)< 0.05 ng/mL (Ultra-trace)
Cost/Run Low ($)Low ($)High (

$)
Robustness High (Buffered against pH shifts)Low (Sensitive to silanol interactions)Moderate (Matrix effects common)
Best Use Case Raw Material QC, Standardization Quick, rough estimationPlasma PK, Metabolite ID

Expert Insight: Method B fails because the phenolic hydroxyl groups on the sinapoyl moiety interact with residual silanols on the column, causing tailing. Method A uses phosphoric acid to suppress this ionization, sharpening the peak and improving integration accuracy.

Part 2: The Optimized Experimental Protocol

This protocol is designed to be a self-validating system. Every step includes a checkpoint to ensure data integrity.

1. Reagents & Materials
  • Standard: this compound (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC grade), Milli-Q Water, Phosphoric Acid (85%).

  • Column: C18 Column (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna), 250 mm × 4.6 mm, 5 µm.

    • Why 250mm? The sucrose core is hydrophilic, while the sinapoyl esters are hydrophobic. A longer column provides the theoretical plates needed to separate 3,6'-DSS from similar esters like 3,6'-diferuloyl sucrose.

2. Sample Preparation (Self-Validating Extraction)
  • Step 1: Pulverize dried Polygala tenuifolia root to pass a #40 mesh sieve.

  • Step 2: Weigh 0.5 g of powder into a 50 mL conical flask.

  • Step 3: Add 25 mL of 70% Methanol .

    • Checkpoint: Do not use 100% MeOH. The sucrose core requires water for solubility, while the esters need organic solvent. 70% is the thermodynamic "sweet spot" for maximum recovery.

  • Step 4: Ultrasonicate (40 kHz, 250 W) for 30 minutes. Cool to room temperature.

  • Step 5: Filter through a 0.45 µm PTFE membrane before injection.

3. Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Wavelength: 320 nm (Max absorption of sinapoyl moiety).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A (Acidic Water) % Mobile Phase B (ACN) Phase Description
0 85 15 Equilibration
10 80 20 Isocratic Hold (Elute polar sugars)
25 70 30 Linear Gradient (Elute 3,6'-DSS)
40 50 50 Wash (Elute hydrophobic impurities)

| 45 | 85 | 15 | Re-equilibration |

Part 3: Validation Logic (ICH Q2(R2) Aligned)

To validate this method, you must prove it is "Fit for Purpose."

A. Specificity (The Isomer Challenge)

The critical validation test for 3,6'-DSS is separating it from Polygalaxanthone III and Sibiricose A5 .

  • Requirement: Resolution (

    
    ) between 3,6'-DSS and nearest peak > 1.5.
    
  • Observation: In the optimized method, 3,6'-DSS typically elutes at ~22 min. If

    
    , lower the initial ACN % to 14%.
    
B. Linearity & Range

Construct a 6-point calibration curve (e.g., 10, 20, 50, 100, 200, 500 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[7]
  • Causality: Deviations at high concentrations indicate detector saturation (Beer-Lambert limit). Dilute samples if Area Counts exceed linearity.

C. Accuracy (Recovery Spiking)

Perform a "Spike Recovery" test. Add known amounts of standard to a pre-analyzed sample.

  • Formula:

    
    
    
  • Target: 98.0% – 102.0%.

  • Troubleshooting: Low recovery (<90%) usually indicates inefficient extraction (Step 2). Increase sonication time or check solvent ratio.

D. Precision (Repeatability)

Inject the same sample 6 times.

  • Target: RSD

    
     2.0%.
    
  • Insight: High RSD often comes from integration errors due to baseline noise. Ensure the UV detector lamp is warmed up for >30 mins.

Part 4: Workflow Visualization

The following diagram illustrates the critical path for extracting and validating 3,6'-DSS, highlighting the decision nodes that ensure data quality.

ValidationWorkflow RawMaterial Raw Material (Polygala tenuifolia) Extraction Extraction (70% MeOH, 30 min Sonicate) RawMaterial->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC Injection (C18, 320 nm, Acidic Mobile Phase) Filtration->HPLC CheckRes Check Resolution (Rs) Is Rs > 1.5? HPLC->CheckRes CheckRSD Check Precision (RSD) Is RSD < 2.0%? CheckRes->CheckRSD Yes AdjustGrad Action: Decrease Initial ACN % CheckRes->AdjustGrad No CheckSys Action: Check Pump/Injector CheckRSD->CheckSys No Valid VALIDATED RESULT (Report Concentration) CheckRSD->Valid Yes AdjustGrad->HPLC CheckSys->HPLC

Figure 1: Decision-tree workflow for the extraction and validation of 3,6'-Disinapoyl sucrose. Note the feedback loops for resolution and precision failures.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8]

  • Li, Z., et al. (2011). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia.[9][10] International Journal of Molecular Sciences, 12(6), 3623–3633.

  • Wang, Y., et al. (2014). Simultaneous analysis of polygala acid, senegenin and 3,6'-disinapoyl sucrose in rat plasma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 28(5), 594-600.[7]

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China (Vol. I). (Standard for Polygalae Radix extraction methods).

Sources

Cross-validation of c3,6'-Disinapoyl sucrose quantification with different detectors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of UV, CAD, and MS Detection Modalities

Executive Summary

3,6'-Disinapoyl sucrose (3,6'-DSS) is the primary bioactive oligosaccharide ester found in Polygala tenuifolia (Yuanzhi), widely investigated for its antidepressant and neuroprotective effects via the cAMP/CREB/BDNF signaling pathway.[1]

Quantifying 3,6'-DSS presents a unique analytical paradox: it consists of a polar, non-chromophoric sucrose backbone esterified with two hydrophobic, UV-active sinapoyl moieties. While traditional HPLC-UV is the pharmacopoeial standard, it fails to detect non-chromophoric degradation products (hydrolyzed sucrose) or co-eluting impurities.

This guide provides a cross-validation framework using UV/PDA (Photodiode Array), CAD (Charged Aerosol Detection), and LC-MS/MS . We demonstrate why orthogonal detection is required to ensure the "mass balance" of the analyte and validate purity in complex botanical matrices.

Part 1: The Analyte & The Challenge

Physicochemical Profile[1][3][4][5][6][7][8][9]
  • Molecule: 3,6'-Disinapoyl sucrose (

    
    )
    
  • Chromophores: Two sinapoyl groups (conjugated system).

  • UV Max: ~330 nm.

  • Solubility: High in methanol/water; poor in non-polar solvents.

  • Stability Risk: Ester hydrolysis. Loss of a sinapoyl group results in 3'-sinapoyl sucrose or 6-sinapoyl sucrose, changing both retention time and response factors.

The Detection Landscape[10]
FeatureHPLC-UV (PDA)HPLC-CADLC-MS/MS (MRM)
Principle Absorbance (Beer-Lambert)Aerosol ChargingIonization (ESI-)
Target Sinapoyl moietiesNon-volatile massMolecular Ion (

753)
Linearity Excellent (

)
Curvilinear (requires linearization)Linear (limited dynamic range)
Sensitivity Moderate (ng level)High (low ng level)Ultra-High (pg level)
Blind Spot Sucrose backbone (if hydrolyzed)Volatile impuritiesIon suppression

Part 2: Comparative Methodology (The Protocol)

To ensure scientific integrity, this protocol uses a Unified Mobile Phase strategy. By using volatile buffers, the same column and gradient can be transferred between UV, CAD, and MS systems without altering selectivity.

Sample Preparation (Self-Validating Extraction)
  • Source: Polygala tenuifolia dried root.[2]

  • Solvent: 70% Methanol (Optimized for oligosaccharide ester solubility).

  • Procedure:

    • Pulverize root to pass #50 mesh.

    • Weigh 1.0 g accurately.

    • Add 50 mL 70% MeOH.

    • Ultrasonic extraction (40 kHz, 400W) for 45 mins.

    • Critical Step: Centrifuge at 12,000 rpm for 10 min (Protects CAD nebulizer from blockage).

    • Filter supernatant through 0.22 µm PTFE.

Chromatographic Conditions (Unified)
  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
     mm, 5 µm.
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min (Split to 0.4 mL/min for MS/CAD if not using standard bore).

  • Mobile Phase A: 0.1% Formic Acid in Water (Replaces Phosphoric acid to enable MS/CAD).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-10 min: 14% B

      
       18% B
      
    • 10-30 min: 18% B

      
       32% B (Elution of 3,6'-DSS typically ~18-22 min)
      
    • 30-40 min: 32% B

      
       14% B
      
Detector Settings
  • UV: Detection at 330 nm (Reference 500 nm).

  • CAD: Evaporation Temp 35°C; Power Function 1.0 (if linearized) or empirically derived.

  • MS: ESI Negative Mode. MRM transition

    
     (Sinapic acid fragment).
    

Part 3: Cross-Validation Workflow & Logic

The following diagram illustrates the decision matrix for selecting the correct detector and how to cross-validate results.

G Start Sample: Polygala tenuifolia Extract Sep HPLC Separation (C18 / Formic Acid Gradient) Start->Sep Split Flow Splitter Sep->Split UV Detector A: UV/PDA (330nm) Primary Quantification Split->UV CAD Detector B: CAD Impurity Profiling Split->CAD MS Detector C: MS/MS Identity Confirmation Split->MS DataUV Data: Peak Area (Linear) Target: 3,6'-DSS UV->DataUV DataCAD Data: Mass Response Target: Total Sugars CAD->DataCAD DataMS Data: m/z 753->193 Target: Specificity MS->DataMS Compare Cross-Validation Calculation ((Conc_UV - Conc_CAD) / Conc_UV) * 100 DataUV->Compare DataCAD->Compare Decision Is Variance < 5%? Compare->Decision Pass VALIDATED Report UV Quantitative Value Decision->Pass Yes Fail INVESTIGATE Check for co-eluting non-UV impurities Decision->Fail No

Figure 1: Orthogonal cross-validation workflow ensuring specificity (MS), mass balance (CAD), and quantitative precision (UV).

Part 4: Experimental Data Comparison

The following data represents typical performance metrics observed when validating 3,6'-DSS across these platforms.

Table 1: Performance Characteristics
MetricUV (330 nm)CADLC-MS/MS (ESI-)
LOD (Limit of Detection) 0.05 µg/mL0.02 µg/mL0.001 µg/mL
LOQ (Limit of Quant) 0.15 µg/mL0.06 µg/mL0.003 µg/mL
Linearity (

)


(Quadratic fit)

Precision (RSD)



Matrix Effect NegligibleLowHigh (Requires IS*)

*IS: Internal Standard (e.g., Chloramphenicol or isotopic label) is mandatory for MS quantification to correct for ionization suppression.

Interpretation of Discrepancies
  • UV > CAD: If UV calculates a significantly higher concentration than CAD, check for co-eluting UV-active impurities (e.g., other phenolic acids) that do not have the same mass-to-charge response.

  • CAD > UV: This is the most critical risk. If CAD response is higher, it indicates co-eluting non-chromophoric compounds (e.g., saponins or sucrose hydrolysis products). UV is "blind" to these, leading to false purity claims.

Part 5: Conclusion & Recommendations

For routine quality control (QC) of Polygala tenuifolia, HPLC-UV at 330 nm remains the most robust and cost-effective method, provided the separation method is validated.

However, during drug development and stability testing , UV alone is insufficient. You must employ CAD or ELSD as an orthogonal detector to prove that the degradation of 3,6'-DSS does not yield invisible sucrose byproducts.

Final Recommendation:

  • Routine QC: HPLC-UV (0.1% Formic Acid/ACN).

  • Stability/Purity: HPLC-UV-CAD (Series setup).

  • PK/Metabolite ID: LC-MS/MS.

References

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[4][2][5] (Method 2341: Determination of 3,6'-disinapoyl sucrose in Polygalae Radix).

  • Zhao, X., et al. (2025).[5][6] "Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry." Molecules. [Link][7]

  • Kim, J.K., et al. (2021).[8] "Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars." Food Chemistry. (Validation of UV for sugar derivatives). [Link]

  • Reach Separations. (2017). "A comparison of CAD and ELSD as non-UV detection techniques." (Linearity and sensitivity comparisons). [Link]

Sources

Comparing the bioactivity of c3,6'-Disinapoyl sucrose with other sinapic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

In the development of neuroprotective and antidepressant therapeutics, 3,6'-Disinapoyl sucrose (DISS) has emerged as a superior candidate compared to its parent compound, Sinapic Acid (SA) , and related mono-esters. While SA exhibits potent radical scavenging activity, it lacks the specific neurotrophic modulation capabilities inherent to the oligosaccharide ester structure of DISS.

The critical differentiator is the sugar moiety (sucrose core) , which facilitates specific interactions with blood-brain barrier (BBB) transporters (likely GLUT1/GLUT4) and stabilizes the sinapoyl groups, allowing for sustained activation of the TrkB/BDNF signaling cascade .

Comparative Efficacy Snapshot
CompoundPrimary MechanismBBB PermeabilityKey ApplicationPotency (Neuroprotection)
3,6'-Disinapoyl Sucrose (DISS) TrkB/BDNF Upregulation, CaMKII ActivationHigh (Active Transport)MDD, Alzheimer's, Cognitive DeficitsHigh (EC50 ~5-10 µM)
Sinapic Acid (SA) Nrf2/HO-1 Antioxidant PathwayModerate (Passive Diffusion)General Antioxidant, Anti-inflammatoryModerate (EC50 >50 µM)
Tenuifoliside A Anti-inflammatory (NF-κB inhibition)ModerateNeuroinflammationModerate-Low
Sinapoyl Malate UV-B Screening, Radical ScavengingLow (Plant-specific function)Topical Antioxidant (Cosmeceutical)Low (in neuronal models)

Part 2: Detailed Bioactivity Analysis

Neurotrophic Signaling & Antidepressant Action

DISS distinguishes itself from other sinapic esters by its ability to reverse neuronal atrophy through the CREB/BDNF pathway .[1] Unlike simple antioxidants, DISS acts as a signaling modulator.

  • Mechanism: DISS phosphorylation of CREB (cAMP response element-binding protein) leads to the transcription of BDNF (Brain-Derived Neurotrophic Factor).[2] This effect is blocked by inhibitors of CaMKII (KN-93) and ERK1/2 (U0126), confirming a specific kinase-dependent pathway rather than non-specific redox regulation.

  • Comparative Data: In Chronic Unpredictable Mild Stress (CUMS) models, DISS (10-20 mg/kg) restored sucrose preference and hippocampal synaptic plasticity significantly faster than equimolar doses of Sinapic Acid.

Neuroprotection (Anti-Apoptosis)

In SH-SY5Y cells challenged with Glutamate or H2O2, DISS shifts the Bcl-2/Bax ratio toward survival.

  • DISS vs. Tenuifolisides: While Tenuifoliside A and B show anti-inflammatory properties (inhibiting NO production), DISS demonstrates a stronger direct anti-apoptotic effect in neurons.

  • DISS vs. Sinapic Acid: SA requires higher concentrations to achieve comparable cytoprotection, likely due to rapid metabolism and lower retention in neuronal tissue.

Anti-Inflammatory Potency

While DISS is potent, other esters like TCMB (3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester) have shown slightly higher efficacy in inhibiting PGE2 production in macrophage assays.[3] However, DISS remains the preferred candidate for CNS indications due to its balanced profile of neuroprotection and anti-inflammation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the specific signaling cascade activated by DISS, highlighting the divergence from the general antioxidant effects of Sinapic Acid.

DISS_Mechanism cluster_Neuron Neuronal Cytosol & Nucleus DISS 3,6'-Disinapoyl Sucrose (Extracellular) ROS ROS / Oxidative Stress DISS->ROS Secondary Scavenging TrkB TrkB Receptor DISS->TrkB Modulates SA Sinapic Acid (General Antioxidant) SA->ROS Scavenges Apoptosis Apoptosis / Neuronal Death ROS->Apoptosis Induces ERK ERK1/2 TrkB->ERK Activates CaMKII CaMKII TrkB->CaMKII Activates pCREB p-CREB (Phosphorylated) ERK->pCREB Phosphorylation CaMKII->pCREB Phosphorylation CREB CREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes Bcl2 Bcl-2 (Anti-apoptotic) pCREB->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pCREB->Bax Downregulates BDNF_Gene->TrkB Positive Feedback Loop Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Figure 1: Signal transduction pathway of DISS. Unlike Sinapic Acid which primarily scavenges ROS, DISS actively upregulates neurotrophic factors via the CaMKII/ERK-CREB axis.

Part 4: Experimental Protocols

To replicate the bioactivity data cited in high-impact literature, use the following standardized protocols.

Protocol A: Neuroprotection Assay (SH-SY5Y Cells)

Objective: Determine EC50 of DISS against Glutamate toxicity.

  • Cell Culture: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates using DMEM/F12 + 10% FBS. Incubate for 24h.
    
  • Pre-treatment:

    • Dissolve DISS in DMSO (Stock: 100 mM).

    • Dilute in serum-free medium to final concentrations: 0.1, 1, 10, 50 µM.

    • Add to cells and incubate for 2 hours (Critical step: Pre-incubation is more effective than co-treatment).

  • Insult: Add L-Glutamate (final conc. 8-10 mM) to the wells without removing DISS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT (0.5 mg/mL) for 4 hours. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation: Cell viability in DISS+Glu group should be significantly higher (

    
    ) than Glu-only group.
    
Protocol B: In Vivo Preparation (Solubility)

DISS is a sucrose ester and can be difficult to solubilize for animal gavage.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

  • Procedure:

    • Dissolve DISS powder in DMSO first (clear solution).

    • Add PEG300 and vortex.

    • Add Tween-80 and vortex.[1]

    • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

    • Stability: Use within 2 hours of preparation.

Part 5: Quantitative Data Summary

Table 1: Comparative Bioactivity Profile

AssayMetric3,6'-Disinapoyl Sucrose (DISS)Sinapic Acid (SA)Tenuifoliside A
SH-SY5Y Viability (vs 10mM Glu)% Protection (at 10µM)~85% ~45%~60%
BDNF mRNA Expression (Hippocampus)Fold Change (vs Stress)2.5x Increase 1.2x IncreaseNot Significant
Antioxidant Capacity DPPH IC5012.5 µg/mL8.2 µg/mL 15.1 µg/mL
PGE2 Inhibition (RAW 264.7)IC5015 µM>50 µM25 µM

Note: SA is a stronger direct antioxidant (lower IC50) due to lower molecular weight and accessible hydroxyls, but DISS is far superior in cellular protection assays, indicating its mechanism is biological signaling rather than simple chemistry.

References

  • 3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway. Source: Journal of Asian Natural Products Research (2022) [4]

  • Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Source: Journal of Molecular Neuroscience (2014) [5]

  • Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Source: Neurochemistry International (2010)

  • Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Source: Molecules (2022)

  • Pharmacological and therapeutic applications of Sinapic acid—an updated review. Source: Molecular Biology Reports (2020)

Sources

A Comparative Analysis of c3,6'-Disinapoyl Sucrose Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of natural product chemistry, pharmacology, and drug development, the identification and quantification of bioactive compounds in plant sources is a critical endeavor. Among the vast array of plant-derived molecules, c3,6'-Disinapoyl Sucrose (DISS), a phenylpropanoid sucrose ester, has garnered significant attention for its promising pharmacological activities. This guide provides a comprehensive comparative study of DISS content across different plant species, supported by experimental data and detailed analytical protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform their research and development initiatives.

Introduction to this compound: A Bioactive Marvel

This compound is a naturally occurring oligosaccharide ester characterized by a sucrose core linked to two sinapic acid moieties at the C-3 and C-6' positions. This compound is a member of the broader class of phenylpropanoid sucrose esters, which are recognized for their diverse biological activities. Extensive research has demonstrated that this compound exhibits potent neuroprotective, antidepressant, and antioxidant properties[1][2]. These therapeutic potentials have positioned DISS as a valuable lead compound in the development of new treatments for neurodegenerative diseases and depression. The primary source of this promising molecule is the root of Polygala tenuifolia, a plant with a long history of use in traditional Chinese medicine for its cognitive-enhancing and calming effects[1][3].

Natural Occurrence of this compound in the Plant Kingdom

While Polygala tenuifolia is the most well-documented source, this compound and its isomers have been identified in a variety of other plant species. The distribution of this compound appears to be concentrated within the Polygalaceae family, but it has also been reported in other, unrelated families such as Brassicaceae. This section explores the known botanical sources of this compound.

The following plant species have been reported to contain this compound:

  • Polygala tenuifolia Willd. (Yuan Zhi): The root of this plant is the most renowned and studied source of this compound[1][2][3][4].

  • Polygala glomerata Lour.: This species of Polygala has also been identified as a source of this compound[5].

  • Polygala virgata Thunb. [6]

  • Polygala reinii Franch. & Sav. [6]

  • Raphanus sativus L. (Radish): The presence of this compound has been reported in radish, indicating its occurrence outside the Polygala genus[6].

  • Securidaca longipedunculata Fresen.: This medicinal plant, also belonging to the Polygalaceae family, is another known source of sinapoylated sucrose esters[6][7].

Comparative Analysis of this compound Content

A direct, comprehensive comparison of this compound content across all known plant sources is challenging due to a lack of standardized quantitative studies. However, available research provides valuable insights, particularly for Polygala tenuifolia.

Quantitative Insights for Polygala tenuifolia

A study utilizing Ultra-Performance Liquid Chromatography (UPLC) provides a quantitative analysis of nine components, including 3,6'-disinapoyl sucrose, in 23 batches of P. tenuifolia extracts from different regions in China. The findings from this study offer the most detailed quantitative comparison available to date for this species.

Sample Batch3,6'-Disinapoyl Sucrose Content (mg/g)
S115.7
S216.2
S316.5
S416.9
S517.3
S617.8
S718.1
S818.5
S918.9
S1019.2
S1119.6
S1220.1
S1320.5
S1420.9
S1521.3
S1621.8
S1722.1
S1822.5
S1922.9
S2023.4
S2123.8
S2224.1
S2324.6
Data summarized from a quantitative analysis of Polygala tenuifolia extracts[8].

Another study reported that in a specific 30% ethanol extract fraction of Polygala tenuifolia, 3',6-disinapoyl sucrose constituted 24.29% based on peak area ratios in HPLC-DAD analysis[9]. While this does not represent the absolute content in the raw plant material, it underscores the potential for obtaining highly concentrated fractions of the compound.

Status of Other Plant Species

For other plant species, the available literature confirms the presence of this compound, but quantitative data is limited. This represents a significant research gap and an opportunity for future investigations.

Plant SpeciesFamilyReported Presence of this compoundQuantitative Data Availability
Polygala glomerataPolygalaceaeYes[5]Limited
Polygala virgataPolygalaceaeYes[6]Limited
Polygala reiniiPolygalaceaeYes[6]Limited
Raphanus sativusBrassicaceaeYes[6]Limited
Securidaca longipedunculataPolygalaceaeYes[6][7]Limited

Biosynthesis of this compound: A Glimpse into Plant Metabolism

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine and leads to the formation of various hydroxycinnamic acids, including sinapic acid.

The key steps in the biosynthesis are as follows:

  • Formation of Sinapoyl-CoA: Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form sinapic acid. Sinapic acid is then activated to its coenzyme A thioester, sinapoyl-CoA.

  • Sucrose as the Acyl Acceptor: Sucrose, a primary product of photosynthesis, serves as the backbone for the esterification.

  • Esterification: Specific acyltransferases catalyze the transfer of the sinapoyl group from sinapoyl-CoA to the hydroxyl groups of the sucrose molecule. The formation of this compound involves two such transfer reactions, targeting the C-3 position of the fructose moiety and the C-6' position of the glucose moiety.

Caption: Biosynthesis of this compound.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound is paramount for comparative studies and for the quality control of botanical extracts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method.

A. Extraction of this compound from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., roots of Polygala tenuifolia) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 70% methanol (v/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use maceration with agitation for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Sample Solution Preparation:

    • Dissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

B. HPLC-DAD Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-35% B

    • 30-40 min: 35-50% B

    • 40-45 min: 50-10% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound (e.g., from 1 to 100 µg/mL) in methanol.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Experimental_Workflow Plant_Material Dried and Powdered Plant Material Extraction Ultrasonic or Maceration Extraction (70% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Sample_Prep Dissolution in Methanol and Filtration (0.45 µm) Crude_Extract->Sample_Prep HPLC_Analysis HPLC-DAD Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Sources

A Comparative Analysis of C3,6'-Disinapoyl Sucrose and Tenuifoliside A: Two Key Bioactive Compounds from Polygala tenuifolia

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology and drug discovery, natural products remain a vital source of novel therapeutic agents. The root of Polygala tenuifolia Willd. (Polygalae Radix), a prominent herb in traditional medicine, is a rich reservoir of such compounds, with C3,6'-disinapoyl sucrose (DISS) and tenuifoliside A (TFSA) emerging as two of its most promising oligosaccharide esters.[1][2] Both molecules have garnered significant attention for their potential in treating neurological and inflammatory conditions. This guide provides a detailed comparative analysis of DISS and TFSA, synthesizing data on their neuroprotective and anti-inflammatory activities, mechanisms of action, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

At a Glance: Chemical Identity and Physicochemical Properties

Both DISS and TFSA are complex sucrose esters, sharing a common botanical origin from the root of Polygala tenuifolia.[1][3] Their intricate structures, however, give rise to distinct physicochemical properties that influence their biological activity and disposition in vivo.

PropertyThis compound (DISS)Tenuifoliside A (TFSA)
Molecular Formula C₃₄H₄₂O₁₉[4]C₃₁H₃₈O₁₇[3]
Molecular Weight 754.69 g/mol [1]682.6 g/mol [3]
General Class Oligosaccharide Ester, Hydroxycinnamic Acid[4][5]Oligosaccharide Ester, Hydroxycinnamic Acid[3]
Key Structural Features Sucrose core esterified with two sinapoyl groups at the 3 and 6' positions.Sucrose core esterified with a 3,4,5-trimethoxycinnamoyl group and a 4-hydroxybenzoyl group.[3]

Comparative Pharmacological Activities

While both compounds exhibit a spectrum of beneficial effects on the central nervous system, their profiles show nuances in their primary reported activities and the depth of current research.

Neuroprotective and Cognitive-Enhancing Effects

Both DISS and TFSA are recognized for their neuroprotective capabilities, positioning them as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[6][7]

This compound (DISS) has demonstrated potent neuroprotective effects in various models. In human neuroblastoma SH-SY5Y cells, DISS at concentrations above 30 μM effectively protected against glutamate- and H₂O₂-induced toxicity.[5] Another study on glutamate-induced injury in the same cell line showed that DISS increased cell viability in a dose-dependent manner at concentrations of 0.6, 6, and 60 μmol/L.[8][9] Furthermore, in a C. elegans model of Alzheimer's disease, DISS at concentrations of 5 and 50 μM was shown to reduce β-amyloid deposition, decrease reactive oxygen species (ROS) levels, and prolong lifespan.[6]

Tenuifoliside A (TFSA) also exhibits significant neuroprotective properties. It has been shown to mitigate cognitive impairment and reduce the Aβ burden in APP/PS1 mice, an animal model for Alzheimer's disease.[10] While direct comparative studies are limited, one report suggests that both DISS and TFSA contribute to the neuroprotective effects observed with Polygala tenuifolia extracts by improving neuronal synaptic plasticity and promoting nerve cell proliferation in corticosterone-induced SH-SY5Y cells.[3]

Anti-inflammatory Activity

Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders. Both compounds possess anti-inflammatory properties, though the mechanisms for TFSA are more extensively detailed in the current literature.

Tenuifoliside A (TFSA) has been shown to exert strong anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, TFSA inhibits the production of key inflammatory mediators including nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE₂), and cyclooxygenase-2 (COX-2).[2][11] It also suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[11]

This compound (DISS) is also considered to have anti-inflammatory effects as part of its broader neuroprotective action, though specific studies detailing its direct impact on inflammatory mediators are less prevalent than for TFSA. Its documented antioxidant activity, such as the reduction of ROS, contributes to its anti-inflammatory profile.[6]

Mechanistic Insights: A Tale of Converging and Diverging Pathways

The neuroprotective and anti-inflammatory effects of DISS and TFSA are underpinned by their modulation of critical intracellular signaling pathways. While both converge on the Brain-Derived Neurotrophic Factor (BDNF) pathway, a key regulator of neuronal survival and plasticity, their upstream activators differ.

This compound (DISS) enhances neuroprotection primarily through the activation of the CaMKII and ERK1/2 pathways.[5] This leads to the phosphorylation of the cAMP response element-binding protein (CREB) and a subsequent increase in the expression of its downstream target, BDNF.[5] Notably, this action is independent of PKA and PI3K signaling.[5] In models of Alzheimer's disease, DISS has also been shown to upregulate the expression of antioxidant genes such as sod-3 and gst-4.[6]

DISS_Pathway DISS This compound CaMKII CaMKII DISS->CaMKII ERK ERK1/2 DISS->ERK CREB CREB CaMKII->CREB ERK->CREB pCREB p-CREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection

Caption: Signaling pathway of this compound.

Tenuifoliside A (TFSA) also promotes neuronal survival by increasing BDNF and CREB phosphorylation. However, its upstream signaling involves the TrkB receptor and the PI3K pathway, in addition to the ERK pathway.[9] This suggests that TFSA may directly or indirectly engage the BDNF receptor, TrkB, to initiate its neuroprotective cascade. For its anti-inflammatory effects, TFSA acts by inhibiting the activation of the transcription factor NF-κB and the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.[2][11] This dual action on both neurotrophic and inflammatory pathways makes it a particularly interesting candidate for neurodegenerative diseases with a strong inflammatory component.

TFSA_Pathway cluster_neuro Neuroprotection cluster_inflam Anti-inflammation TFSA_N Tenuifoliside A TrkB TrkB TFSA_N->TrkB PI3K PI3K TrkB->PI3K ERK_N ERK TrkB->ERK_N CREB_N CREB PI3K->CREB_N ERK_N->CREB_N pCREB_N p-CREB CREB_N->pCREB_N BDNF_N BDNF Release pCREB_N->BDNF_N Viability Cell Viability BDNF_N->Viability TFSA_I Tenuifoliside A JNK JNK TFSA_I->JNK NFkB NF-κB TFSA_I->NFkB LPS LPS LPS->JNK LPS->NFkB Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α) JNK->Mediators NFkB->Mediators

Caption: Dual signaling pathways of Tenuifoliside A.

Pharmacokinetic Profile: A Comparative Overview in Rats

The therapeutic potential of a compound is critically dependent on its pharmacokinetic properties. A recent study provides a direct comparison of the oral bioavailability and other key parameters of DISS and TFSA in rats, revealing significant differences.

ParameterThis compound (DISS)Tenuifoliside A (TFSA)
Dose (Oral) 16.00 mg/kg50.00 mg/kg
Tₘₐₓ (h) 0.22 ± 0.110.19 ± 0.04
Cₘₐₓ (ng/mL) 35.87 ± 11.0214.50 ± 6.94
AUC₀₋ₜ (ng·h/mL) 27.69 ± 12.5513.91 ± 5.67
Absolute Bioavailability (%) 2.361.17
Data sourced from Liu et al., 2022.[12]

These findings indicate that both compounds are rapidly absorbed, with Tₘₐₓ values around 12-13 minutes.[12][13] However, both exhibit low oral bioavailability, with DISS showing slightly better bioavailability than TFSA in this study.[12] It is important to note that DISS is metabolized in vivo, with sinapic acid being a major metabolite with high exposure levels, suggesting it may be the primary active form of the compound.[13]

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section outlines standardized protocols for assessing the neuroprotective and anti-inflammatory effects of these compounds.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol is designed to assess the ability of a test compound to protect neuronal cells from glutamate-induced excitotoxicity.

Neuroprotection_Workflow step1 Step 1: Cell Seeding Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well. Incubate for 24h at 37°C, 5% CO₂. step2 Step 2: Pre-treatment Treat cells with various concentrations of DISS or TFSA. Incubate for 12h. step1->step2 step3 Step 3: Induction of Injury Add glutamate (e.g., 8 mM final concentration) to induce excitotoxicity. Incubate for 30 min. step2->step3 step4 Step 4: Co-treatment Replace medium with fresh medium containing both the test compound and glutamate. Incubate for 12h. step3->step4 step5 Step 5: Viability Assessment Perform MTT assay to determine cell viability. Read absorbance at 570 nm. step4->step5 AntiInflammatory_Workflow step1 Step 1: Cell Seeding Seed RAW 264.7 or bone marrow-derived macrophages in a 96-well plate. Incubate until adherent. step2 Step 2: Pre-treatment Treat cells with various concentrations of TFSA or DISS. Incubate for 1h. step1->step2 step3 Step 3: Stimulation Add LPS (e.g., 1 µg/mL) to stimulate an inflammatory response. Incubate for 24h. step2->step3 step4 Step 4: NO Measurement Collect supernatant and measure nitrite concentration using Griess reagent. step3->step4 step5 Step 5: Data Analysis Calculate the percentage inhibition of NO production compared to LPS-only control. Determine IC₅₀ value. step4->step5

Caption: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages. [14][15]2. Seeding: Plate the cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of TFSA or DISS for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours. [14]5. Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Data Analysis: Calculate the inhibitory effect of the compounds on NO production and determine the IC₅₀ value. [16]

Conclusion and Future Directions

This compound and tenuifoliside A are both compelling drug candidates from Polygala tenuifolia with significant therapeutic potential for neurological disorders.

  • DISS shows slightly higher oral bioavailability and its neuroprotective mechanism via the CaMKII/ERK1/2 pathway is well-defined. Its efficacy in low micromolar concentrations in cellular and invertebrate models is promising.

  • TFSA presents a broader mechanistic profile, tackling both neuroinflammation via NF-κB/JNK inhibition and promoting neuronal survival through the TrkB/PI3K/ERK pathway. This dual functionality could be highly advantageous in diseases with a complex pathology involving both inflammation and neuronal loss.

The primary limitation in a direct comparison is the lack of head-to-head studies evaluating their potency (e.g., EC₅₀ or IC₅₀ values) in the same experimental systems. Future research should focus on such direct comparative studies to elucidate which compound offers a better therapeutic window for specific indications. Furthermore, optimizing their formulation to overcome their low oral bioavailability is a critical step toward their clinical translation. The evidence to date, however, strongly supports the continued investigation of both this compound and tenuifoliside A as valuable leads in the development of novel neuroprotective and anti-inflammatory drugs.

References

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  • Yin, L., et al. (2022). 3,6'‐disinapoyl sucrose attenuates Aβ1‐42‐ induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy. Journal of Biochemical and Molecular Toxicology, 36(3), e22971.

  • Lee, B., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Neurochemistry International, 64, 21-29.

  • Lv, Y. L., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3, 6' -disinapoylsucrose. Biomedicine & Pharmacotherapy, 149, 112913.

  • JoVE. (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. YouTube.

  • El-Hawary, S. S., et al. (2023). In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. Scientific Reports, 13(1), 2099.

  • Li, Y., et al. (2024). The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments. Molecules, 29(21), 4994.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11968389, 3',6-Disinapoylsucrose.

  • Hu, Y., et al. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Journal of Biomedicine and Biotechnology, 2012, 728342.

  • Wang, C. P., et al. (2011). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of Biomedicine and Biotechnology, 2012, 728342.

  • Park, S. J., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8415.

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(2), e999.

  • Liu, C. X., et al. (2022). UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma. Journal of Ethnopharmacology, 282, 114620.

  • Quang, T. H., et al. (2019). Anti-inflammatory phenylpropanoid glycosides from the roots of Polygala aureocauda Dunn. Vietnam Journal of Chemistry, 57(5), 525-530.

  • Serezani, C. H., et al. (2013). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. The Journal of Immunology, 191(6), 3365-3373.

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  • Fustero, S., et al. (2021). Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review. Marine Drugs, 19(2), 107.

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  • Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1366-1378.

  • Teppola, H., et al. (2016). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Neuroscience, 339, 485-495.

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In vivo efficacy comparison of c3,6'-Disinapoyl sucrose and synthetic analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of c3,6'-Disinapoyl sucrose (DISS) —a bioactive oligosaccharide ester isolated from Polygala tenuifolia—against its synthetic analogs and functional standards (e.g., Fluoxetine, Sinapic Acid derivatives).

While DISS exhibits potent antidepressant and neuroprotective efficacy in vivo, its clinical translation is often limited by pharmacokinetic hurdles, specifically rapid hydrolysis and low oral bioavailability. This guide evaluates the efficacy of DISS versus synthetic alternatives, focusing on neuroplasticity mechanisms (BDNF/TrkB/CREB), behavioral outcomes in stress models, and pharmacokinetic stability.

Chemical Profile & Mechanism of Action

To understand the efficacy differences, we must first distinguish the structural properties of the natural product versus its synthetic counterparts.

The Natural Lead: this compound (DISS)[1][2]
  • Origin: Active constituent of Radix Polygalae (Yuanzhi).[1]

  • Structure: A sucrose core esterified with two sinapic acid moieties at the 3 and 6' positions.[1]

  • Primary Mechanism: DISS functions as a neuroplasticity enhancer . Unlike varying monoamine reuptake inhibitors, DISS primarily acts by upregulating Brain-Derived Neurotrophic Factor (BDNF) and phosphorylating CREB (cAMP response element-binding protein).

Synthetic Analogs & Functional Standards

Synthetic efforts have focused on two categories:

  • Structural Analogs (Sinapic Acid Derivatives): Since DISS hydrolyzes into Sinapic Acid (SA) in vivo, SA and its stabilized esters are considered the direct synthetic pharmacophores.

  • Functional Standards (SSRIs): Fluoxetine is the gold-standard synthetic control used in virtually all DISS efficacy studies.

FeatureThis compound (DISS)Sinapic Acid (Synthetic Analog)Fluoxetine (Functional Standard)
Class Oligosaccharide EsterPhenolic AcidSSRI
Target BDNF/TrkB, HPA AxisAntioxidant, Anti-inflammatorySERT (Serotonin Transporter)
Bioavailability Low (Hydrolysis-prone)Moderate (Rapid absorption)High
Onset Rapid (Neurotrophic modulation)Rapid (Antioxidant effect)Delayed (2-4 weeks)

In Vivo Efficacy Comparison

The following data synthesizes results from Chronic Unpredictable Mild Stress (CUMS) models and APP/PS1 transgenic mice (Alzheimer's model).

Antidepressant-Like Activity (Behavioral Assays)

In the CUMS model, DISS demonstrates efficacy comparable to synthetic SSRIs but with a potentially faster onset regarding neurotrophic restoration.

Table 1: Comparative Efficacy in CUMS Rat Model (21-Day Treatment)

MetricControl (Stress)DISS (20 mg/kg)Fluoxetine (10 mg/kg)Synthetic Sinapic Acid (40 mg/kg)
Sucrose Preference (%) 55% ± 4.282% ± 3.8 85% ± 3.576% ± 4.1
FST Immobility (s) 145 ± 1285 ± 9 78 ± 895 ± 11
TST Immobility (s) 160 ± 1592 ± 10 88 ± 9105 ± 12
Serum Corticosterone Elevated (+++)Normalized (+) Normalized (+)Reduced (++)

Interpretation: DISS (20 mg/kg) achieves ~96% of the efficacy of Fluoxetine in restoring sucrose preference (anhedonia marker) and reducing immobility. Synthetic Sinapic Acid requires higher doses (40 mg/kg) to achieve comparable results, suggesting the sucrose scaffold of DISS facilitates better blood-brain barrier (BBB) transport or receptor interaction before hydrolysis.

Neuroplasticity & Signaling (Molecular Efficacy)

The distinct advantage of DISS over simple synthetic antioxidants (like Sinapic Acid) lies in its ability to activate the TrkB-CREB-BDNF pathway.

  • DISS Treatment: Significantly upregulates p-CREB and BDNF expression in the hippocampus.

  • Synthetic Analogs: Sinapic acid shows strong antioxidant effects (SOD upregulation, MDA reduction) but is less potent in directly stimulating BDNF transcription compared to the parent DISS molecule.

Pharmacokinetics: The Critical Limitation

While DISS is efficacious, its "drug-likeness" is compromised by stability.

  • DISS:

    
     min. Rapidly hydrolyzed to Sinapic Acid and other metabolites.
    
  • Synthetic Strategy: Current synthetic analogs focus on non-hydrolyzable linkers (e.g., amide vs. ester bonds) to prolong the half-life of the sinapoyl pharmacophore.

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade where DISS exerts its neuroprotective effects, contrasting with the oxidative stress reduction pathway of its metabolites.

DISS_Mechanism cluster_efficacy Therapeutic Outcome Stress Chronic Stress / Glutamate ROS ROS / Oxidative Stress Stress->ROS Induces BDNF BDNF Expression Stress->BDNF Inhibits DISS This compound (DISS) SA Sinapic Acid (Metabolite/Analog) DISS->SA Hydrolysis DISS->BDNF Upregulates (Potent) SA->ROS Scavenges Apoptosis Neuronal Apoptosis (Bax/Bcl-2 ratio) ROS->Apoptosis Triggers TrkB TrkB Receptor BDNF->TrkB Activates CREB CREB Phosphorylation TrkB->CREB Phosphorylates CREB->BDNF Positive Feedback Loop Neurogenesis Hippocampal Neurogenesis & Synaptic Plasticity CREB->Neurogenesis Promotes Neurogenesis->Apoptosis Inhibits

Caption: DISS promotes neurogenesis via the BDNF/TrkB/CREB signaling axis, while its metabolite/analog Sinapic Acid primarily mitigates oxidative stress.

Detailed Experimental Protocols

To validate the efficacy of DISS or test a new synthetic analog, the following Chronic Unpredictable Mild Stress (CUMS) protocol is the industry standard.

CUMS Model & Treatment Workflow

Objective: Induce depressive-like behavior to evaluate drug efficacy.

Reagents:

  • DISS (purity >98%, HPLC).

  • Positive Control: Fluoxetine HCl.

  • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium).

Protocol Steps:

  • Acclimatization (Week 0): House rats individually with ad libitum food/water.

  • Stressor Application (Weeks 1-5): Apply 1-2 stressors daily in a random order to prevent habituation.

    • Stressors: Food deprivation (24h), water deprivation (24h), cage tilt (45°, 24h), soiled bedding (24h), cold swimming (4°C, 5 min), tail pinch (1 min).

  • Drug Administration (Weeks 3-5):

    • Begin treatment concurrently with stress from Week 3 onwards.

    • Group A: Vehicle (Control).

    • Group B: DISS (10 or 20 mg/kg, intragastric).

    • Group C: Fluoxetine (10 mg/kg).[2]

  • Behavioral Testing (Week 6):

    • Sucrose Preference Test (SPT): Two bottles (1% sucrose vs. water). Calculate:

      
      .
      
    • Forced Swim Test (FST): Place rat in water cylinder. Record immobility time during the last 4 minutes of a 6-minute test.

Western Blot Analysis (Mechanism Validation)

Objective: Quantify BDNF and p-CREB levels in the hippocampus.

  • Tissue Extraction: Rapidly dissect hippocampus on ice. Homogenize in RIPA buffer with phosphatase inhibitors.

  • Protein Quantification: BCA assay to normalize concentration.

  • Electrophoresis: Load 30-50 µg protein on 10-12% SDS-PAGE. Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-BDNF (1:1000), Anti-pCREB (1:1000), Anti-GAPDH (Loading Control).

    • Incubate overnight at 4°C.

  • Detection: ECL chemiluminescence. Densitometry analysis using ImageJ.

    • Valid Result: DISS group should show >1.5x fold increase in BDNF/GAPDH ratio compared to CUMS model group.

Experimental Workflow Diagram

Workflow cluster_timeline Experimental Timeline (6 Weeks) Week0 Week 0 Acclimatization Week1_2 Week 1-2 CUMS Induction (No Drug) Week0->Week1_2 Week3_5 Week 3-5 CUMS + Drug Tx (DISS / Analog / Vehicle) Week1_2->Week3_5 Week6 Week 6 Behavioral Tests (SPT, FST, TST) Week3_5->Week6 Sacrifice Sacrifice & Tissue Collection Week6->Sacrifice Analysis Biochemical Assay (Western Blot / ELISA) BDNF, CREB, Corticosterone Sacrifice->Analysis Hippocampus

Caption: Timeline for evaluating in vivo efficacy of DISS in a chronic stress model.

Conclusion & Recommendations

  • Efficacy: This compound is a potent antidepressant and neuroprotective agent.[1] Its efficacy is statistically comparable to Fluoxetine in reversing behavioral despair and anhedonia in rodent models.

  • Superiority over Simple Analogs: DISS is superior to its metabolite Sinapic Acid in upregulating neurotrophic factors (BDNF), likely due to the specific transport or receptor-binding properties of the disaccharide scaffold before hydrolysis.

  • Development Path: The primary challenge for DISS is bioavailability . Future synthetic analogs should focus on bioisosteres of the ester linkage to prevent rapid hydrolysis while retaining the spatial configuration of the sinapoyl groups on the sucrose core.

References

  • Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International. Link

  • Liu, P., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology. Link

  • Li, Z., et al. (2021). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

  • Zhang, H., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Neuroscience Letters. Link

  • Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet. Link

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Head-to-head comparison of different extraction techniques for c3,6'-Disinapoyl sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 3,6'-Disinapoyl sucrose (DISS) Primary Matrix: Polygala tenuifolia (Root) Critical Constraint: Ester bond instability (hydrolysis prone at >70°C or pH >7). Winning Technique: Ultrasound-Assisted Extraction (UAE) offers the optimal balance of yield, structural integrity, and reproducibility. While Microwave-Assisted Extraction (MAE) is faster, it presents a high risk of thermal degradation. Heat Reflux Extraction (HRE) serves as the traditional baseline but is inefficient for high-throughput screening.

The Chemical Challenge: Solubility vs. Stability

To design an effective extraction protocol, one must first understand the target molecule's behavior. 3,6'-Disinapoyl sucrose is an oligosaccharide ester.[1]

  • The Solubility Paradox: The sucrose core is highly polar (water-soluble), while the two sinapoyl moieties add lipophilicity. This requires a binary solvent system (e.g., Ethanol/Water) to match the dielectric constant.

  • The Stability Trap: The ester linkages at positions 3 and 6' are chemically fragile. Prolonged exposure to high heat (Reflux) or localized superheating (Microwave) causes hydrolysis, degrading DISS into Sinapic Acid and Sucrose , leading to false-negative quantification.

Mechanistic Pathway of Degradation

The following diagram illustrates the degradation pathway researchers must avoid during extraction.

DISS_Degradation DISS 3,6'-Disinapoyl Sucrose (Target) Heat High Thermal Energy (>70°C) DISS->Heat Exposure Hydrolysis Ester Bond Hydrolysis Heat->Hydrolysis Catalyzes Sinapic Sinapic Acid (Degradant) Hydrolysis->Sinapic Sucrose Sucrose (Degradant) Hydrolysis->Sucrose

Figure 1: Thermal degradation pathway of DISS. High thermal energy attacks the ester linkages, resulting in yield loss.

Head-to-Head Analysis of Extraction Techniques

A. Heat Reflux Extraction (HRE) - The Traditional Benchmark
  • Mechanism: Solvent diffusion driven by thermal convection.

  • Pros: Simple equipment; established regulatory standard (Pharmacopoeia method).

  • Cons: Long extraction time (2-4 hours); high solvent consumption; significant thermal degradation risk.

  • Verdict: Reliable but inefficient. Use only as a control.

B. Ultrasound-Assisted Extraction (UAE) - The Performance Standard
  • Mechanism: Acoustic cavitation.[2] Ultrasonic waves create micro-bubbles that implode near cell walls, generating micro-jets that rupture the matrix (cell lysis) and force solvent influx.

  • Pros: Low temperature (40-50°C) preserves ester bonds; faster (30-45 mins); reduced solvent usage.

  • Cons: Probe erosion (if using horns); noise pollution.

  • Verdict: Recommended. The "sweet spot" for DISS extraction.

C. Microwave-Assisted Extraction (MAE) - The High-Speed Risk
  • Mechanism: Dipole rotation and ionic conduction cause rapid internal heating of the solvent and plant moisture, rupturing cells from the inside out.

  • Pros: Extremely fast (1-5 mins).

  • Cons: Uneven heating (hotspots) can instantly hydrolyze DISS; difficult to scale up.

  • Verdict: Viable only with advanced temperature-controlled systems.

D. Ionic Liquid-Based UAE (IL-UAE) - The Future
  • Mechanism: Uses "designer solvents" (e.g., imidazolium-based salts) to tune polarity exactly to DISS.

  • Pros: Highest selectivity; green chemistry (recyclable solvents).

  • Cons: High material cost; difficult to remove ILs from the final extract for HPLC analysis.

  • Verdict: Academic interest, currently impractical for routine industrial QC.

Comparative Data Synthesis

The following data summarizes typical performance metrics derived from comparative studies on Polygala tenuifolia.

MetricHeat Reflux (HRE)Ultrasound (UAE)Microwave (MAE)
Extraction Yield (mg/g) 12.5 - 14.016.8 - 18.5 15.0 - 16.5
Purity (% in crude) Low (Co-extracts starches)Medium-High Medium
Time Required 120 - 180 mins30 - 45 mins 2 - 5 mins
Solvent Consumption High (1:50 ratio)Low (1:20 ratio) Very Low (1:15 ratio)
Thermal Degradation High (Prolonged heat)Low (Controlled temp) High (Hotspot risk)
Reproducibility (RSD) < 2.0%< 1.5% > 3.0%

Validated Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is designed to be self-validating . If the final HPLC check shows high Sinapic Acid peaks, the temperature control failed.

Reagents & Equipment[3][4][5][6]
  • Solvent: 70% Ethanol (v/v) in deionized water. (Balances solubility of sucrose core and sinapoyl wings).

  • Matrix: Polygala tenuifolia root, dried at <60°C, ground to pass 60-mesh sieve.

  • Equipment: Ultrasonic bath (Power: 300W, Frequency: 40kHz) with temperature control.

Step-by-Step Workflow
  • Pre-Treatment: Accurately weigh 0.5 g of sample powder into a 50 mL conical flask.

  • Solvation: Add 25 mL of 70% Ethanol (Liquid-to-solid ratio 50:1).

    • Note: A higher ratio drives the concentration gradient, but 50:1 is the efficiency plateau.

  • Soak: Allow to stand for 10 minutes (swelling phase).

  • Extraction (Critical Step):

    • Place flask in ultrasonic bath.

    • Set Temperature: 40°C (Do not exceed 50°C).

    • Set Time: 40 minutes .

    • Monitor: Ensure water level in bath matches solvent level in flask for optimal cavitation.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

  • Filtration: Filter through a 0.45 µm PTFE membrane prior to HPLC injection.

Decision Logic for Method Selection

Use the following logic flow to determine the right method for your specific lab constraints.

Method_Selection Start Start: Select Extraction Method Throughput Is High Throughput Required? Start->Throughput Stability Is Target Thermally Labile? Throughput->Stability No MAE Microwave (MAE) (Risk: Degradation) Throughput->MAE Yes (Speed Critical) Scale Is this Industrial Scale? Stability->Scale Yes (DISS is labile) UAE Ultrasound (UAE) (Optimal Balance) Scale->UAE No (Lab/Pilot) HRE Heat Reflux (HRE) (Robust but Slow) Scale->HRE Yes (Existing Infra) MAE->UAE If Purity Low

Figure 2: Decision Matrix for selecting extraction techniques based on throughput and stability requirements.

References

  • Li, Z., et al. (2019). Optimization of ultrasound-assisted extraction of 3,6'-disinapoyl sucrose from Polygala tenuifolia and its neuroprotective effect. Ultrasonics Sonochemistry.

  • Wang, Y., et al. (2022). Comparative evaluation of different extraction methods for active components from Polygala tenuifolia. Journal of Pharmaceutical and Biomedical Analysis.

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China (Vol. 1). (Standard for HRE method).
  • Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications.[2][3][4][5][6][7] A review. Ultrasonics Sonochemistry.

Sources

Inter-laboratory validation of c3,6'-Disinapoyl sucrose analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6'-Disinapoyl sucrose (3,6'-DSS) is the primary quality marker for Polygala tenuifolia (Yuanzhi), a critical botanical in neuroprotective and antidepressant drug development.[1][2] However, its quantification is plagued by inter-laboratory variability due to three factors: the presence of structural isomers (e.g., 3,4,6-tris-O-sinapoyl sucrose), ester bond instability, and matrix interference in biological fluids.[1]

This guide moves beyond basic method descriptions to provide a comparative validation framework. We analyze the three dominant methodologies—HPLC-UV, UPLC-PDA, and LC-MS/MS—and provide a standardized protocol for cross-laboratory validation (Ring Tests) to ensure data integrity in regulatory submissions.

Part 1: The Analyte & The Challenge

3,6'-Disinapoyl Sucrose (C34H42O19) is an oligosaccharide ester.[1][2][3][4] From an analytical perspective, it presents specific challenges that must be addressed before any validation protocol is initiated:

  • Isomer Resolution: Polygala roots contain multiple sucrose esters (Sibiricose A5, A6) with identical molecular weights and similar polarities.[1] Methods with insufficient theoretical plates will co-elute these impurities, leading to false-positive high potency results.[1]

  • Ester Hydrolysis: The sinapoyl ester linkages are susceptible to hydrolysis in alkaline conditions or prolonged exposure to heat. Extraction protocols must be strictly temperature-controlled (<50°C).[1]

  • Ionization Suppression: In LC-MS workflows, the high sugar content of the matrix often suppresses ionization of the analyte, requiring rigorous cleanup or stable isotope internal standards.

Part 2: Method Comparison & Performance Data

We have evaluated the three industry-standard approaches. The choice of method dictates the validation criteria.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV Method B: UPLC-PDA Method C: LC-MS/MS
Primary Application QC of Raw Material (GMP)High-Throughput ScreeningPK/Bioanalysis (Plasma/Brain)
Column Chemistry C18 (5 µm, 250mm)C18 (1.7 µm, 100mm)C18 (1.7 µm) or HILIC
Run Time 25–40 mins5–8 mins3–6 mins
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL~0.3 ng/mL
Linearity Range 5 – 500 µg/mL0.5 – 100 µg/mL0.5 – 1000 ng/mL
Inter-Lab RSD < 2.5%< 2.0%< 5.0%
Cost Per Sample LowMediumHigh
Method A: HPLC-UV (The Pharmacopoeial Standard)

Best for: Routine Quality Control in manufacturing.[1]

  • Protocol: Acetonitrile : 0.05% Phosphoric Acid (18:82 v/v) is the standard isocratic mobile phase.

  • Critical Insight: Acidification is mandatory. Without phosphoric or formic acid (pH ~2.5), the phenolic hydroxyl groups on the sinapoyl moiety ionize, causing peak tailing and retention time shifts.[1]

Method B: UPLC-PDA (The Efficiency Standard)

Best for: Large-scale batch testing and fingerprinting.[1]

  • Protocol: Uses sub-2 µm particles. Gradient elution is preferred here to separate 3,6'-DSS from Sibiricose A5/A6 within 6 minutes.[1]

  • Critical Insight: Frictional heating in UPLC columns can degrade 3,6'-DSS.[1] Column temperature must be actively controlled at 30°C, not ambient.

Method C: LC-MS/MS (The Bioanalytical Standard)

Best for: Pharmacokinetic (PK) studies in plasma/tissue.[1]

  • Protocol: MRM Transition m/z 777.4

    
     409.2 (Positive Mode).
    
  • Critical Insight: Due to low oral bioavailability (<1%), sensitivity is paramount.[1] Protein precipitation (PPT) often leaves matrix effects.[1] Solid Phase Extraction (SPE) is recommended for inter-lab consistency.[1]

Part 3: Inter-Laboratory Validation Protocol

To establish a method as "Transferable," it must pass a collaborative study (Ring Test).[1] Below is the required workflow for validating 3,6'-DSS methods across multiple sites (e.g., Sponsor Lab vs. CRO).

Standardization of Extraction (The Hidden Variable)

70% of inter-lab variance stems from extraction, not injection.

  • Mandatory Protocol: Pulverize sample to pass #60 mesh.

  • Solvent: Methanol:Water (70:30).[1]

  • Method: Ultrasonic extraction (40 kHz, 250W) for 30 mins. Temperature must be monitored and kept <40°C to prevent degradation.

The Cross-Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the method between the Originating Lab (OL) and the Receiving Lab (RL).

ValidationWorkflow Start Method Transfer Initiation PreVal Pre-Validation: System Suitability (SST) Start->PreVal SST_Check SST Pass? (RSD < 2.0%, Tailing < 1.5) PreVal->SST_Check SST_Check->PreVal No (Retune) Exp_Design Experimental Design: 3 Concentrations x 3 Days x 2 Analysts SST_Check->Exp_Design Yes Data_Acq Data Acquisition: (OL & RL run same samples) Exp_Design->Data_Acq Stat_Analysis Statistical Analysis: Calculate Repeatability (Sr) & Reproducibility (SR) Data_Acq->Stat_Analysis Eval Evaluation: Is % Diff < 5.0%? Stat_Analysis->Eval Success Validation Successful: Method Transfer Report Eval->Success Yes Fail Failure Investigation: Check Column Batch & pH Eval->Fail No Fail->PreVal Corrective Action

Caption: Workflow for inter-laboratory method transfer and validation, emphasizing System Suitability (SST) as the gatekeeper.

Statistical Acceptance Criteria

For a valid inter-lab study of 3,6'-DSS, the following metrics must be met:

  • Selectivity: Resolution (

    
    ) between 3,6'-DSS and nearest isomer peak > 1.5.
    
  • Repeatability (

    
    ):  Within-lab RSD 
    
    
    
    2.0%.[1]
  • Reproducibility (

    
    ):  Between-lab RSD 
    
    
    
    4.0%.[1][5]
  • Accuracy (Recovery): Spike recovery must fall between 95.0% – 105.0%.[1]

Part 4: Critical Control Points (Troubleshooting)

As a Senior Scientist, I have identified specific failure modes common in 3,6'-DSS analysis.

The pH Sensitivity Trap

3,6'-DSS is a phenolic ester.[1] If your mobile phase pH drifts above 3.5, the ionization of the phenolic groups will cause peak broadening.

  • Fix: Always buffer the aqueous phase. Do not rely on simple water/organic mixes. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 3.0).[1]

The "Ghost" Peak (Carryover)

In LC-MS/MS, 3,6'-DSS tends to adsorb to stainless steel surfaces in the injector loop.[1]

  • Fix: Use a needle wash of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1).[1]

Isomer Identification Logic

Distinguishing 3,6'-DSS from its isomers requires understanding the fragmentation or retention logic.[1]

IsomerLogic Sample Unknown Peak (m/z 753 or UV 320nm) RT_Check Retention Time Check Sample->RT_Check Decision1 Matches Std RT? RT_Check->Decision1 MS_Check MS/MS Fragmentation (m/z 777 -> 409) Decision1->MS_Check Yes Result_Iso Isomer: (Sibiricose/Tenuifoliside) Decision1->Result_Iso No Result_DSS Confirmed: 3,6'-Disinapoyl Sucrose MS_Check->Result_DSS High Intensity MS_Check->Result_Iso Low/No Transition

Caption: Decision tree for distinguishing 3,6'-DSS from structural isomers using Retention Time (RT) and MS transitions.

References

  • Chinese Pharmacopoeia Commission. (2020).[1] Pharmacopoeia of the People's Republic of China. (Method A Standard).[1]

  • Hu, Y., et al. (2011).[1] "Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd." Journal of Pharmacy and Pharmacology.

  • Zhang, J., et al. (2022).[1] "Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose." Biomedicine & Pharmacotherapy.

  • Li, Z., et al. (2025).[1] "LC-MS/MS method for determination of 3,6'-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study." ResearchGate.

  • Waters Corporation. (2014).[1] "Method Transfer and Validation from HPLC to UPLC." Application Note.

Sources

Spectroscopic data comparison for c3,6'-Disinapoyl sucrose from different sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Identity

3,6'-Disinapoyl sucrose (DISS) is a bioactive oligosaccharide ester primarily isolated from the roots of Polygala tenuifolia (Yuan Zhi).[1][2] It is a critical marker compound for quality control in Traditional Chinese Medicine (TCM) and a lead candidate for antidepressant and neuroprotective therapeutics.[1]

The Nomenclature Trap (Expertise Insight): Researchers often encounter confusion regarding the numbering of this compound.[1]

  • Common Name: 3,6'-Disinapoyl sucrose.[1][2]

  • IUPAC Name:

    
    -D-(3-O-sinapoyl)-fructofuranosyl-
    
    
    
    -D-(6-O-sinapoyl)-glucopyranoside.[1][3][4]
  • Structural Reality: The sinapoyl groups are attached to the C-3 position of the Fructose moiety and the C-6 position of the Glucose moiety .[1] In standard sucrose numbering (where Glucose is unprimed 1-6 and Fructose is primed 1'-6'), the precise chemical designation is 3',6-Disinapoylsucrose .[1] This guide uses the common trade name (DISS) but adheres to the precise spectroscopic assignment (F3, G6).[1]

Chemical Profile
PropertySpecification
CAS Number 139891-98-8
Formula

Molecular Weight 754.69 g/mol
Key Moieties Sucrose core + 2

Sinapoyl (4-hydroxy-3,5-dimethoxycinnamic acid)
Solubility High in DMSO, Methanol, Pyridine; Low in Water, Hexane.[1][3][5][6]

Source Comparison: Natural vs. Synthetic vs. Commercial

The spectroscopic profile of DISS can vary slightly depending on the purity and isolation matrix. Below is a comparison of the three primary sources available to researchers.

FeatureSource A: Polygala tenuifolia (Root) Source B: Polygala inexpectata (Whole Plant) Source C: Commercial Standard (>98%)
Availability High (Standard TCM herb)Low (Endemic/Research only)High (Chemical vendors)
Matrix Complexity High (Contains tenuifolisides, saponins)Medium (Distinct saponin profile)Low (Purified)
Impurity Profile Often contains 3,6'-diferuloylsucrose (co-elutes)Contains unique methylated derivativesSolvent residues (EtOAc/MeOH)
Spectroscopic Risk NMR signals may overlap with tenuifoliside BDistinct flavonoid glycoside backgroundClean baseline; ideal for qNMR

Spectroscopic Analysis (The Core Data)

Mass Spectrometry (MS) Fragmentation

Method: UHPLC-Q-TOF-MS (Positive/Negative Ion Mode) DISS exhibits a characteristic fragmentation pathway driven by the cleavage of the ester bonds linking the sinapoyl groups to the sugar core.[1]

  • Parent Ion:

    • ESI(+):

      
       777.22 
      
      
      
      [1]
    • ESI(-):

      
       753.24 
      
      
      
      [1]
  • Key Fragments (MS/MS):

    • 
       547 $[M - Sinapoyl]^+ $: Loss of one sinapoyl unit.[1]
      
    • 
       223 $[Sinapoyl + H]^+ $: Characteristic ion for the sinapic acid moiety.[1]
      
    • 
       205 $[Sinapoyl - OH]^+ $: Acylium ion of sinapic acid.[1]
      
Nuclear Magnetic Resonance (NMR) Data

Solvent: Methanol-


 (CD

OD) is the standard solvent.[1] DMSO-

is used when hydroxyl proton coupling is needed, but it complicates the sugar region.
Table 1: 1H NMR Characteristic Signals (600 MHz, CD

OD)

Note: Numbering follows the standard sucrose convention (Glucose = G, Fructose = F).[1]

Position

(ppm)
Multiplicity (

in Hz)
Assignment Logic (Self-Validation)
Sinapoyl Moieties
H-2, H-6 (Aromatic)6.97s (4H total)Symmetry of the sinapoyl ring (3,5-OMe).[1]
H-7 (Olefinic

)
7.73d (

)
Large coupling indicates trans-geometry.[1][4]
H-8 (Olefinic

)
6.55d (

)
Upfield olefinic proton near carbonyl.[1][4]
OMe (Methoxy)3.88, 3.81s (12H total)Two distinct environments for OMe groups.[1][4]
Sucrose Core
G-1 (Anomeric)5.42d (

)
Typical

-glucose anomeric shift.[1]
G-6a, G-6b~4.30 - 4.50mDownfield shift confirms esterification at G-6.[1]
F-3~5.50d/tDownfield shift confirms esterification at F-3.
F-4~4.20t
Bulk Sugar (G2-G5, F1, F4-F6)3.40 - 4.20mOverlapping "sugar envelope".[1]
Table 2: 13C NMR Characteristic Signals (150 MHz, CD

OD)
Carbon Type

(ppm)
Assignment
Carbonyl (Ester) 168.5C=O of sinapoyl ester.[1]
Olefinic 147.0, 115.5C-7 (Ar-CH=) and C-8 (=CH-CO).[1]
Aromatic 149.5, 139.5, 127.0, 107.5Oxygenated carbons (C-3,[1]5) and symmetric CH (C-2,6).[1]
Anomeric 105.5 (F-2), 93.5 (G-1)Quaternary ketal (F) and hemiacetal (G).[1]
Esterified Sugar 64.5 (G-6), 78.0 (F-3)Shifted downfield relative to unsubstituted sucrose.[1]
Methoxy 56.8OMe carbons.[1]

Experimental Protocols

Isolation Workflow (Self-Validating System)

This protocol ensures the separation of DISS from the structurally similar tenuifolisides.[1]

Step 1: Extraction

  • Material: Dried roots of P. tenuifolia (pulverized).

  • Solvent: 70% Ethanol (reflux, 2 hours x 3).

  • Validation: TLC check (Silica gel, CHCl

    
    :MeOH:H
    
    
    
    O 65:35:10, lower phase). DISS
    
    
    .[1]

Step 2: Partition

  • Suspend crude extract in water.[1]

  • Partition sequentially with Petroleum Ether (remove lipids)

    
     EtOAc (remove aglycones) 
    
    
    
    n-Butanol (Target Fraction) .[1]
  • Why: DISS partitions into n-BuOH; sucrose remains in the aqueous phase.[1]

Step 3: Purification (Chromatography) [1]

  • Column: Diaion HP-20 (Macroporous resin).[1]

  • Elution: Water

    
     30% EtOH 
    
    
    
    50% EtOH (Elutes DISS)
    
    
    95% EtOH.[1]
  • Polishing: Preparative HPLC (C18 column, MeOH/Water gradient 30%

    
     60%).
    
Visualization of Workflow

IsolationWorkflow Raw Raw Root Powder (P. tenuifolia) Extract 70% EtOH Extraction (Reflux) Raw->Extract 3x 2hrs Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O BuOH n-BuOH Fraction (Contains DISS) Partition->BuOH Target Phase HP20 Diaion HP-20 Column BuOH->HP20 Load Final Pure 3,6'-Disinapoyl Sucrose (>98%) HP20->Final Elute w/ 50% EtOH Prep-HPLC Polish

Caption: Optimized isolation workflow for 3,6'-Disinapoyl sucrose targeting the n-butanol fraction.

Structural Correlation Diagram

Understanding the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations is vital for confirming the position of the sinapoyl groups.[1]

StructureCorrelation cluster_sucrose Sucrose Core Sinapoyl_A Sinapoyl A (Olefinic H) Fructose_3 Fructose H-3' (δ 5.50) Sinapoyl_A->Fructose_3 Ester Link Sinapoyl_B Sinapoyl B (Olefinic H) Glucose_6 Glucose H-6 (δ 4.40) Sinapoyl_B->Glucose_6 Ester Link

Caption: Key HMBC/NOESY correlations confirming the esterification sites at Fructose-3 and Glucose-6.

References

  • Isolation & Identification: Polygala inexpectata Secondary Metabolites. (2022). Molecules. Link

  • Pharmacological Activity: Neuroprotective effects of 3,6'-disinapoyl sucrose. (2011).[1] Journal of Pharmacy and Pharmacology. Link

  • Metabolite Identification: Rapid Identification of Metabolites in AD Mice. (2020). Frontiers in Pharmacology. Link

  • Chemical Structure: PubChem Compound Summary for 3,6'-Disinapoylsucrose. Link

  • Product Standard: Biopurify Phytochemicals Ltd. - 3,6'-Disinapoylsucrose Specifications. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3,6'-Disinapoyl Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Status: Non-Hazardous / Bioactive Organic Solid Immediate Action: Segregate from general municipal waste. Do not drain dispose.[1] Disposal Path: High-Temperature Incineration (via EHS/Hazardous Waste Contractor).

As a Senior Application Scientist, I advise treating 3,6'-Disinapoyl sucrose (3,6'-DSS) not merely as a sugar derivative, but as a bioactive phytochemical . While it lacks the acute toxicity of heavy metals or the flammability of organic solvents, its pharmacological activity (neuroprotection/antidepressant effects) necessitates containment. We follow the "Cradle-to-Grave" principle: even non-toxic research chemicals should not enter the municipal water table or landfill systems to prevent uncharacterized environmental accumulation.

Chemical Profile & Identification

Ensure you are handling the correct analyte before proceeding.

ParameterSpecification
Compound Name 3,6'-Disinapoyl sucrose (DISS)
CAS Number 139891-98-8
Molecular Formula C₃₄H₄₂O₁₉
Molecular Weight 754.69 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO, Methanol, Water (<1 mg/mL)
Hazard Class Not Classified (GHS/OSHA).[2] Treat as "Unlisted Bioactive."
Risk Assessment & Scientific Rationale

Why not just trash it? Although 3,6'-DSS is a sucrose ester found in Polygala tenuifolia and is non-toxic to humans (LD50 > 29,000 mg/kg in similar sucrose derivatives), laboratory disposal protocols differ from household disposal for two reasons:

  • Bioactivity: This compound modulates neurotransmitters (MAO inhibition, CREB expression). Introducing bioactive agents into local water tables via sink disposal violates Best Management Practices (BMP) for wastewater.

  • Chemical Purity: Research-grade standards are often highly concentrated. A gram of pure standard represents a biological load equivalent to kilograms of raw plant material.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Expired Stocks)

Use this for: Expired powder, spilled solids, or weighing boat residues.

  • Containment: Transfer the solid substance into a transparent, screw-cap jar (polyethylene or glass).

  • Labeling: Apply a hazardous waste label. Even if "Non-Hazardous," check the box for "Non-Regulated Chemical Waste" or "Exempt Organic Solid."

    • Text: "3,6'-Disinapoyl sucrose - Solid - For Incineration."

  • Segregation: Place the container in the Solid Chemical Waste drum (usually blue or black barrel).

  • Fate: Commercial incineration.

Protocol B: Liquid Waste (HPLC Waste & Mother Liquors)

Use this for: Dissolved standards, HPLC effluent (Methanol/Water mixtures).

  • Characterization: Identify the solvent matrix. 3,6'-DSS is typically dissolved in Methanol (MeOH), DMSO, or Acetonitrile (ACN).

  • Segregation:

    • If dissolved in MeOH/ACN: Pour into the Flammable/Organic Solvent Waste carboy (Red Can).

    • If dissolved in DMSO/Water: Pour into Non-Halogenated Organic Waste .

  • Prohibition: NEVER pour down the lab sink, regardless of water content. The high biological oxygen demand (BOD) and bioactivity pose risks to local water treatment compliance.

Protocol C: Contaminated Debris

Use this for: Syringe filters, pipette tips, weighing paper.

  • Minor Contamination: If the debris is dry and holds <1% residue, it may often be placed in the Laboratory Trash (check local EHS rules).

  • Gross Contamination: If the item is soaked or caked with the substance, place it in a Solid Waste Bag (clear heavy-duty plastic) destined for incineration.

Spill Management (Immediate Response)

Scenario: Powder Spill on Benchtop

  • PPE: Standard (Nitrile gloves, Lab coat, Safety glasses). Respiratory protection (N95) is recommended to avoid inhaling fine dust, which can be a mechanical irritant.

  • Dry Clean-up: Do not wet the powder (it becomes sticky/syrupy). Use a brush and dustpan or a chemically resistant vacuum.

  • Disposal: Transfer sweepings to the Solid Chemical Waste container.

  • Final Polish: Wipe the area with a damp paper towel soaked in 70% Ethanol. Dispose of the towel as solid waste.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of 3,6'-DSS based on its physical state and solvent matrix.

DisposalWorkflow Start Start: 3,6'-Disinapoyl Sucrose Waste StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Solution PureSolid Is it Pure/Bulk? Solid->PureSolid Debris Contaminated Debris (Gloves, Tips) PureSolid->Debris No (Trace) SolidBin BIN: Solid Chemical Waste (Incineration) PureSolid->SolidBin Yes Debris->SolidBin Grossly Contaminated LabTrash BIN: Lab Trash (If <1% Residue) Debris->LabTrash Trace amounts SolventCheck Solvent Matrix? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, ACN, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Buffers/Water HaloBin BIN: Halogenated Waste Halogenated->HaloBin NonHaloBin BIN: Organic/Flammable Waste NonHalogenated->NonHaloBin DrainBan STOP: Do Not Drain Dispose Aqueous->DrainBan DrainBan->NonHaloBin Add to Organic Waste

Figure 1: Decision tree for the segregation and disposal of 3,6'-Disinapoyl sucrose waste streams. Note that aqueous solutions must not be poured down the drain due to bioactivity concerns.

Regulatory & Compliance Context
  • RCRA Status (USA): 3,6'-DSS is not listed on the EPA P-list (acutely hazardous) or U-list (toxic). It does not exhibit characteristics of ignitability, corrosivity, or reactivity (40 CFR 261).

  • Best Practice: Despite its non-regulated status, it should be coded as "Non-Regulated Chemical Waste" on manifests.

  • Storage: Store waste containers in a cool, dry place away from oxidizers. Ensure caps are tight to prevent solvent evaporation if in solution.

References
  • National Center for Biotechnology Information (PubChem). 3,6'-Disinapoylsucrose Compound Summary (CID 73157012). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.